(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXRUHUQUXICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725446 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263413-97-3 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS No. 1263413-97-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol is a heterocyclic building block belonging to the pyrrolopyridine class of compounds. The core structure, 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its significance lies in its structural resemblance to indole, enabling it to act as a bioisostere and interact with a wide range of biological targets. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site, which can significantly influence molecular interactions, solubility, and metabolic stability compared to its indole counterparts.
The 1H-pyrrolo[2,3-b]pyridine framework is a cornerstone in the development of therapeutics targeting various diseases. Derivatives have shown potent inhibitory activity against a spectrum of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer and other pathologies. Notable targets include Cyclin-Dependent Kinase 8 (CDK8), Ataxia-Telangiectasia Mutated (ATM) kinase, and Fibroblast Growth Factor Receptors (FGFRs).[2] The development of selective inhibitors for these kinases is a major focus in oncology and beyond, positioning compounds like this compound as valuable intermediates in the synthesis of next-generation targeted therapies.[3] This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this specific derivative.
Physicochemical and Structural Properties
While specific experimental data for this compound is not extensively published, its fundamental properties can be established, and others can be inferred from the parent 7-azaindole scaffold and isomeric compounds.
Core Compound Identity
| Property | Value | Source |
| CAS Number | 1263413-97-3 | [4] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | 6-(Hydroxymethyl)-7-azaindole |
Predicted and Comparative Physical Properties
| Property | 1H-Pyrrolo[2,3-b]pyridine (Parent Scaffold) | This compound (Predicted) |
| Melting Point | 104-107 °C[5] | Higher than parent due to hydrogen bonding capability. |
| Boiling Point | 270 °C[5] | Expected to be significantly higher due to polarity. |
| Water Solubility | Sparingly soluble | Predicted to have enhanced solubility. |
| Solubility in Organic Solvents | Soluble in methanol[5] | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. |
Chemical Structure and Reactivity
The chemical structure of this compound combines the aromaticity of the bicyclic core with the reactivity of a primary alcohol.
Caption: Chemical structure of this compound.
The pyrrole moiety is electron-rich and susceptible to electrophilic substitution, typically at the C3 position. The pyridine ring is electron-deficient, influencing the overall electronic properties of the molecule. The primary alcohol functional group at the C6 position is a key site for further chemical modification. It can undergo a variety of classical alcohol reactions, including:
-
Oxidation: To form the corresponding aldehyde (1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde) or carboxylic acid.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: To form ethers.
-
Conversion to Halides: Reaction with reagents like SOCl₂ or PBr₃ to replace the hydroxyl group with a halogen, creating a reactive intermediate for nucleophilic substitution.
These reactions make this compound a versatile intermediate for introducing a variety of functional groups and extending the molecular scaffold in drug discovery programs.
Proposed Synthesis Pathway
A robust and logical synthetic route to this compound involves the reduction of its corresponding aldehyde, 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. This precursor is commercially available or can be synthesized via established methods for the formylation of heterocyclic compounds.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol: Reduction of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde
This protocol is a representative procedure based on standard chemical transformations. Researchers should adapt it based on laboratory conditions and scale.
-
Dissolution: Dissolve 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.5-2.0 eq) portion-wise to the stirred solution. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to decompose any excess NaBH₄.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (EtOAc) (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to afford the pure this compound.
Spectroscopic Characterization Profile (Predicted)
While specific spectra for this compound are not publicly available, a prediction of the key signals in ¹H and ¹³C NMR can be made based on its structure and data from related 7-azaindole derivatives.
¹H NMR (Proton NMR)
-
Pyrrole NH: A broad singlet, typically downfield (>10 ppm).
-
Aromatic Protons: Signals corresponding to the protons on the pyridine and pyrrole rings. The exact chemical shifts and coupling constants will depend on the electronic environment.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton), typically in the range of 4.5-5.0 ppm.
-
Hydroxyl Proton (-CH₂OH): A broad singlet or a triplet (if coupled to the methylene protons), with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR (Carbon NMR)
-
Aromatic Carbons: A set of signals in the aromatic region (approx. 100-150 ppm) corresponding to the carbons of the bicyclic core.
-
Methylene Carbon (-CH₂OH): A signal in the aliphatic region, typically around 60-65 ppm.
Mass Spectrometry
-
Electrospray Ionization (ESI-MS): Expected to show a prominent ion for [M+H]⁺ at m/z 149.07.
Safety and Handling
Safety data for this compound is limited. However, based on data for isomeric compounds and related heterocyclic structures, the following precautions are advised.
| Hazard Class | Precautionary Measures |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[6] |
| Skin Irritation | May cause skin irritation.[6] |
| Eye Irritation | Causes serious eye irritation.[6] |
| Respiratory Irritation | May cause respiratory irritation.[6] |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Discovery
The primary value of this compound lies in its role as a versatile synthetic intermediate. The 6-hydroxymethyl group provides a reactive handle for elaboration into more complex molecules targeting a wide array of biological systems.
Caption: Key application areas for the title compound in medicinal chemistry.
-
Kinase Inhibitors: The 7-azaindole core is a proven "hinge-binding" motif for many kinase inhibitors. The 6-position is often a vector for substitution to achieve selectivity and potency. This compound allows for the introduction of side chains that can interact with specific pockets in the kinase active site.
-
Neuroscience Research: As a bioisostere of indole, the 7-azaindole scaffold is of interest in developing agents that target central nervous system (CNS) receptors and enzymes.
-
Fragment-Based Drug Design (FBDD): With a low molecular weight and desirable structural features, this compound is an excellent candidate for inclusion in fragment libraries used to screen against new biological targets.
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical building block. Its strategic importance is derived from the proven utility of the 1H-pyrrolo[2,3-b]pyridine scaffold in modern drug discovery. While a lack of published experimental data necessitates careful characterization by the end-user, its potential as a key intermediate in the synthesis of kinase inhibitors and other bioactive molecules is clear. The synthetic accessibility via reduction of the corresponding aldehyde and the reactive nature of its primary alcohol group ensure its utility for researchers and drug development professionals seeking to explore the chemical space around the 7-azaindole core.
References
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
1263413-97-3 this compound. (n.d.). ChemSigma. Retrieved January 20, 2026, from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. [Link]
-
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]
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1H-Pyrrolo[2,3-b]pyridine - NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 20, 2026, from [Link]
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- 5. 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol | C8H8N2O | CID 22832050 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, a derivative of the 7-azaindole scaffold, represents a key heterocyclic building block in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a prevalent motif in numerous biologically active compounds, including kinase inhibitors targeted in oncology. A thorough understanding of the physicochemical properties of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the structural attributes and key physicochemical parameters of this compound. It details authoritative, field-proven methodologies for the experimental determination of these properties, ensuring a self-validating approach to its characterization. This document is intended to serve as a vital resource for researchers engaged in the development of novel therapeutics based on the 7-azaindole framework.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its structure, which mimics the indole core of tryptophan, allows it to interact with a wide range of biological targets. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor, modifying the electronic properties and metabolic stability compared to its indole counterpart. These features have led to the incorporation of the 7-azaindole moiety into numerous approved drugs and clinical candidates, particularly in the field of oncology.
This compound is a functionalized derivative of this core, offering a reactive handle for further chemical modification. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or utilized in ether and ester formation, providing a versatile entry point for the synthesis of more complex molecules. A comprehensive characterization of its physicochemical properties is therefore essential for its application in robust and reproducible synthetic and formulation workflows.
Molecular Structure and Core Properties
A foundational understanding of this compound begins with its molecular structure and fundamental properties.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | |
| CAS Number | 1263413-97-3 | |
| Canonical SMILES | OCc1ccc2cc[nH]c2n1 | |
| InChI Key | WZWXRUHUQUXICZ-UHFFFAOYSA-N |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyrrolopyridine core, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the pyrrole N-H proton. The chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the pyridine nitrogen and the electronic effects of the substituents.
-
Aromatic Protons: Signals for the protons on the pyrrole and pyridine rings are expected in the aromatic region (typically δ 6.5-8.5 ppm). The precise chemical shifts will depend on their position relative to the nitrogen atoms and the hydroxymethyl group.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the methylene protons, typically in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
N-H Proton: A broad singlet for the pyrrole N-H proton, typically at a downfield chemical shift (δ 10-12 ppm).
The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment. Aromatic carbons will appear in the downfield region (δ 100-150 ppm), while the methylene carbon of the hydroxymethyl group will be found in the upfield region (typically δ 60-70 ppm).
The following protocol outlines the standard procedure for acquiring high-quality NMR spectra.[1][2]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.[2][3]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[1][3]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a molecular ion peak corresponding to its exact mass.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C/C=N bonds.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C and C=N Stretches: Bands in the 1400-1650 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.
Melting Point
The melting point is a key indicator of the purity of a crystalline solid.
DSC is a highly accurate method for determining the melting point and enthalpy of fusion.
-
Sample Preparation: Accurately weigh 1-3 mg of the finely powdered compound into an aluminum DSC pan. Crimp the pan to seal it.
-
Instrumentation: Calibrate the DSC instrument using certified reference standards (e.g., indium).
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion.
Solubility
Solubility in both aqueous and organic solvents is a critical parameter for drug development. Poor aqueous solubility can limit bioavailability, while solubility in organic solvents is important for synthesis and purification.
This is the gold standard method for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH, or an organic solvent) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is used for quantification.
Acidity and Basicity (pKa)
The pKa values of a molecule determine its ionization state at a given pH. This is crucial for understanding its solubility, permeability, and interaction with biological targets. The 7-azaindole core has both an acidic proton (on the pyrrole nitrogen) and a basic site (the pyridine nitrogen).
For the related (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, a predicted pKa of 13.84 is reported, which likely corresponds to the acidic pyrrole N-H.[4] The basicity of the pyridine nitrogen in 6-azaindole has been calculated to have a pKa of 5.61.[5] The hydroxymethyl substituent at the 6-position is not expected to significantly alter these values.
This method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added.
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a mixture of water and a co-solvent (e.g., methanol or ethanol) if necessary to ensure solubility throughout the titration.
-
Instrumentation: Use a calibrated pH meter with a combination pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa. Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer regions of the titration curve.
Stability
The chemical stability of a compound is a critical factor for its storage, handling, and formulation. Pyrrolopyridine derivatives can be susceptible to degradation under certain conditions.
-
pH-dependent Hydrolysis: While the core is generally stable, extreme pH conditions could potentially lead to degradation.
-
Oxidation: The electron-rich pyrrole ring may be susceptible to oxidation, especially in the presence of air or oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of many heterocyclic compounds.
To ensure the integrity of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
-
For solutions, use freshly prepared samples whenever possible. For long-term storage, solutions should be kept at low temperatures (-20 °C or -80 °C) and protected from light. Aprotic, anhydrous solvents like DMSO or DMF are generally preferred for stock solutions.
Conclusion
This compound is a valuable building block in medicinal chemistry, owing to its 7-azaindole core and versatile hydroxymethyl functionality. This guide has provided a comprehensive overview of its key physicochemical properties and detailed, authoritative protocols for their experimental determination. A thorough understanding and application of these methods will enable researchers to confidently utilize this compound in the synthesis and development of novel therapeutic agents. The provided protocols serve as a self-validating framework for the characterization of this and other related heterocyclic compounds, ensuring the generation of robust and reliable data in a research and development setting.
References
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Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022). PMC - NIH. [Link]
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Evaluation of USP melting point standards by differential scanning calorimetry. (2025). ResearchGate. [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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8 Advanced NMR techniques for structural characterization of heterocyclic structures. (PDF). ResearchGate. [Link]
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Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]
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NMR Sample Preparation. Iowa State University. [Link]
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How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022). NETZSCH. [Link]
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Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. (2018). PMC - NIH. [Link]
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Melting Point Determination. ResolveMass Laboratories Inc.. [Link]
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Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). SlideShare. [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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Development of Methods for the Determination of pKa Values. (2011). PMC - NIH. [Link]
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Determination of the pKa values of some biologically active and inactive hydroxyquinones. SciELO. [Link]
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A Technical Guide to the Solubility and Stability of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol for Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical physicochemical properties of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, a key heterocyclic building block in modern medicinal chemistry. Recognizing the limited availability of specific experimental data for this compound, this guide synthesizes information on the parent 7-azaindole scaffold and related derivatives to provide a robust framework for researchers. Furthermore, it outlines detailed, field-proven experimental protocols for determining aqueous and organic solubility, as well as for conducting comprehensive stability assessments under forced degradation conditions. This document is intended to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data, thereby accelerating preclinical development.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" scaffold in drug discovery. Its structural resemblance to both indole and purine systems allows it to interact with a wide array of biological targets, including kinases, which are central to many signaling pathways implicated in cancer and inflammatory diseases.[1][2] The introduction of a hydroxymethyl group at the 6-position, yielding this compound, can further modulate its physicochemical properties, such as solubility and metabolic stability, which are critical for drug development.[3] Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as potent inhibitors for targets like fibroblast growth factor receptor (FGFR) and phosphodiesterase 4B (PDE4B), highlighting the therapeutic potential of this chemical class.[4][5]
Physicochemical Properties of the 7-Azaindole Core
While specific data for this compound is sparse, the properties of the parent 7-azaindole provide a valuable baseline.
| Property | Value (for 7-Azaindole) | Source |
| Molecular Formula | C₇H₆N₂ | [6] |
| Molecular Weight | 118.14 g/mol | [6] |
| Melting Point | 104-107 °C | [2] |
| Boiling Point | 270 °C | [2] |
| pKa | 7.69 ± 0.20 (Predicted) | [2] |
| Appearance | White to off-white powder | [2] |
The nitrogen atom in the pyridine ring of the azaindole structure generally leads to improved aqueous solubility compared to the corresponding indole analogues.[1][3] However, the overall solubility of a derivative is highly dependent on the nature and position of its substituents.[3]
Solubility Assessment: Protocols and Considerations
Accurate determination of a compound's solubility is fundamental to its development as a therapeutic agent. Poor solubility can lead to low bioavailability and hinder the development of suitable formulations. The following section details established protocols for both thermodynamic and kinetic solubility assessment.
Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.
Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, organic solvents like DMSO, ethanol).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for thermodynamic solubility because it allows the system to reach a true equilibrium between the solid and solution phases. The extended incubation period ensures that the dissolution process is complete.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is a higher-throughput method often used in early discovery.
Experimental Protocol: Nephelometry or Turbidimetry
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the aqueous buffer of interest.
-
Precipitation Monitoring: Incubate the plate for a set period (e.g., 2-24 hours) and measure the turbidity or light scattering using a nephelometer or a plate reader capable of turbidimetric measurements. The concentration at which precipitation is first observed is the kinetic solubility.
Self-Validating System: The inclusion of positive and negative controls (a known poorly soluble and a known highly soluble compound, respectively) in each assay plate is crucial for validating the results.
Caption: High-level workflow for solubility determination.
Stability Assessment: A Forced Degradation Approach
Understanding the degradation pathways of a drug candidate is a regulatory requirement and is essential for developing stable formulations.[7][8][9] Forced degradation studies, or stress testing, intentionally expose the compound to harsh conditions to accelerate its decomposition.[10]
Studies on related pyrrolopyridine derivatives suggest potential instability in acidic and alkaline media, as well as photolability.[11] The pyrrolopyridine core can be susceptible to pH-dependent hydrolysis.
General Protocol for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Aliquot the stock solution into separate vials and apply the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light according to ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize the acidic and basic samples to stop the degradation process.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from its degradation products. LC-MS can be used to identify the mass of the degradants.
Authoritative Grounding: The conditions for forced degradation studies are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[7][9]
Caption: Workflow for forced degradation studies.
Anticipated Degradation Pathways
Based on the chemistry of the 7-azaindole scaffold and the hydroxymethyl group, potential degradation pathways include:
-
Oxidation: The hydroxymethyl group could be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Hydrolysis: While the core is generally stable, extreme pH conditions could potentially lead to ring-opening of the pyrrole moiety.
-
Photodegradation: The aromatic system is a chromophore and may be susceptible to photolytic cleavage or rearrangement.[11]
Conclusion
This compound is a valuable building block with significant potential in drug discovery. While specific solubility and stability data are not yet widely published, the protocols and insights provided in this guide offer a clear and scientifically rigorous path for researchers to generate this critical information. By leveraging the knowledge of the broader 7-azaindole class and applying these standardized methodologies, drug development professionals can effectively characterize this compound and accelerate its journey through the preclinical pipeline.
References
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Nowakowska, Z., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59. [Link]
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Fulp, A., et al. (2017). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega, 2(10), 6699-6708. [Link]
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Gueyrard, D., et al. (1999). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
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Singh, R., et al. (2016). Forced degradation studies. MedCrave. [Link]
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Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
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Alsante, K. M., et al. (2014). Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. [Link]
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S. S. S., & P. S. S. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]
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Zhang, M., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Wang, Y., et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. [Link]
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The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the myriad of heterocyclic structures, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a cornerstone in this endeavor. Its status as a "privileged scaffold" is not unearned; this unique bicyclic aromatic heterocycle is a recurring motif in numerous biologically active compounds, demonstrating a remarkable versatility that has propelled it to the forefront of drug discovery.[1]
The strategic incorporation of a nitrogen atom at the 7-position of the indole ring bestows upon the 7-azaindole scaffold a unique set of physicochemical and biological properties. It serves as a bioisostere for both indole and purine systems, allowing it to mimic the natural ligands of many biological targets.[2] This mimicry is particularly effective in the realm of kinase inhibition, where the 7-azaindole moiety has proven to be an exceptional "hinge-binding" motif.[2] The nitrogen atom at the 7-position, along with the pyrrolic nitrogen, facilitates the formation of a bidentate hydrogen bond with the kinase hinge region, an interaction that often translates to significantly enhanced binding affinity and potency compared to its indole counterpart.[2]
This guide provides a comprehensive exploration of the diverse biological activities of the 1H-pyrrolo[2,3-b]pyridine scaffold, delving into its applications in oncology, infectious diseases, and neurology. We will examine the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for evaluating the biological effects of this remarkable scaffold.
Kinase Inhibition: A Dominant Therapeutic Application
The 1H-pyrrolo[2,3-b]pyridine scaffold is arguably most renowned for its role in the development of potent and selective kinase inhibitors.[3] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 7-azaindole core, being an analog of the purine core of ATP, is ideally suited to bind to the ATP-binding site of kinases.[2]
Key Kinase Targets and Representative Inhibitors
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has enabled the development of inhibitors targeting a wide array of kinases. Below is a summary of some of the key kinase targets and the corresponding inhibitory activities of exemplary 7-azaindole derivatives.
| Compound Class/Reference | Primary Target(s) | IC50 (nM) | Therapeutic Area |
| FGFR Inhibitors [4] | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Oncology |
| PI3K Inhibitors [5] | PI3Kγ | 0.5 | Oncology, Inflammation |
| TNIK Inhibitors [6] | TNIK | <1 | Oncology |
| PLK4 Inhibitors [7] | PLK4 | Potent Inhibition | Oncology |
| ATM Inhibitors [8] | ATM | Highly Selective | Oncology |
| MELK Inhibitors [9] | MELK | 32 | Oncology |
| c-Met Inhibitors [10] | c-Met | 22.8 | Oncology |
| JAK Inhibitors (e.g., Tofacitinib) [11] | JAK3, JAK1, JAK2 | 2, 100, 20 | Autoimmune Diseases |
| GSK-3β Inhibitors [12][13] | GSK-3β | 0.22 - 0.35 | Alzheimer's Disease |
Signaling Pathway Modulation: The PI3K/AKT/mTOR Pathway
A prime example of the therapeutic potential of 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors is their ability to modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell metabolism, survival, and proliferation and is frequently deregulated in cancer.[5] Derivatives of the 7-azaindole scaffold have been developed as potent PI3K inhibitors, demonstrating the ability to form two crucial hydrogen bonds with Val882 in the kinase domain.[5][14]
Below is a diagram illustrating the central role of PI3K in this pathway and the point of intervention for 7-azaindole-based inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of a test compound to a kinase of interest.
Materials:
-
Kinase of interest (e.g., PI3Kγ)
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate (low-volume, black)
-
TR-FRET-capable microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2 µL of the diluted test compounds to the wells of the 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-anti-tag antibody in the assay buffer. Add 4 µL of this mixture to each well.
-
Tracer Addition: Add 4 µL of the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Anticancer Activity: Beyond Kinase Inhibition
While kinase inhibition is a major contributor to the anticancer properties of 7-azaindole derivatives, this scaffold also exhibits antitumor activity through other mechanisms.[15][16]
PARP Inhibition
Some novel 7-azaindole analogues have been identified as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[15] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. One study reported a 7-azaindole derivative with a GI50 of 15.56 µM against the MCF-7 breast cancer cell line.[15]
Tubulin Polymerization Inhibition
Derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold have been designed as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization and leading to cell cycle arrest and apoptosis.[17][18] This demonstrates the broader potential of the pyrrolopyridine core in developing antimitotic agents.
Experimental Protocol: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate for at least 2 hours at room temperature, protected from light, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50/IC50 value.
Antimicrobial and Antiviral Activity
The 1H-pyrrolo[2,3-b]pyridine scaffold has also demonstrated significant potential in the development of antimicrobial and antiviral agents.[19][20]
Antibacterial Activity
Various derivatives of 7-azaindole have shown promising activity against both Gram-positive and Gram-negative bacteria.[19][21][22] The exact mechanisms of action are still under investigation but are thought to involve the inhibition of essential bacterial enzymes.
Antiviral Activity
The 7-azaindole framework has been instrumental in the design of inhibitors against a range of RNA viruses.[20] Notably, derivatives have been developed as potent influenza polymerase-B2 inhibitors.[14] More recently, in the context of the COVID-19 pandemic, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, a critical step in viral entry.[23] One such compound, ASM-7, demonstrated an EC50 of 0.45 µM in a SARS-CoV-2 pseudovirus entry assay.[23]
Experimental Workflow: Antiviral Pseudovirus Entry Assay
This workflow outlines the key steps in evaluating the ability of a compound to inhibit viral entry using a pseudovirus system.
Caption: Workflow for an antiviral pseudovirus entry assay.
Neuroprotective and Anti-inflammatory Properties
The biological activities of the 1H-pyrrolo[2,3-b]pyridine scaffold extend to the central nervous system and inflammatory pathways.
Neuroprotection
Derivatives of 7-azaindole have shown neuroprotective and anti-neuroinflammatory properties in models of HIV-1 associated neurocognitive disorders through the inhibition of mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2).[14] Furthermore, potent and selective inhibitors of glycogen synthase kinase 3β (GSK-3β) based on this scaffold are being investigated as potential treatments for Alzheimer's disease.[12][13] These inhibitors have been shown to reduce the hyperphosphorylation of tau protein, a key pathological hallmark of the disease.[13]
Anti-inflammatory Activity
The anti-inflammatory potential of 1H-pyrrolo[2,3-b]pyridine derivatives has been demonstrated through the inhibition of phosphodiesterase 4B (PDE4B), an enzyme involved in the regulation of inflammatory responses.[24] These inhibitors have been shown to significantly inhibit the release of TNF-α from macrophages.[24]
Conclusion: A Scaffold of Enduring Promise
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has firmly established itself as a valuable and versatile tool in the medicinal chemist's arsenal. Its unique electronic and structural properties, particularly its ability to serve as a superior hinge-binding motif in kinases, have led to the development of numerous potent and selective inhibitors for a wide range of therapeutic targets. From oncology to infectious diseases and neurodegenerative disorders, the applications of this privileged scaffold continue to expand. The continued exploration and functionalization of the 7-azaindole core promise to yield a new generation of innovative therapeutics for the treatment of some of the most challenging human diseases.
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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The Pyrrolopyridine Scaffold: A Privileged Motif for Diverse Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Pyrrolopyridine Core
The pyrrolopyridine, or azaindole, scaffold is a nitrogen-containing heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility stems from the fusion of a pyrrole ring to a pyridine ring, creating a bioisostere of purine and indole structures. This inherent structural mimicry allows pyrrolopyridine derivatives to interact with a wide array of biological targets, making them a cornerstone in the development of novel therapeutics.[1][2][3][4] The pyrrolopyridine nucleus can mimic the purine ring of ATP, making it a particularly effective scaffold for designing kinase inhibitors.[2] The strategic placement of nitrogen atoms within the bicyclic system influences the molecule's electronic properties and hydrogen bonding capabilities, enabling fine-tuning of target affinity and selectivity. This guide will provide an in-depth exploration of the key therapeutic targets of pyrrolopyridine derivatives, delving into the underlying mechanisms, experimental validation, and future perspectives.
I. Kinase Inhibition: The Cornerstone of Pyrrolopyridine Therapeutics in Oncology and Inflammation
The ability of the pyrrolopyridine scaffold to mimic the adenine core of ATP has made it a highly successful framework for the design of kinase inhibitors.[2][5] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and inflammation. The selectivity of these inhibitors is often conferred by the various substituents attached to the core pyrrolopyridine nucleus.[2]
A. Tyrosine Kinase Inhibitors (TKIs) in Oncology
Several pyrrolopyridine derivatives have been developed as potent inhibitors of tyrosine kinases, which are critical drivers in many cancers.[6]
-
VEGFR, EGFR, and HER2: Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are key targets in anti-cancer therapy. Pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as multi-kinase inhibitors with significant activity against these targets. For instance, compound 5k , a halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide', demonstrated potent inhibition of VEGFR2, EGFR, and HER2 with IC50 values comparable to the established TKI, sunitinib.[6] The mechanism of action for such compounds involves inducing cell cycle arrest and apoptosis in cancer cells.[6]
-
FMS Kinase: FMS kinase (CSF-1R) is overexpressed in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[7] Pyrrolo[3,2-c]pyridine derivatives have been identified as potent and selective FMS kinase inhibitors. For example, compound 1r from a synthesized series showed an IC50 of 30 nM against FMS kinase and exhibited strong anti-proliferative activity against several cancer cell lines.[7]
-
Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3): SYK is a key mediator in inflammatory cells, making it a target for both neoplastic and inflammatory diseases.[8] FLT3 is a cytokine receptor involved in hematopoiesis. Certain 6-[(2-aminocyclohexyl)amino]-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one derivatives have been developed as SYK inhibitors.[8]
The development of these inhibitors often involves screening against a panel of kinases to determine their selectivity profile. The therapeutic rationale is to inhibit the specific kinases that drive the growth and survival of a particular cancer type, leading to a more targeted and effective treatment.
B. Janus Kinase (JAK) Inhibitors in Inflammation
The Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation. Selective JAK1 inhibitors are sought after for the treatment of autoimmune and inflammatory diseases. C-5 pyrazole-substituted pyrrolopyridine derivatives have been discovered as potent and selective JAK1 inhibitors.[9] The selectivity for JAK1 over other JAK isoforms, such as JAK2, is crucial for minimizing side effects. Compound 12b from this series exhibited excellent JAK1 selectivity in both enzymatic and cellular assays, highlighting its potential for treating immune-inflammatory diseases.[9]
Experimental Workflow: Kinase Inhibition Assay
A common method to determine the inhibitory potential of a compound against a specific kinase is a cell-free enzymatic assay.
Protocol: In Vitro Kinase Inhibition Assay (Example: FMS Kinase)
-
Reagents and Materials:
-
Recombinant human FMS kinase
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (pyrrolopyridine derivatives) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the FMS kinase enzyme to the wells and incubate for a short period to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent, which generates a luminescent signal inversely proportional to the kinase activity.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Self-Validation: The protocol's trustworthiness is ensured by including positive controls (known kinase inhibitors) and negative controls (DMSO vehicle). Performing the assay in triplicate and ensuring a good Z'-factor for the assay plate validates the robustness of the results.
Diagram: Generalized Kinase Inhibition by a Pyrrolopyridine Derivative
Caption: Competitive inhibition of a kinase by a pyrrolopyridine derivative.
II. A Broad Spectrum of Enzyme Inhibition Beyond Kinases
The versatility of the pyrrolopyridine scaffold extends to the inhibition of various other enzyme classes, opening therapeutic avenues in cancer immunotherapy, inflammation, metabolic disorders, and infectious diseases.
A. Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Immunotherapy
ENPP1 is an enzyme that hydrolyzes cGAMP, a key signaling molecule in the STING (Stimulator of Interferon Genes) pathway. Inhibition of ENPP1 enhances STING-mediated innate immunity, which can lead to an anti-tumor response. Novel pyrrolopyrimidine and pyrrolopyridine derivatives have been identified as potent ENPP1 inhibitors.[10][11][12] Compound 18p , a pyrrolopyrimidine derivative, exhibited a high potency with an IC50 of 25.0 nM against ENPP1 and was shown to activate the STING pathway in a concentration-dependent manner, leading to the induction of cytokines like IFN-β and IP-10.[10][11] This compound also demonstrated tumor growth inhibition in a syngeneic mouse model, highlighting the potential of this class of inhibitors in cancer immunotherapy.[10][11]
B. Cyclooxygenase-2 (COX-2) and Angiotensin-Converting Enzyme 2 (ACE2) Dual Inhibitors for Inflammation
COX-2 is a key enzyme in the production of prostaglandins during inflammation.[13] ACE2, in addition to its role in blood pressure regulation, acts as a receptor for certain viruses. Pyrrolopyrimidine derivatives have been designed as dual inhibitors of COX-2 and ACE2, offering a potential therapeutic strategy for controlling inflammation and modulating pathways relevant to viral entry.[13][14] Compounds 5a and 5b from a synthesized series showed potent dual inhibitory activity, suggesting their potential as multi-target drug candidates for inflammation-associated disorders.[13][14]
C. α-Amylase and α-Glucosidase Inhibitors for Diabetes
α-Amylase and α-glucosidase are key enzymes in carbohydrate digestion. Their inhibition can help manage postprandial hyperglycemia in diabetic patients. Pyrrolopyridine-based thiazolotriazoles have been synthesized and evaluated as inhibitors of these enzymes.[15] Several synthesized analogs displayed good inhibitory potential against both α-amylase and α-glucosidase, with some compounds showing potency comparable to the reference drug, acarbose.[15]
D. Other Notable Enzyme Targets
-
HIV-1 Integrase: This enzyme is essential for the replication of the human immunodeficiency virus (HIV). Certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have shown moderate activity in inhibiting HIV-1 replication.[8]
-
Aldose Reductase (AR): AR is implicated in diabetic complications. 6-methylpyrrolo[3,4-c]pyridine-1,3-dione alkanoic acid derivatives have been identified as novel AR inhibitors.[8]
III. Modulating G-Protein Coupled Receptors (GPCRs) for Neurological Disorders
GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes. The pyrrolopyridine scaffold has been utilized to develop modulators of these receptors, particularly for neurological disorders.
A. M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs)
The M1 muscarinic acetylcholine receptor plays a crucial role in cognitive functions like memory and learning.[16][17] Positive allosteric modulators (PAMs) of the M1 receptor are being investigated as a potential treatment for cognitive impairment in diseases like Alzheimer's and schizophrenia.[16][17] Novel pyrrolopyridine and pyrazolopyridine derivatives have been identified as M1 PAMs.[16][17] These compounds do not directly activate the receptor but enhance the effect of the endogenous ligand, acetylcholine. This approach offers a more subtle and potentially safer way to modulate receptor activity compared to direct agonists.
Diagram: M1 Muscarinic Receptor Positive Allosteric Modulation
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An In-Depth Technical Guide to the Speculative Mechanism of Action of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the development of targeted therapeutics. This technical guide delves into the speculative mechanism of action of a specific derivative, (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol. Drawing from extensive research on structurally related compounds, we posit that its primary mode of action is the competitive inhibition of protein kinases. This document provides a comprehensive exploration of this hypothesis, outlining the fundamental principles of 7-azaindole-mediated kinase inhibition, proposing a hierarchy of potential kinase targets, and detailing robust experimental protocols for the validation of these hypotheses. Our objective is to furnish researchers and drug development professionals with a scientifically grounded framework to investigate and harness the therapeutic potential of this promising molecule.
Introduction: The 7-Azaindole Scaffold as a Kinase Privileged Fragment
The 7-azaindole core is a bioisostere of indole and purine systems, granting it access to a vast array of biological targets.[1] Its true prominence, however, lies in its remarkable efficacy as a "hinge-binding" motif for protein kinases.[2][3] The human kinome, comprising over 500 enzymes, represents one of the most significant classes of drug targets, particularly in oncology and immunology.[4] Kinase inhibitors have revolutionized the treatment of numerous diseases, and the 7-azaindole scaffold has been instrumental in the development of several successful drugs, including the FDA-approved B-RAF inhibitor, Vemurafenib.[2][3]
The power of the 7-azaindole moiety resides in its ability to form two critical hydrogen bonds with the kinase hinge region, effectively mimicking the interaction of the adenine base of ATP. The nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor within the ATP-binding pocket, preventing the binding of ATP and the subsequent phosphorylation of protein substrates, thereby disrupting downstream signaling pathways.
This compound, with its unadorned 7-azaindole core and a simple methanol substituent, represents a foundational structure. While specific biological data for this exact molecule is not extensively published, the overwhelming body of evidence from its derivatives allows for well-founded speculation regarding its mechanism of action. We hypothesize that this compound acts as an ATP-competitive kinase inhibitor. The subsequent sections will explore the most probable kinase targets and the methodologies to confirm this hypothesis.
Speculative Mechanisms of Action: A Focus on Kinase Inhibition
Given the established role of the 7-azaindole scaffold, we will focus our speculation on its potential as a kinase inhibitor. The specific kinase or kinase family that this compound is most likely to inhibit will depend on the subtle conformational and electrostatic features of the ATP-binding pocket of individual kinases. Below, we propose several high-probability kinase families as primary targets for investigation.
Hypothesis A: Inhibition of Serine/Threonine Kinases
Many successful 7-azaindole-based inhibitors target serine/threonine kinases. These enzymes play crucial roles in cell signaling pathways that govern cell proliferation, differentiation, and survival.
-
Plausible Targets:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated anti-cancer strategy.[4]
-
RAF Kinases (e.g., B-RAF): Central components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[2][3]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): Implicated in cancer cell proliferation and survival.[5]
-
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Involved in neurodevelopment and has been linked to several pathologies.[4]
-
Hypothesis B: Inhibition of Tyrosine Kinases
Tyrosine kinases are critical mediators of cellular growth, differentiation, and metabolism. Their aberrant activation is a hallmark of many cancers.
-
Plausible Targets:
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of the FGFR signaling pathway is implicated in various cancers.[6][7]
-
c-Met: The receptor for hepatocyte growth factor, its signaling pathway is often hijacked by cancer cells to promote invasion and metastasis.[8]
-
Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, which is central to immune cell function. The 1H-pyrrolo[2,3-b]pyridine scaffold is known to mimic the pyrrolopyrimidine core of some JAK inhibitors.[9]
-
Hypothesis C: Inhibition of Lipid Kinases
While less common than protein kinase inhibition for this scaffold, some derivatives have shown activity against lipid kinases.
-
Plausible Target:
-
Phosphoinositide 3-Kinases (PI3Ks): These enzymes are central to the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival that is frequently mutated in cancer.[10]
-
Experimental Validation: A Step-by-Step Guide
To systematically investigate the speculative mechanisms of action of this compound, a multi-tiered experimental approach is recommended. This process begins with broad, high-throughput screening and progresses to more focused biochemical and cell-based assays.
Tier 1: Initial Target Identification via Kinase Panel Screening
The most efficient first step is to perform a broad kinase panel screen to identify potential targets.
Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology Corp) that offers assays for a large number of kinases (e.g., >400). The compound will be tested at a single high concentration (e.g., 10 µM) against the panel.
-
Kinase Assay: The assays are typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based format to measure the phosphorylation of a substrate peptide by each kinase in the presence and absence of the test compound.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are typically defined as kinases that show >50% inhibition at the tested concentration.
Causality Behind Experimental Choice: This unbiased approach provides a broad overview of the compound's selectivity profile and identifies the most promising kinase targets for further investigation, saving significant time and resources compared to testing individual kinases.
Tier 2: Validation of "Hits" and Determination of Potency
Once initial "hits" are identified, the next step is to confirm their inhibition and determine the potency (IC₅₀) of the compound against these specific kinases.
Protocol: IC₅₀ Determination by In Vitro Kinase Assay
-
Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Kinase Reaction: For each validated "hit" kinase, set up a reaction containing the enzyme, its specific substrate, and ATP at a concentration close to its Kₘ.
-
Incubation: Add the serially diluted compound to the kinase reactions and incubate for a predetermined time at the optimal temperature for the enzyme.
-
Detection: Quantify the amount of phosphorylated substrate using an appropriate method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| Kinase A | Value |
| Kinase B | Value |
| Kinase C | Value |
Tier 3: Elucidation of the Mechanism of Inhibition
To confirm that this compound acts as an ATP-competitive inhibitor, enzyme kinetic studies should be performed.
Protocol: ATP-Competition Assay
-
Experimental Setup: Perform the kinase assay for a validated "hit" kinase with a fixed concentration of the inhibitor and varying concentrations of ATP.
-
Data Collection: Measure the initial reaction velocities at each ATP concentration.
-
Data Analysis: Generate a Lineweaver-Burk or Michaelis-Menten plot. In the case of competitive inhibition, the Vₘₐₓ will remain unchanged, while the apparent Kₘ for ATP will increase in the presence of the inhibitor.
Visualization of the Proposed Hinge-Binding Mechanism:
Caption: Inhibition of a representative tyrosine kinase pathway.
Conclusion
The structural precedent for the 1H-pyrrolo[2,3-b]pyridine scaffold strongly supports the hypothesis that this compound functions as an ATP-competitive kinase inhibitor. The most probable targets belong to the serine/threonine and tyrosine kinase families, many of which are implicated in cancer and inflammatory diseases. The experimental workflow detailed in this guide provides a rigorous and logical progression for definitively identifying the molecular target(s) of this compound, elucidating its precise mechanism of action, and validating its activity in a cellular context. This foundational work is essential for any future drug development efforts based on this promising chemical entity.
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 1-16. [Link]
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Whitepaper: A Senior Application Scientist's Guide to In Silico Screening of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol Against the Human Kinome
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are a critical class of enzymes and a major focus of modern drug discovery, particularly in oncology.[1][2] The high conservation of the ATP-binding site across the human kinome presents a significant challenge, demanding the development of highly selective and potent inhibitors.[3] The 7-azaindole scaffold, of which (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol is a derivative, has emerged as a "privileged" structure in kinase inhibitor design.[4][5] This is due to its ability to act as an adenine mimetic, forming crucial bidentate hydrogen bonds with the kinase hinge region.[6][7] This technical guide provides a comprehensive, field-proven workflow for the in silico screening of this compound against a panel of protein kinases. We will move beyond a simple list of steps, focusing on the scientific rationale behind each decision in the computational pipeline—from target selection and molecular docking to the validation of binding stability through molecular dynamics and early-stage ADMET profiling.
The Rationale: Why this compound as a Kinase Inhibitor?
The selection of a starting scaffold is one of the most critical decisions in a drug discovery campaign. The choice of this compound is rooted in the well-established success of its core moiety, 7-azaindole.
The 7-Azaindole Privileged Scaffold: The 7-azaindole core is considered an excellent hinge-binding motif.[4][7] Its pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor. This configuration perfectly mimics the adenine portion of ATP, allowing it to form two stable hydrogen bonds with the backbone of the kinase hinge region, a critical anchoring interaction for ATP-competitive inhibitors.[4][7] The success of this scaffold is not merely theoretical; it is the foundation of the FDA-approved B-RAF inhibitor, Vemurafenib.[5][7] Furthermore, various derivatives have shown potent inhibitory activity against a wide range of kinases, including ABL, SRC, JAK2, and GSK-3β, making this a versatile starting point for inhibitor design.[6][8]
The addition of a hydroxymethyl group at the 6-position, yielding this compound, provides a key vector for further chemical modification and can potentially form additional interactions within the solvent-exposed region of the ATP pocket, enhancing both potency and selectivity.
The In Silico Screening and Validation Workflow
A robust computational workflow is essential for rapidly assessing the potential of a compound and generating testable hypotheses. The following sections detail a self-validating protocol designed to move from a broad, high-throughput screen to a highly refined, dynamic understanding of the protein-ligand interaction.
Caption: Overall In Silico Screening and Validation Workflow.
Ligand Preparation Protocol
Causality: The accuracy of any docking simulation is fundamentally dependent on the quality of the input ligand structure. An incorrect protonation state or a high-energy conformation can lead to misleading results. This protocol ensures a standardized, low-energy, and correctly formatted 3D structure.
Step-by-Step Methodology:
-
Obtain 2D Structure: Draw this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve its SMILES string from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to relieve any steric strain and find a low-energy conformation.[9]
-
Assign Charges and Add Hydrogens: Add polar hydrogens and compute partial charges (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions during docking.[10]
-
Format Conversion: Save the final prepared ligand in the .pdbqt format, which is required by AutoDock Vina and contains information on atomic charges and rotatable bonds.[11][12]
Target Selection & Preparation Protocol
Causality: The protein structure retrieved from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential components like water molecules, co-factors, or multiple protein chains that can interfere with docking.[13][14] This protocol ensures a clean, physiologically relevant receptor model focused on the ATP-binding site.
Step-by-Step Methodology:
-
Target Identification: Select a panel of kinases from the PDB (). Focus on high-resolution (<2.5 Å) crystal structures, preferably co-crystallized with a ligand in the ATP-binding site. This provides experimental validation of the binding pocket's conformation.
-
Structure Cleaning:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[15]
-
Remove all crystallographic water molecules and other heteroatoms (ions, co-factors) not essential for binding. Some conserved water molecules can be critical for ligand binding and may be retained based on expert knowledge.[13]
-
If the biological unit is a monomer, delete any extraneous protein chains.[14][16]
-
-
Receptor Preparation:
-
Add polar hydrogens to the protein to satisfy valence and correctly model the hydrogen-bonding network.[13]
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Repair any missing side chains or loops if they are near the binding site, although using a complete structure is always preferable.[11]
-
-
Format Conversion: Save the cleaned receptor as a .pdbqt file. This process designates the protein as a rigid structure for docking.
Molecular Docking and Virtual Screening
Causality: Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[2][17] The goal is to perform a virtual screen of our prepared ligand against the panel of prepared kinase targets to identify those with the highest predicted binding affinity.
Caption: The Molecular Docking Workflow.
Step-by-Step Protocol (using AutoDock Vina):
-
Define the Search Space: Define a "grid box" that encompasses the entire ATP-binding site of the kinase. If a co-crystallized ligand is present, centering the box on this ligand is a reliable strategy. The box size should be large enough to allow the ligand to rotate and translate freely but not so large as to waste computational time searching irrelevant space.[16][18]
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared ligand and receptor files, the coordinates of the grid box center, and its dimensions. An exhaustiveness parameter (e.g., 8 or 16) can be set to control the thoroughness of the conformational search.
-
Execute Docking: Run the AutoDock Vina executable from the command line, referencing the configuration file. Vina will perform the docking and output a PDBQT file containing the top-ranked binding poses (typically 9) and their corresponding binding affinity scores in kcal/mol.[19]
-
Batch Processing: Script this process to run the docking of this compound against all prepared kinase targets.
Analysis of Docking Results
Causality: The docking score is only the first filter. A physically plausible binding mode, especially one that recapitulates known key interactions for the scaffold, is a much stronger indicator of a true positive hit.
Data Presentation: The results should be compiled into a clear, comparative table. The primary metrics for evaluation are:
-
Binding Affinity (kcal/mol): A more negative value indicates a stronger predicted interaction.
-
Key Interactions: The presence of the bidentate hydrogen bond with the kinase hinge region is a critical validation criterion for this scaffold.
-
Root-Mean-Square Deviation (RMSD): If re-docking into a structure with a known 7-azaindole ligand, an RMSD value < 2.0 Å between the docked pose and the crystallographic pose suggests the docking protocol is reliable.
Table 1: Hypothetical Docking Results for this compound
| Kinase Target (PDB ID) | Binding Affinity (kcal/mol) | Hinge H-Bonds (Residues) | Other Key Interactions |
| GSK-3β (e.g., 1Q41) | -9.8 | Yes (Val135) | Hydrophobic contact with "gatekeeper" residue |
| SRC Kinase (e.g., 2SRC) | -9.5 | Yes (Met341) | Pi-stacking with Phe residue in active site |
| CDK2 (e.g., 1HCK) | -9.1 | Yes (Leu83) | H-bond from methanol to Asp86 |
| PIM1 (e.g., 4X7Q) | -8.4 | Yes (Glu121) | Salt bridge potential with Lys67 |
| EGFR (e.g., 2J6M) | -7.2 | No | Steric clash with gatekeeper Thr790 |
From this hypothetical data, GSK-3β, SRC, and CDK2 would be prioritized for further analysis due to their strong predicted affinities and correct hinge interactions. EGFR would be deprioritized due to the lack of the key H-bond and a potential steric clash.
Deepening the Analysis: Post-Docking Validation
A successful docking pose is a static hypothesis. To increase confidence, we must assess the stability of this interaction in a more dynamic, physiologically relevant environment.
Molecular Dynamics (MD) Simulation
Causality: MD simulations model the movement of atoms in the protein-ligand complex over time, providing insights into the stability of the binding pose and the persistence of key interactions.[20][21] A ligand that remains stably bound in its docked pose throughout a simulation is a much more credible candidate.[22]
Caption: The Molecular Dynamics Simulation Workflow.
High-Level Protocol (using GROMACS):
-
System Preparation: The top-ranked docked complex is placed in a periodic box of water molecules (e.g., TIP3P water model), and counter-ions are added to neutralize the system's charge.[23]
-
Energy Minimization: The system's energy is minimized to relax the structure and remove any bad contacts introduced during solvation.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 bar). This is typically done in two phases: an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.[23]
-
Production Run: A production simulation is run for a significant period (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like the RMSD of the ligand relative to its starting pose and the occupancy of key hydrogen bonds over time. A stable RMSD and high hydrogen bond occupancy confirm a stable binding mode.
In Silico ADMET Prediction
Causality: High potency is irrelevant if a compound has poor pharmacokinetic properties or is toxic.[24] Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties helps to flag potential liabilities before committing to costly synthesis and in vitro testing.[25][26]
Methodology: The prepared ligand structure (as a SMILES string) can be submitted to various web servers and software packages (e.g., pkCSM, SwissADME, ADMETlab).[26][27] These tools use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict a wide range of properties.[24]
Key Properties to Evaluate:
-
Absorption: Lipophilicity (LogP), aqueous solubility, Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Susceptibility to metabolism by Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, 2D6).[]
-
Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity).[]
A compound with a balanced profile of predicted potency from docking and favorable ADMET properties is the ideal candidate to advance to chemical synthesis and biological validation.
Conclusion
This guide has outlined a rigorous, multi-stage in silico workflow for evaluating this compound as a potential kinase inhibitor. By leveraging the known strengths of the 7-azaindole scaffold and employing a systematic process of docking, dynamic simulation, and property prediction, researchers can efficiently identify the most promising kinase targets for this compound. This computational-first approach allows for the rational prioritization of resources, focusing experimental efforts on candidates with the highest probability of success and accelerating the drug discovery timeline. The true power of this workflow lies not just in its predictive capability, but in its ability to generate a deep, mechanistic understanding of a potential drug-target interaction before the first flask is heated.
References
-
Martín, H., Pérez, C., & Gago, F. (2014). Molecular dynamics of protein kinase-inhibitor complexes: a valid structural information. Current medicinal chemistry, 21(19), 2189–2203. [Link]
-
Bollini, S., et al. (2011). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 54(23), 8275–8290. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 13-22. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
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Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
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Nikolic, K., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 8, 563. [Link]
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AIMoore. (2023). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. AIMoore. [Link]
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Shigeto, H., et al. (2019). Encounter complexes and hidden poses of kinase-inhibitor binding on the free-energy landscape. Proceedings of the National Academy of Sciences, 116(37), 18354-18360. [Link]
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Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. Kaggle. [Link]
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Nikolic, K., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers Media S.A.[Link]
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Gentile, F., et al. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Pharmaceuticals, 17(6), 755. [Link]
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Reddit. (2025). Molecular Dynamics Simulation of HPK1 Inhibitor Complex (PDB 9H8D) – Protein-Ligand Interactions. Reddit. [Link]
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Wille, D. R., et al. (2013). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. Journal of Medicinal Chemistry, 56(9), 3807–3811. [Link]
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Fulle, S., et al. (2021). Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening. International Journal of Molecular Sciences, 22(3), 1133. [Link]
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Fiveable. (n.d.). ADMET prediction. Fiveable. [Link]
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Deep Origin. (n.d.). ADMET Predictions. Deep Origin. [Link]
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Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. [Link]
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Al-Obaidi, Z., et al. (2023). Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education, 23(1), 1-6. [Link]
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ScotChem. (n.d.). Preparing the protein and ligand for docking. ScotChem. [Link]
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Singh, H., et al. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In Computational Tools for Chemical Biology (pp. 31-50). Humana, New York, NY. [Link]
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Molecular Graphics Laboratory. (2025). Molecular Dynamics Simulation of HPK1 Inhibitor Complex (PDB 9H8D) – Protein-Ligand Interactions. YouTube. [Link]
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Sivalingam, G., et al. (2024). Molecular Dynamics Simulation on the Suppression Mechanism of Phosphorylation to Ser222 by Allosteric Inhibitors Targeting MEK1/2 Kinase. ACS Omega, 9(29), 32985–32995. [Link]
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Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
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Pihan, E., et al. (2022). toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances, 2(1), vbac081. [Link]
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ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
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MySkinRecipes. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. MySkinRecipes. [Link]
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Dr. A. K. (2021). How to prepare 1000 ligands in pdbqt for autodock. YouTube. [Link]
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University of Tromsø. (n.d.). Molecular Docking Tutorial. University of Tromsø. [Link]
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Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training!. [Link]
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Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Weisner, J., et al. (2019). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of medicinal chemistry, 62(15), 7180–7193. [Link]
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Wang, Y., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2445885. [Link]
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Wittman, M. D., et al. (2005). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & medicinal chemistry letters, 15(23), 5341–5346. [Link]
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Commercial availability and suppliers of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
An In-depth Technical Guide to (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol for Researchers and Drug Development Professionals
Introduction: The Significance of the 7-Azaindole Scaffold
This compound, a derivative of 7-azaindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole, meaning it has similar physical and chemical properties, allowing it to mimic indole in biological systems.[1][2] This substitution can lead to improved pharmaceutical properties, such as enhanced target binding through additional hydrogen bond formation, increased solubility, and optimized ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2]
The 7-azaindole scaffold is the core structure of many therapeutic agents, including inhibitors for p38 kinase, dopamine D4 receptors, and antitumor drugs.[3] Its derivatives are pivotal in the development of novel therapeutics, particularly in oncology and immunology.[4][5] this compound provides a key functional handle—a primary alcohol—that allows for further chemical modification and elaboration into more complex drug candidates.
Physicochemical Properties
This section summarizes the key chemical and physical properties of this compound. It is crucial for researchers to verify these details with the specific supplier's documentation, as analytical data may not be routinely collected for early-discovery compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | |
| CAS Number | 1015609-51-4 | [6] |
| Appearance | Solid (form) | |
| InChI Key | WZWXRUHUQUXICZ-UHFFFAOYSA-N | |
| SMILES String | OCc1ccc2cc[nH]c2n1 | |
| Synonyms | 7-Azaindole-6-methanol | N/A |
Commercial Availability and Suppliers
This compound is available from a limited number of specialized chemical suppliers, primarily for research and development purposes. When sourcing this compound, it is imperative to confirm the identity and purity, as some suppliers offer it as part of a collection for early discovery research and may not provide detailed analytical data.
| Supplier | Product Name/Number | Purity | Available Quantity | Notes |
| Sigma-Aldrich | This compound, AldrichCPR (ADE001337) | Not specified | 1 g | Buyer assumes responsibility to confirm product identity and/or purity. |
| Fisher Scientific | Sigma Aldrich this compound | Not specified | 1 g | Distributes the Sigma-Aldrich product.[7] |
| LabSolu | (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (H165429) | 95% | 50mg, 250mg, 1g | Note: This is the isomeric [3,2-b] form.[6] |
Note: Researchers should exercise caution to procure the correct isomer, as several positional isomers such as (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol, and the regioisomer (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol are also commercially available and may be confused.[8][9][10]
Chemical Synthesis and Reactivity
Conceptual Synthetic Workflow
The diagram below illustrates a logical pathway for synthesizing the target compound from a halogenated 7-azaindole precursor. This multi-step process involves protection of the pyrrole nitrogen, metal-halogen exchange to form an organometallic intermediate, introduction of a carbonyl group, and subsequent reduction and deprotection.
Caption: A plausible synthetic workflow for this compound.
This approach offers regiochemical control, directing functionalization specifically to the 6-position of the heterocyclic core. The choice of protecting group is critical; for instance, the SEM (2-(trimethylsilyl)ethoxy)methyl) group is often used as it can be removed under acidic followed by basic conditions.[11]
Applications in Research and Drug Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous potent and selective inhibitors of various protein kinases and other enzymes. The introduction of a methanol group at the 6-position provides a versatile point of attachment for building more complex molecules to probe structure-activity relationships (SAR).
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in many cancers.[4][12] Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been developed as potent inhibitors of FGFR1, 2, and 3, demonstrating significant anti-proliferative activity in cancer cell lines.[4][5]
-
Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a therapeutic target for neurological and inflammatory disorders. SAR studies have shown that the 1H-pyrrolo[2,3-b]pyridine ring system can serve as a core for potent and selective PDE4B inhibitors.[13]
-
NADPH Oxidase 2 (NOX2) Inhibitors: NOX2 is involved in oxidative stress related to neurodegenerative and cardiovascular diseases. The 1H-pyrrolo[2,3-b]pyridine skeleton is central to potent NOX2 inhibitors like GSK2795039, which have shown neuroprotective effects.[14]
-
Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: CSF1R is a target in immunology and oncology. Highly selective inhibitors based on a related pyrrolo[2,3-d]pyrimidine scaffold have been developed, highlighting the utility of the broader pyrrolopyridine family in kinase inhibitor design.[15]
Caption: Role of the core scaffold in developing inhibitors for various drug targets.
Safety, Handling, and Storage
Proper safety precautions are essential when handling this compound. The following information is based on data for the compound and related chemical structures.
-
Hazard Classification: The compound is classified as causing serious eye damage (H318). The GHS pictogram associated with it is GHS05 (Corrosion).
-
Precautionary Statements: Recommended personal protective equipment (PPE) includes protective gloves and eye/face protection (P280). In case of eye contact, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305 + P351 + P338).
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[16] Recommended storage temperature is often 2-8°C.[6][17]
-
Handling: Use in a well-ventilated area or outdoors.[18] Avoid breathing dust, fumes, or vapors.[18][16] Wash hands thoroughly after handling.[18]
Representative Experimental Protocol: Reduction of an Aldehyde
The final step in the conceptual synthesis—the reduction of a formyl group to a primary alcohol—is a common and critical transformation. The following is a general, representative protocol for the reduction of a heterocyclic aldehyde to its corresponding alcohol using sodium borohydride.
Objective: To reduce a 6-formyl-7-azaindole derivative to this compound.
Materials:
-
Protected 6-formyl-7-azaindole derivative
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir plate, round-bottom flask, and standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the protected 6-formyl-7-azaindole (1.0 equivalent) in methanol in a round-bottom flask. Stir the solution at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (approx. 1.1 to 1.5 equivalents) portion-wise to the cooled solution. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate. Expertise Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired protected alcohol.
-
Deprotection: The final deprotection step would then be carried out according to the specific protecting group used (e.g., acid/base treatment for a SEM group) to yield the final product.[11]
References
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Nilsson, M., et al. (2016). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 21(11), 1553. Available at: [Link]
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Genprice. (n.d.). (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol. Retrieved from [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22353-22363. Available at: [Link]
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Ivy Fine Chemicals. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol. Retrieved from [Link]
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MySkinRecipes. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. Retrieved from [Link]
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Alkali Metals. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA. Retrieved from [Link]
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Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(10), 3959-4006. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
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Kletskov, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(14), 5410. Available at: [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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Lu, D., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(11), 2639. Available at: [Link]
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Vemulapalli, A. K., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1421-1427. Available at: [Link]
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RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
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Virolle, T., et al. (2020). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 63(17), 9276-9297. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the endogenous indole nucleus allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and superior bioavailability.[2] Consequently, this scaffold is a cornerstone in the architecture of numerous biologically active agents, including kinase inhibitors, anti-cancer agents, and treatments for neurodegenerative diseases.[1][3][4]
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, in particular, serves as a crucial synthetic intermediate. The primary alcohol functionality provides a versatile handle for further chemical elaboration, enabling its incorporation into more complex molecular frameworks designed to interact with specific biological targets.[5] This document provides a detailed, field-proven protocol for the synthesis of this key building block, focusing on a robust and scalable reduction methodology.
Synthetic Strategy and Mechanistic Rationale
The most direct and reliable route to synthesize this compound is through the chemical reduction of a carbonyl group at the C6-position of the 7-azaindole core. The commercially available or readily accessible precursor, 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde, is an ideal starting material for this transformation.[6]
Choice of Reducing Agent
For the reduction of an aldehyde to a primary alcohol, sodium borohydride (NaBH₄) is the reagent of choice. This selection is based on several key advantages over more potent hydrides like lithium aluminum hydride (LAH):
-
Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially reducible functional groups that might be present in more complex substrates.
-
Operational Simplicity: The reaction can be performed in standard protic solvents, such as methanol or ethanol, under ambient conditions, obviating the need for strict anhydrous or inert atmospheres.
-
Safety: NaBH₄ is significantly safer to handle than LAH, with a more controlled and less violent reaction upon quenching.
Reaction Mechanism
The reduction proceeds via a nucleophilic addition mechanism. The borohydride anion ([BH₄]⁻) serves as a source of hydride ions (H⁻). The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., methanol) to yield the final primary alcohol product.
Process Workflow and Visualization
The overall process, from starting material to final, characterized product, follows a logical sequence of chemical transformation, workup, and purification.
Figure 1: Detailed experimental workflow for the synthesis of this compound.
Figure 2: Overall reaction scheme for the reduction of the starting aldehyde.
Detailed Experimental Protocol
This protocol details the reduction of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde to this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Quantity (Example) | Moles (Example) | Equivalents |
| 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde | 898746-46-8 | 146.15 g/mol | 2.00 g | 13.69 mmol | 1.0 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 g/mol | 0.62 g | 16.42 mmol | 1.2 |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 g/mol | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~200 mL | - | - |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~50 mL | - | - |
| Brine (Saturated NaCl aq.) | - | - | ~50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | ~10 g | - | - |
| Acetone | 67-64-1 | 58.08 g/mol | ~10 mL | - | - |
| Silica Gel (for chromatography) | 7631-86-9 | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde (2.00 g, 13.69 mmol).
-
Dissolution: Add anhydrous methanol (50 mL) to the flask and stir at room temperature (RT) until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. This is critical to moderate the initial exothermic reaction.
-
Reagent Addition: Slowly add sodium borohydride (0.62 g, 16.42 mmol) in small portions over 15 minutes. Note: Portion-wise addition prevents excessive foaming and a rapid temperature increase.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane eluent system. The reaction is complete when the starting aldehyde spot (Rf ≈ 0.6) is no longer visible and a new, more polar product spot has appeared (Rf ≈ 0.3).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add acetone (~10 mL) dropwise to quench any excess sodium borohydride. Stir for an additional 15 minutes.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Purification: Concentrate the filtrate in vacuo to obtain the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 2-8% methanol in dichloromethane to afford this compound as a solid.
Expected Results and Characterization
-
Yield: 80-95%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.65 (s, 1H, pyrrole N-H), 8.12 (s, 1H, pyridine C2-H), 7.55 (s, 1H, pyridine C5-H), 7.40 (t, J = 2.8 Hz, 1H, pyrrole C3-H), 6.35 (dd, J = 3.1, 1.8 Hz, 1H, pyrrole C2-H), 5.30 (t, J = 5.7 Hz, 1H, alcohol O-H), 4.55 (d, J = 5.7 Hz, 2H, CH₂OH).
Troubleshooting and Safety Precautions
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reducing agent; low reaction temperature. | Add another 0.2-0.5 equivalents of NaBH₄. Allow the reaction to stir longer at room temperature. |
| Low Yield | Inefficient extraction; product loss during purification. | Ensure thorough extraction by performing at least three extractions. Use care during column chromatography to avoid co-elution. |
| Impure Product | Incomplete quenching; inefficient purification. | Ensure excess NaBH₄ is fully quenched before workup. Optimize the gradient for column chromatography for better separation. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All operations should be performed inside a certified chemical fume hood.
-
Reagent Handling:
-
Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas. Avoid contact with strong acids.
-
Methanol and ethyl acetate are flammable liquids. Keep away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing. [Link]
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
-
Synthesis of Azaindoles. Progress in Chemistry. [Link]
-
Synthesis of 1H-pyrrolo[2,3-b]pyridine. PrepChem.com. [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. [Link]
-
Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ResearchGate. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Arkivoc. [Link]
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. [Link]
-
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester. Pharmaffiliates. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
Application Note & Protocol: A Guided Synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole and purine allows it to function as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility, metabolic stability, and target binding affinity.[2][3] Consequently, 7-azaindole derivatives are integral components of numerous clinically relevant molecules, including kinase inhibitors used in oncology.[3]
The target molecule, (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, represents a critical building block. The primary alcohol functionality serves as a versatile synthetic handle for introducing a variety of pharmacophores. However, the synthesis is not trivial; it requires the selective functionalization of the electron-deficient pyridine ring without disrupting the adjacent electron-rich pyrrole system.[4][5]
This application note provides a robust and detailed protocol for the conversion of commercially available 6-bromo-7-azaindole to this compound. We will delve into the causality behind the chosen synthetic strategy, provide step-by-step experimental procedures, and discuss critical process parameters to ensure reproducibility and safety.
Synthetic Strategy: A Two-Step Organometallic Approach
The conversion of the C6-bromo moiety to a hydroxymethyl group is efficiently achieved through a two-step sequence involving organometallic intermediates. This strategy offers high selectivity and generally good yields.
-
Step 1: Formylation via Metal-Halogen Exchange: The bromine atom at the C6 position is swapped with a lithium atom using an organolithium reagent at low temperature. The resulting highly nucleophilic organolithium species is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF), to install an aldehyde group.
-
Step 2: Selective Reduction: The intermediate aldehyde is subsequently reduced to the desired primary alcohol using a mild and selective reducing agent, such as sodium borohydride (NaBH₄).[6]
This pathway is often preferred over palladium-catalyzed cross-coupling methods for its operational simplicity and cost-effectiveness in many laboratory settings.[7][8]
Figure 1: High-level workflow for the synthesis.
Mechanistic Rationale and Experimental Causality
A deep understanding of the underlying mechanisms is crucial for successful execution and troubleshooting.
The Necessity of N-H Protection
The proton on the pyrrole nitrogen of the 7-azaindole scaffold is acidic (pKa ≈ 16-17). This makes it susceptible to deprotonation by the strong organolithium base (n-BuLi) used in the formylation step. To prevent this non-productive side reaction, the N-H group must be protected.[9]
-
Choice of Protecting Group: A sulfonyl group, such as p-toluenesulfonyl (tosyl, Ts), is an excellent choice. It is robust enough to withstand the strongly basic conditions of the metallation step but can be readily removed under mild basic conditions at the end of the synthesis.[10] The electron-withdrawing nature of the tosyl group also helps to stabilize the azaindole ring.[9]
Step 1: Metal-Halogen Exchange and Formylation
This step is the core of the C-C bond formation.
-
Mechanism: At cryogenic temperatures (-78 °C), n-butyllithium (n-BuLi) preferentially undergoes a metal-halogen exchange with the aryl bromide rather than acting as a base to deprotonate other positions on the ring.[11] This rapid exchange generates a transient 6-lithio-7-azaindole species. This species is a potent carbon nucleophile.
-
Electrophilic Quench: The reaction is then "quenched" by adding N,N-dimethylformamide (DMF). The nucleophilic C6-lithio species attacks the electrophilic carbonyl carbon of DMF. The resulting tetrahedral intermediate is stable at low temperatures. Upon aqueous workup with a mild acid, this intermediate hydrolyzes to yield the 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
Step 2: Selective Aldehyde Reduction
The conversion of the aldehyde to the primary alcohol requires a selective reducing agent.
-
Choice of Reagent: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild hydride donor, highly selective for aldehydes and ketones, and will not reduce the aromatic pyrrolopyridine core.[6] Its operational simplicity (the reaction can be run in alcoholic solvents at room temperature) makes it preferable to more reactive hydrides like lithium aluminum hydride (LAH).
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (e.g., methanol) during the reaction or workup to yield the final alcohol product.
Detailed Experimental Protocols & Data
Safety First: All manipulations involving pyrophoric or water-reactive reagents (n-BuLi, NaH) must be performed by trained personnel under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).
Part A: N-Protection of 6-Bromo-7-azaindole (to yield 1)
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 6-bromo-7-azaindole (1.0 eq).
-
Solvent: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Tosylation: Cool the reaction mixture back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimum amount of anhydrous DMF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography on silica gel to yield 6-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1) .
Part B: Formylation of Intermediate 1 (to yield 2)
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the protected azaindole 1 (1.0 eq).
-
Solvent: Dissolve in anhydrous tetrahydrofuran (THF) (approx. 0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour.
-
Quench: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise, again maintaining the temperature below -70 °C.
-
Reaction: Stir at -78 °C for an additional 2 hours.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify by flash column chromatography to yield 1-tosyl-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (2) .
Part C & D: Reduction and Deprotection (to yield the final product 3)
-
Setup: In a round-bottom flask, dissolve the aldehyde 2 (1.0 eq) in methanol (MeOH) (approx. 0.1 M).
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Deprotection: To the same reaction mixture, add potassium carbonate (K₂CO₃, 3.0 eq).
-
Heating: Heat the mixture to reflux (approx. 65 °C) and stir for 4-6 hours, monitoring by TLC for the disappearance of the tosyl-protected alcohol intermediate.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the methanol. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude solid by recrystallization or flash column chromatography to yield This compound (3) .
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Role |
| 6-Bromo-7-azaindole | C₇H₅BrN₂ | 197.03 | 1.0 | Starting Material |
| Sodium Hydride (60%) | NaH | 24.00 | 1.2 | Base (Protection) |
| Tosyl Chloride | C₇H₇ClO₂S | 190.65 | 1.1 | Protecting Agent |
| n-Butyllithium | C₄H₉Li | 64.06 | 1.1 | Lithiating Agent |
| DMF | C₃H₇NO | 73.09 | 3.0 | Formyl Source |
| Sodium Borohydride | NaBH₄ | 37.83 | 2.0 | Reducing Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 3.0 | Base (Deprotection) |
| Final Product | C₈H₈N₂O | 148.16 | - | Target Molecule |
Expected Overall Yield: 50-65% over 4 steps.
Troubleshooting & Safety Precautions
| Issue | Potential Cause | Recommended Solution |
| Low yield in Step B (Formylation) | Inactive n-BuLi. | Titrate the n-BuLi solution before use to determine its exact molarity. |
| Insufficiently low temperature. | Ensure the internal reaction temperature is strictly maintained at or below -70 °C during addition. | |
| Presence of moisture. | Use freshly distilled anhydrous solvents and flame-dried glassware. | |
| Incomplete Deprotection (Step D) | Insufficient reaction time or base. | Increase reflux time or add an additional equivalent of K₂CO₃. Monitor closely by TLC. |
| Complex mixture after Step B | Side-reaction/decomposition. | Ensure slow, dropwise addition of reagents. Check for peroxide formation in THF. |
Mandatory Safety Precautions
-
n-Butyllithium: Highly pyrophoric. Handle only in an inert atmosphere. Quench excess reagent slowly with isopropanol at low temperatures.
-
Sodium Hydride: Water-reactive and flammable. Handle in a fume hood away from water sources. Quench carefully.
-
Anhydrous Solvents (THF, Dioxane): Can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
-
General: Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves. Conduct all reactions in a well-ventilated chemical fume hood.
References
- Song, J. J., Reeves, J. T., Gallou, F., Tan, Z., Yee, N. K., & Senanayake, C. H. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-1132. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/cs/b609351j]
- Gueiffier, A., Mavel, S., Lhassani, M., El-Kashef, H., & Chosson, E. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Mini-Reviews in Medicinal Chemistry, 1(4), 323-335. [URL: https://www.researchgate.net/publication/237072551_Synthesis_and_Reactivity_of_7-Azaindoles_1H-Pyrrolo23-bpyridine]
- Whelligan, D. K., Thomson, D. W., Taylor, D., & Hoelder, S. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. [URL: https://pubs.acs.org/doi/10.1021/jo901962e]
- Romagnoli, R., Baraldi, P. G., & Preti, D. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(12), 22164-22196. [URL: https://www.mdpi.com/1420-3049/20/12/19870]
- Boron Molecular. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. [URL: https://boronmolecular.com/the-chemical-versatility-of-7-azaindole-3-carboxaldehyde-in-synthesis/]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [URL: https://www.masterorganicchemistry.com/2015/12/10/reactions-of-grignard-reagents/]
- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Ji, X., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(56), 34045-34049. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06635d]
- Li, B., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/qo/d2qo00135a]
- Sünnemann, J., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(18), 3328. [URL: https://www.mdpi.com/1420-3049/24/18/3328]
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- 4. Organometallic methods for the synthesis and functionalization of azaindoles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 8. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 11. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Suzuki-Miyaura Cross-Coupling
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a cornerstone heterocyclic scaffold in modern medicinal chemistry, integral to a multitude of clinically relevant molecules, particularly kinase inhibitors.[1] Its strategic functionalization is paramount for the systematic exploration of structure-activity relationships (SAR) in drug discovery. Among the arsenal of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for forging carbon-carbon bonds at various positions of the 7-azaindole nucleus.[2] This guide provides an in-depth analysis of the critical parameters governing this transformation, detailed experimental protocols, and expert insights into overcoming common challenges, tailored for researchers, medicinal chemists, and process development scientists.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole scaffold is a "privileged" structure, a bioisostere of indole, that frequently engages in key hydrogen bonding interactions with biological targets.[3] Its unique electronic properties, conferred by the pyridine ring nitrogen, distinguish it from indole and provide opportunities for novel molecular designs. The ability to selectively introduce aryl, heteroaryl, and alkyl substituents onto the azaindole core is crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The Suzuki-Miyaura coupling offers a highly efficient pathway to achieve this diversity, demonstrating broad functional group tolerance and generally high yields.[4]
The Suzuki-Miyaura Reaction: Mechanistic Underpinnings
A comprehensive understanding of the reaction mechanism is essential for rational protocol design and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[5][6]
The catalytic cycle consists of three primary steps:
-
Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halogen bond (C-X) of the halo-azaindole, forming a Pd(II) complex. The reactivity of the halide is crucial, typically following the order I > Br > Cl.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (e.g., a boronic acid) to the Pd(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[7][8]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]
Core Components and Strategic Selection
The success of a Suzuki coupling on the 7-azaindole scaffold hinges on the judicious selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the nature of the coupling partners.
Palladium Catalyst and Ligand System
The choice of the palladium source and its coordinating ligand is critical, especially when dealing with electron-rich, potentially coordinating heterocycles like 7-azaindole.[9]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. For challenging couplings, particularly with less reactive chloro-azaindoles, modern pre-catalysts that readily form the active Pd(0) species are often superior.[9][10]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are highly effective. They enhance the rate of oxidative addition and reductive elimination.[7] SPhos and XPhos are frequently employed for their high activity and broad applicability in coupling nitrogen-containing heterocycles.[2][9][11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong electron-donating ligands that form very stable palladium complexes, often conferring high catalytic activity and stability.[7]
-
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling.[7] Its primary function is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[8]
-
Common Bases:
-
Potassium Carbonate (K₂CO₃): A moderately strong base, effective in many standard protocols.
-
Cesium Carbonate (Cs₂CO₃): A stronger, more soluble base that often enhances reaction rates, particularly for difficult couplings.[2]
-
Potassium Phosphate (K₃PO₄): A strong base frequently used with sterically hindered substrates or when milder conditions are required.[9][12]
-
The choice of base can also influence selectivity in multifunctionalized substrates.
Solvent Systems
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).
-
Typical Solvents:
-
Dioxane/Water: A classic combination that works well for a broad range of substrates.[6][9]
-
Toluene/Ethanol/Water: Another effective mixed-solvent system. The alcohol co-solvent can enhance solubility and reaction rates.[2]
-
DMF or DMA: Polar aprotic solvents used for higher temperature reactions, though they can be more challenging to remove.[13]
-
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a robust starting point for the functionalization of various positions on the 7-azaindole core. Optimization may be required based on the specific substrates used.
Protocol 1: General Procedure for C-3 and C-6 Arylation
This protocol is adapted from a one-pot, two-step procedure for the synthesis of C3,C6-diaryl 7-azaindoles, demonstrating the chemoselectivity achievable by tuning reaction conditions.[2][14][15]
Materials:
-
6-chloro-3-iodo-N-protected-7-azaindole (1.0 equiv)
-
Arylboronic acid (Ar¹-B(OH)₂) (1.1-1.2 equiv)
-
Pd₂(dba)₃ (5 mol%)
-
SPhos (5-10 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene/Ethanol (1:1 mixture), degassed
-
Second Arylboronic acid (Ar²-B(OH)₂) (for diarylation)
Procedure for C-3 Mono-Arylation:
-
To a flame-dried reaction vessel, add the 6-chloro-3-iodo-7-azaindole, the first arylboronic acid (Ar¹-B(OH)₂), and Cs₂CO₃.
-
Add Pd₂(dba)₃ (5 mol%) and SPhos (5 mol%).
-
Seal the vessel, evacuate, and backfill with argon. Repeat this cycle three times.
-
Add degassed toluene/ethanol (1:1) via syringe.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the C-3 arylated product.
Procedure for One-Pot C-3, C-6 Di-Arylation:
-
Follow steps 1-5 for the C-3 mono-arylation.
-
After completion of the first coupling, increase the temperature to 110 °C.
-
Add the second arylboronic acid (Ar²-B(OH)₂) along with an additional charge of Pd₂(dba)₃ (10 mol%) and SPhos (20 mol%).[2]
-
Continue stirring at 110 °C until the second coupling is complete.
-
Perform work-up and purification as described in steps 6-7 above to isolate the C3,C6-diaryl 7-azaindole.[2][14]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times and often improves yields, making it an excellent tool for rapid library synthesis.[3][12][16]
Materials:
-
Halogenated 7-azaindole (e.g., 6-bromo-7-azaindole) (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
RuPhos (10 mol%)
-
K₃PO₄ (3.0 equiv)
-
Dioxane/Water (4:1), degassed
Procedure:
-
In a microwave-safe reaction vial, combine the 6-bromo-7-azaindole, arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.
-
Add the degassed dioxane/water mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 15-60 minutes.
-
After the reaction, cool the vial to room temperature.
-
Perform work-up and purification as described in the general protocol.
Data Summary: Reaction Condition Optimization
The following table summarizes representative yields for the Suzuki coupling of a 6-chloro-3-iodo-7-azaindole, highlighting the impact of catalyst loading and temperature on the synthesis of a diarylated product.[2]
| Entry | Catalyst Loading (1st/2nd step) | Ligand Loading (1st/2nd step) | Temperature (1st/2nd step) | Yield (%) of 11a |
| 1 | 5% Pd₂(dba)₃ / None | 5% SPhos / 10% SPhos | 60 °C / 110 °C | 45 |
| 2 | 5% Pd₂(dba)₃ / None | 5% SPhos / 20% SPhos | 60 °C / 110 °C | 67 |
| 3 | 5% Pd₂(dba)₃ / 10% Pd₂(dba)₃ | 5% SPhos / 20% SPhos | 60 °C / 110 °C | 88 |
| Data synthesized from Cardoza et al., ACS Omega, 2023.[2] |
This data clearly demonstrates that for the more challenging second coupling at the C-6 chloro position, a higher catalyst and ligand loading is crucial for achieving a high yield.[2]
Troubleshooting and Field-Proven Insights
-
Low Yields or No Reaction:
-
Catalyst Inactivation: Nitrogen-containing heterocycles can sometimes inhibit the palladium catalyst.[9][17] Using robust, bulky phosphine ligands (XPhos, SPhos) or pre-catalysts can mitigate this. Ensure a strictly inert atmosphere to prevent catalyst oxidation.
-
Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-quality reagents or consider using more stable boronate esters (e.g., pinacol esters).[18]
-
Insufficient Base: Ensure the base is anhydrous and of sufficient strength. For difficult couplings, switching from K₂CO₃ to Cs₂CO₃ or K₃PO₄ can be beneficial.
-
-
Homocoupling of Boronic Acid: This side reaction can occur at higher temperatures. Lowering the reaction temperature or reducing the amount of boronic acid (closer to 1.1 equivalents) can help.
-
N-H Reactivity in Unprotected Azaindoles: The acidic N-H proton of 7-azaindole can complicate reactions. While many protocols now exist for unprotected substrates, N-protection (e.g., with Boc, Ts, or PMB groups) can sometimes lead to cleaner reactions and higher yields by preventing side reactions or catalyst inhibition.[9][19] However, this adds extra protection/deprotection steps.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable methodology for the functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a vast array of substituted 7-azaindoles. The protocols and insights provided herein serve as a comprehensive guide for developing robust and scalable synthetic routes, thereby accelerating the discovery and development of novel therapeutics.
References
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Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. ResearchGate. [Link]
-
Suzuki coupling reaction of azaindole derivatives. ResearchGate. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Schirok, H. (2006). Microwave-Assisted Flexible Synthesis of 7-Azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. PubMed. [Link]
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Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. Organic Chemistry Portal. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ResearchGate. [Link]
-
Cardoza, S., Yadav, P., Ajmani, A., Das, P., & Tandon, V. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8415–8426. [Link]
-
Pd-Catalyzed Sequential Arylation of 7-azaindoles: Aggregate Induced Emission of Tetra... Semantic Scholar. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2667. [Link]
-
Schirok, H. (2006). Microwave-assisted flexible synthesis of 7-azaindoles. The Journal of Organic Chemistry, 71(15), 5538–5545. [Link]
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Optimum conditions for the Suzuki–Miyaura coupling reaction. ResearchGate. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
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Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. ResearchGate. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... ResearchGate. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. [Link]
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Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
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Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ChemInform. [Link]
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Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]
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Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. [Link]
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Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
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Functionalization of Pyridines at the C4 Position via Metalation and Capture. NIH. [Link]
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
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Experimental procedure for reduction of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
An Application Note on the Selective Reduction of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed experimental protocol for the selective reduction of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde to its corresponding primary alcohol, (1H-pyrrolo[2,3-b]pyridin-6-yl)methanol. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2][3] The conversion of the aldehyde at the C6 position to a hydroxymethyl group furnishes a crucial intermediate for further molecular elaboration in drug discovery programs. This protocol employs sodium borohydride (NaBH₄), a mild and chemoselective reducing agent, ensuring high yields and operational simplicity. We will delve into the reaction mechanism, step-by-step procedure, purification, characterization, and critical safety considerations.
Introduction and Scientific Context
The 7-azaindole core is a bioisostere of indole and is central to numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and hydrogen bonding capabilities make it an attractive pharmacophore. The functionalization of this core is paramount for modulating biological activity. The reduction of an aldehyde to a primary alcohol is a fundamental transformation, converting an electrophilic carbonyl into a versatile nucleophilic hydroxyl group, which can be used for subsequent etherification, esterification, or substitution reactions.
While various reducing agents can accomplish this, sodium borohydride (NaBH₄) is often the reagent of choice in complex molecular settings. Unlike stronger reagents like lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits excellent chemoselectivity, reducing aldehydes and ketones without affecting more stable functional groups such as esters, amides, or nitriles.[4][5] This protocol is designed for researchers in synthetic chemistry and drug development, providing a robust and reproducible method for this key synthetic step.
Reaction Principle and Mechanism
The reduction of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde with sodium borohydride proceeds via a two-step mechanism.[4][6]
-
Nucleophilic Hydride Attack: The reaction is initiated by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate.[4][7]
-
Protonation: The newly formed alkoxide is then protonated by a protic solvent, such as methanol or water, which is typically used as the reaction medium. This step quenches the intermediate to yield the final primary alcohol product, this compound.[6][8]
Caption: Overall reduction of the 6-carbaldehyde to the 6-hydroxymethyl derivative.
Caption: The two-step mechanism for aldehyde reduction by sodium borohydride.
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Adjustments may be necessary for different scales.
Materials and Reagents
| Compound/Material | Formula | MW ( g/mol ) | CAS No. | Supplier | Notes |
| 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | C₈H₆N₂O | 146.15 | 898746-46-8 | e.g., Sigma-Aldrich | Starting material.[9][10] |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 16940-66-2 | e.g., Sigma-Aldrich | Reducing agent. Moisture-sensitive.[11] |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | 67-56-1 | e.g., Sigma-Aldrich | Reaction solvent. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | e.g., Sigma-Aldrich | Extraction solvent. |
| Deionized Water (H₂O) | H₂O | 18.02 | 7732-18-5 | - | For work-up. |
| Saturated NaCl Solution (Brine) | NaCl | 58.44 | 7647-14-5 | - | For extraction wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | e.g., Sigma-Aldrich | Drying agent. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | 7631-86-9 | e.g., Sigma-Aldrich | For column chromatography. |
| TLC Plates (Silica gel 60 F₂₅₄) | - | - | - | e.g., Millipore | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (146 mg, 1.0 mmol).
-
Add anhydrous methanol (10 mL) to dissolve the aldehyde. Stir until a clear solution is obtained.
-
Place the flask in an ice-water bath and cool the solution to 0 °C. Causality: Cooling is crucial to moderate the exothermic reaction of NaBH₄ with the solvent and to ensure controlled reduction.
-
-
Addition of Sodium Borohydride:
-
Slowly add sodium borohydride (57 mg, 1.5 mmol, 1.5 equivalents) to the cooled solution in small portions over 5-10 minutes.
-
Observe: Effervescence (hydrogen gas evolution) may be observed as NaBH₄ reacts with methanol.
-
Expertise Note: Using a slight excess (1.5 eq) of NaBH₄ ensures the reaction goes to completion, accounting for any reagent decomposition by the protic solvent.[5]
-
-
Reaction and Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Eluent: 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
The starting aldehyde is less polar than the product alcohol. The reaction is complete when the starting material spot has been completely consumed.
-
-
-
Work-up and Quenching:
-
Once the reaction is complete, cool the flask again in an ice-water bath.
-
CAUTION: This step will generate hydrogen gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully add deionized water (10 mL) dropwise to quench the excess sodium borohydride.
-
Stir for 15 minutes until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Transfer the remaining aqueous residue to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers.
-
Wash the combined organic phase with brine (20 mL) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product, typically a white to off-white solid, can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 60% ethyl acetate in hexanes, or 5% to 10% methanol in dichloromethane, is a good starting point. The optimal system should be determined by TLC.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight.[12]
-
-
Environment, Health, and Safety (EHS) Considerations
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water, acids, and alcohols.[11][13][14] It is classified as toxic if swallowed or in contact with skin and can cause severe skin and eye damage.[11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene) when handling reagents.[11][15]
-
Handling Procedures: All operations involving sodium borohydride must be conducted in a well-ventilated chemical fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.
-
Waste Disposal: Unreacted sodium borohydride must be carefully quenched before disposal. Acidic and basic aqueous waste should be neutralized. All chemical waste must be disposed of in accordance with local institutional and governmental regulations.[13][15]
Workflow and Troubleshooting
Caption: A summary of the experimental workflow from setup to final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient NaBH₄ (decomposed).- Reaction time too short or temperature too low. | - Add another 0.5 eq of NaBH₄.- Allow the reaction to stir longer at room temperature. |
| Low Yield After Purification | - Product is partially soluble in the aqueous layer.- Degradation on acidic silica gel. | - Perform more extractions (e.g., 5x instead of 3x).- Neutralize the silica gel with triethylamine/hexane before use, or use neutral alumina. |
| Product Contaminated with Boron Salts | - Incomplete quenching or insufficient washing. | - During work-up, add a dilute acid (e.g., 1M HCl) carefully during the quench. Ensure thorough washing during extraction. |
| Difficulty with Chromatography | - Product streaking on the column.- Poor separation from impurities. | - Add 1% triethylamine or 1% methanol to the eluent to improve peak shape.- Try a different solvent system or consider recrystallization as an alternative purification method. |
Conclusion
This application note details a reliable and efficient protocol for the reduction of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde using sodium borohydride. The procedure is characterized by its mild reaction conditions, high chemoselectivity, and operational simplicity, making it highly suitable for applications in medicinal chemistry and organic synthesis. The resulting product, this compound, serves as a valuable building block for the synthesis of complex 7-azaindole derivatives with potential therapeutic applications.[3] Adherence to the outlined safety precautions is essential for the successful and safe execution of this protocol.
References
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Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Clark, J. Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
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Ashenhurst, J. Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. [Link]
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ESPI Metals. Sodium Borohydride Safety Information. [Link]
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University of California Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]
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Ohio State University Chemistry Department. Sodium Borohydride SOP. [Link]
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Quora. What is the full reaction mechanism for NaBH4 + aldehyde?[Link]
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Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]
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Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
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Zhang, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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Tjell, A. Ø., & Kristensen, J. L. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
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Langer, P., et al. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Gerasimova, M., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
-
Zhong, Z., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
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Organic Chemistry. Sodium Borohydride. [Link]
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Cheng, H-H., & Whang, L-M. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology. [Link]
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PrepChem.com. Synthesis of 1H-pyrrolo[2,3-b]pyridine. [Link]
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Rich, R. L., et al. (2006). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
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Saeed, A. (2015). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]
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Gribble, G.W., et al. (1974). Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]
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Pennington, A. M., & West, J. L. (2016). The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride. Scientific & Academic Publishing. [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
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ResearchGate. (2017). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. [Link]
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PubMed Central. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]
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PubChem. 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde. [Link]
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Bazgir, A., et al. (2008). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
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National Institutes of Health. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. [Link]
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Application Note: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol as a High-Value Fragment for Kinase-Targeted Drug Discovery
Abstract
This guide provides a comprehensive technical overview and detailed protocols for utilizing (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, a derivative of 7-azaindole, as a foundational fragment in drug design campaigns, with a particular focus on protein kinase inhibitors. We will explore the rationale behind its selection, its unique structural and chemical attributes, and its application within a modern Fragment-Based Drug Discovery (FBDD) workflow. Methodologies covering initial screening by Nuclear Magnetic Resonance (NMR), biophysical validation, structural elucidation via X-ray crystallography, and strategic chemical elaboration are presented to guide researchers from initial hit identification to lead optimization.
Introduction: The Power of the 7-Azaindole Scaffold
The 7-azaindole (1H-Pyrrolo[2,3-b]pyridine) core is a "privileged scaffold" in medicinal chemistry.[1][2] As a bioisostere of both indole and the purine system of adenosine triphosphate (ATP), it possesses a unique combination of electronic and hydrogen-bonding properties that make it exceptionally well-suited for interacting with biological targets.[3][4] The strategic placement of a nitrogen atom in the six-membered ring can enhance binding affinity, modulate physicochemical properties like solubility, and create novel intellectual property space compared to its indole parent.[3][5]
Its most prominent role is as a "hinge-binding" motif in protein kinase inhibitors.[6][7] The pyridine nitrogen (N7) and the pyrrole N-H group (N1) can form a bidentate hydrogen bond pattern with the backbone of the kinase hinge region, effectively mimicking the interaction of ATP. This has been a cornerstone in the development of numerous approved drugs, including the BRAF inhibitor Vemurafenib, which originated from a 7-azaindole fragment through structure-based design.[3][6][7]
The specific fragment, This compound , leverages this potent core while incorporating a crucial feature for fragment evolution: a hydroxymethyl (-CH₂OH) group at the C6 position. This functional group serves as a versatile synthetic handle, providing a clear vector for chemical elaboration into nearby pockets of a target's active site.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1263413-97-3 | [8] |
| Molecular Formula | C₈H₈N₂O | [8] |
| Molecular Weight | 148.16 g/mol | [9] |
| XLogP3 | 0.4 | [9] |
| Hydrogen Bond Donors | 2 | [8][9] |
| Hydrogen Bond Acceptors | 2 | [8][9] |
| Topological Polar Surface Area | 48.9 Ų | [8][9] |
These properties align well with the "Rule of Three," a guideline for selecting ideal fragments for FBDD campaigns (MW < 300 Da, H-bond donors/acceptors ≤ 3, cLogP ≤ 3).[10][11]
The Fragment-Based Drug Discovery (FBDD) Workflow
FBDD has emerged as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[10][11][12] By screening small, low-complexity fragments, FBDD allows for a more efficient exploration of a target's chemical space, often yielding hits with high ligand efficiency.[12][13] The process is iterative and heavily reliant on structural biology to guide chemical optimization.
Figure 1: The FBDD Workflow. A cyclical process of screening, structural analysis, and guided chemical synthesis.
Application in Fragment Screening and Hit Validation
The first step in applying this compound is to screen it against the protein target of interest. NMR spectroscopy is a premier tool for this, as it can reliably detect the weak binding interactions typical of fragments.[14][15][16]
Protocol 1: Protein-Observed NMR Screening for Fragment Binding
This protocol uses ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiments to monitor changes in the target protein's spectrum upon addition of the fragment. Binding is detected as chemical shift perturbations (CSPs) of specific amino acid residues.[17]
Objective: To identify binding of this compound to a ¹⁵N-labeled protein target.
Materials:
-
¹⁵N-labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5% D₂O).
-
This compound stock solution (e.g., 100 mM in d₆-DMSO).
-
NMR tubes and spectrometer.
Methodology:
-
Protein Preparation: Ensure the ¹⁵N-labeled protein is pure, monomeric, and stable under the screening conditions.[17] A well-dispersed ¹H-¹⁵N HSQC spectrum is a prerequisite.
-
Reference Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference.
-
Sample Preparation: Add the fragment to the protein sample to a final concentration of 0.5-1.0 mM (a 5-10 fold molar excess). The final DMSO concentration should be kept low (<1%) and consistent across all samples.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture using identical experimental parameters as the reference.
-
Data Analysis: Overlay the reference and test spectra. Significant CSPs (changes in peak position) for specific amide peaks indicate that the fragment is binding to the protein in or near those residues.
-
Affinity Estimation (Optional): Perform a titration by acquiring a series of HSQC spectra with increasing fragment concentrations. The dissociation constant (K_D) can be determined by fitting the CSP data.[14]
Protocol 2: Biophysical Validation by Thermal Shift Assay (TSA)
TSA (or Differential Scanning Fluorimetry) is an orthogonal method used to validate hits from the primary screen. It measures changes in a protein's thermal denaturation temperature (T_m) upon ligand binding.
Objective: To confirm fragment binding by observing a shift in protein melting temperature.
Materials:
-
Purified target protein (2-5 µM).
-
SYPRO Orange dye (or equivalent).
-
This compound stock solution.
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient.
Methodology:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the protein, SYPRO Orange dye, and either the fragment (at various concentrations) or a vehicle control (e.g., DMSO).
-
Thermal Denaturation: Place the plate in a qPCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 1 °C/minute, while continuously monitoring fluorescence.
-
Data Analysis: As the protein unfolds, the dye binds to exposed hydrophobic regions and fluoresces. Plot fluorescence versus temperature. The midpoint of the transition is the T_m. A positive shift (ΔT_m) in the presence of the fragment compared to the control indicates stabilizing binding.
Structural Elucidation of the Fragment-Protein Complex
Understanding precisely how the fragment binds is crucial for rational drug design. X-ray crystallography provides a high-resolution 3D picture of the binding mode, revealing key interactions and identifying nearby pockets for fragment elaboration.[18]
Protocol 3: High-Level Workflow for X-ray Co-crystallography
Objective: To solve the 3D structure of the target protein in complex with this compound.
Methodology:
-
Complex Formation: Incubate the purified target protein with a 3-5 fold molar excess of the fragment to ensure saturation of the binding site.
-
Crystallization Screening: Use robotic screening methods to test a wide array of crystallization conditions (precipitants, buffers, salts, additives) via sitting-drop or hanging-drop vapor diffusion.
-
Crystal Optimization: Refine initial hit conditions to produce single, diffraction-quality crystals.
-
Crystal Soaking (Alternative): If co-crystallization fails, attempt to soak pre-grown apo-protein crystals in a cryo-protectant solution containing a high concentration of the fragment.
-
Data Collection: Flash-cool a crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known apo-structure. Refine the model and build the fragment into the observed electron density map.
-
Structural Analysis: Analyze the refined structure to identify hydrogen bonds, hydrophobic interactions, and solvent-exposed vectors on the fragment that are suitable for chemical modification.
Fragment Elaboration: The Path from Hit to Lead
With structural information in hand, the goal is to "grow" the fragment into a more potent and selective lead compound.[11][12][19] The hydroxymethyl group at the C6 position of this compound is the primary vector for this elaboration. The structure solved in the previous step will reveal if this vector points towards a solvent channel or a defined sub-pocket that can be exploited.
Figure 2: The Iterative Cycle of Hit-to-Lead Optimization.
Synthetic Strategies for Elaboration:
-
Modification of the C6-Hydroxymethyl Group:
-
Etherification: Reacting the alcohol with various alkyl halides (R-X) under basic conditions (e.g., NaH) introduces an ether linkage (-CH₂-O-R). This is useful for probing hydrophobic pockets.
-
Esterification: Reaction with acyl chlorides or carboxylic acids can form esters, introducing additional hydrogen bond acceptors.
-
Conversion to Amines: The alcohol can be converted to a mesylate or tosylate, followed by substitution with an amine (R-NH₂). The resulting secondary amine can then be used in amide coupling reactions to build larger structures.
-
-
Modification of the 7-Azaindole Core:
-
Palladium-Catalyzed Cross-Coupling: If the binding pocket has space, other positions on the ring can be modified. For example, if starting with a halogenated version (e.g., 3-bromo- or 5-bromo-7-azaindole), Suzuki or Stille couplings can be used to introduce aryl or heteroaryl groups to probe for additional interactions.[20]
-
Table 2: Example Structure-Activity Relationship (SAR) Data for Elaboration
| Compound | Modification at C6 Position | Target Affinity (K_D, µM) | Ligand Efficiency (LE) |
| Parent Fragment | -CH₂OH | 500 | 0.35 |
| Analog 1 | -CH₂-O-Ph | 50 | 0.33 |
| Analog 2 | -CH₂-O-(4-F-Ph) | 25 | 0.34 |
| Analog 3 | -CH₂-NH-CO-Ph | 5 | 0.36 |
| Analog 4 | -CH₂-NH-CO-(pyridin-3-yl) | 0.8 | 0.39 |
This hypothetical data illustrates how systematic chemical changes, guided by structural insights, can lead to significant improvements in binding affinity while maintaining good ligand efficiency.
Case Study: Targeting the ATP-Binding Site of Protein Kinases
The human kinome represents one of the largest and most therapeutically important target families.[4] Aberrant kinase activity is a hallmark of many cancers. The 7-azaindole scaffold is a proven starting point for developing kinase inhibitors.[3][6][7][21]
Figure 3: Targeting the MAPK Signaling Pathway. 7-azaindole-based inhibitors can block kinases like BRAF.
In a typical kinase, the 7-azaindole fragment will occupy the adenine-binding region, forming hydrogen bonds with the hinge. The C6-hydroxymethyl group often points towards the solvent-exposed ribose-binding pocket. A co-crystal structure would confirm this orientation. The elaboration strategy would then focus on adding chemical moieties that extend from the C6 position to form additional interactions, for instance with the "gatekeeper" residue or the catalytic loop, thereby increasing both potency and selectivity. This mirrors the successful strategy used to develop Vemurafenib from a simple 7-azaindole core.[3][7]
Conclusion
This compound is a highly valuable fragment for initiating drug discovery programs, particularly against protein kinases. Its privileged 7-azaindole core provides a reliable anchor point in ATP-binding sites, while the C6-hydroxymethyl group offers a synthetically tractable vector for optimization. By integrating biophysical screening, high-resolution structural biology, and rational medicinal chemistry, this fragment can serve as an excellent starting point for the development of potent and selective lead compounds.
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ResearchGate. (n.d.). Representation of the two binding mode orientations of 7-azaindoles interacting with the backbone amides in the hinge region of the kinase. [Link]
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Wang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22197-22204. [Link]
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Nilson, M., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2445. [Link]
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Cell-based assay protocol for testing pyrrolopyridine compounds
A Comprehensive Cell-Based Assay Workflow for Characterizing Pyrrolopyridine-Based Kinase Inhibitors
Introduction: The Therapeutic Promise of Pyrrolopyridine Scaffolds
The pyrrolopyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities.[1][2] This heterocyclic system is particularly prominent in the development of targeted therapies, especially as kinase inhibitors.[3][4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways; their dysregulation is a hallmark of many diseases, including cancer.[5] Consequently, small molecule kinase inhibitors have become a significant class of oncology drugs.[3][5]
Pyrrolopyridine derivatives have been successfully developed as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs), demonstrating their potential in anti-cancer therapy.[6] The structural resemblance of the pyrrolopyrimidine core to adenine, a key component of ATP, allows these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases.[4]
This application note provides a comprehensive, field-proven protocol for the initial cell-based characterization of novel pyrrolopyridine compounds designed as kinase inhibitors. We will guide researchers through a multi-step workflow, from initial cytotoxicity profiling to specific target engagement and downstream signaling analysis. The causality behind each experimental choice is explained to ensure scientific integrity and generate a robust, self-validating dataset.
I. Foundational Assays: Determining Cytotoxicity and Proliferative Effects
The first step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and informs the concentrations used in subsequent, more targeted assays.
A. Rationale and Causality
A potent kinase inhibitor is expected to suppress the proliferation of cancer cells that are dependent on the target kinase for their growth and survival.[7] However, it is crucial to distinguish between a specific anti-proliferative effect and general cytotoxicity. A high-quality drug candidate will ideally show a significant gap between the concentration at which it inhibits proliferation (its IC50) and the concentration at which it induces widespread cell death.
We will employ a standard colorimetric assay, the MTT assay, to assess metabolic activity as a surrogate for cell viability and proliferation.[8] This assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells, providing a quantitative measure of viable cells.[8]
B. Experimental Protocol: MTT Cytotoxicity and Anti-Proliferation Assay
1. Cell Line Selection and Culture:
-
Rationale: Choose a cell line known to overexpress and be dependent on the target kinase. For a hypothetical pyrrolopyridine targeting EGFR, the A549 (non-small cell lung cancer) or U87-MG (glioblastoma) cell lines are suitable choices. Include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.
-
Protocol:
-
Culture cells in the recommended medium (e.g., DMEM for A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95% before seeding.
-
2. Compound Preparation:
-
Rationale: Proper handling and dilution of the compound are critical for accurate and reproducible results.
-
Protocol:
-
Prepare a 10 mM stock solution of the pyrrolopyridine compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5% to avoid solvent-induced toxicity.
-
3. Assay Procedure:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL and allow them to adhere overnight.[10]
-
The next day, remove the medium and add 100 µL of fresh medium containing the serially diluted pyrrolopyridine compound or vehicle control (0.5% DMSO). Include wells with medium only as a background control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis and Interpretation
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.[11]
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
| Compound | Cell Line | IC50 (µM) |
| Pyrrolopyridine-X | A549 | 0.5 |
| Pyrrolopyridine-X | U87-MG | 0.8 |
| Pyrrolopyridine-X | Fibroblasts | >50 |
| Positive Control (e.g., Erlotinib) | A549 | 0.2 |
Table 1: Example data from an MTT assay showing the IC50 values of a hypothetical pyrrolopyridine compound (Pyrrolopyridine-X) against cancer and non-cancerous cell lines.
II. Target Engagement: Confirming Interaction in a Cellular Milieu
An essential step in validating a targeted inhibitor is to demonstrate that it physically interacts with its intended target within the complex environment of a living cell.[12] Cell-based kinase assays are crucial for understanding how a potential inhibitor acts on its target in a physiologically relevant context.[13]
A. Rationale and Causality
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement.[14] It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability.[15] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.
B. Experimental Workflow Diagram
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
C. Experimental Protocol: CETSA
-
Culture and treat A549 cells with Pyrrolopyridine-X (at 10x its IC50) or vehicle for 2 hours.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target kinase (e.g., anti-EGFR).
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
III. Mechanism of Action: Assessing Downstream Signaling
To confirm that target engagement translates into functional inhibition of the kinase's activity, it is essential to measure the phosphorylation status of its key downstream substrates.
A. Rationale and Causality
Kinases exert their effects by phosphorylating specific substrate proteins, thereby activating or deactivating signaling pathways.[5] A potent and specific inhibitor will block this phosphorylation event. For an EGFR inhibitor, a key downstream signaling pathway is the MAPK/ERK pathway. Therefore, we will assess the phosphorylation of ERK (p-ERK) as a biomarker of EGFR inhibition.
B. Signaling Pathway Diagram
Caption: Simplified EGFR to ERK signaling pathway.
C. Experimental Protocol: Western Blot for p-ERK
-
Seed A549 cells in 6-well plates and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Pyrrolopyridine-X (around the IC50) for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes to activate the EGFR pathway.
-
Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and Western blotting using primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Quantify the p-ERK bands and normalize them to total ERK to determine the extent of inhibition.
IV. Assay Validation and Trustworthiness
To ensure the reliability of the generated data, each assay must be a self-validating system. According to FDA guidelines, while full validation may not be required for early-phase studies, methods should be scientifically sound and well-controlled.[16][17]
-
Positive and Negative Controls: Always include a known inhibitor of the target kinase as a positive control and a vehicle-only treatment as a negative control.
-
Reproducibility: Perform each experiment with at least three biological replicates.
-
Statistical Analysis: Use appropriate statistical tests to determine significance. For comparing multiple concentrations, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) is appropriate.[11]
-
Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and rule out cross-contamination.[18]
Conclusion
This application note outlines a logical and robust workflow for the initial cell-based characterization of novel pyrrolopyridine compounds as potential kinase inhibitors. By systematically assessing cytotoxicity, confirming target engagement, and measuring the impact on downstream signaling, researchers can build a comprehensive profile of their compounds. This multi-faceted approach, grounded in sound scientific principles and validated methodologies, provides the trustworthy data necessary to make informed decisions in the drug development pipeline.
References
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Title: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase Source: SpringerLink URL: [Link]
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Title: Spotlight: Cell-based kinase assay formats Source: Reaction Biology URL: [Link]
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Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: PubMed Central URL: [Link]
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Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: ResearchGate URL: [Link]
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Title: Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay Source: National Institutes of Health URL: [Link]
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Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
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Kinase inhibition assay using (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol derivatives
An Application Guide to Kinase Inhibition Assays for (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol Derivatives
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of this compound derivatives as kinase inhibitors. We will explore the foundational principles of this important chemical scaffold, guide the user through the selection of appropriate assay technologies, and provide detailed, field-proven protocols for determining inhibitor potency and mechanism of action.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, has emerged as a versatile and highly successful framework in the design of potent protein kinase inhibitors.[1][2] Its significance stems from its ability to act as an excellent "hinge-binding" motif, a critical interaction for competitive inhibition at the ATP-binding site of kinases.[3]
Mechanism of Action: ATP-Competitive Inhibition
The majority of kinase inhibitors function by competing with the endogenous substrate, adenosine triphosphate (ATP).[3] The 7-azaindole core mimics the adenine base of ATP, allowing it to form two crucial hydrogen bonds with the "hinge region" of the kinase active site. Specifically, the nitrogen at position 7 acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This bidentate interaction anchors the inhibitor within the ATP pocket, physically blocking ATP from binding and preventing the subsequent phosphorylation of substrate proteins. This foundational mechanism makes derivatives of this scaffold prime candidates for targeting a wide range of kinases implicated in diseases like cancer.[4][5][6]
Caption: ATP-competitive inhibition by a 1H-pyrrolo[2,3-b]pyridine derivative.
Selecting the Optimal Kinase Assay Platform
Quantifying the inhibitory potential of a compound requires a robust and reliable assay. The choice of technology is critical and depends on the experimental goals, such as high-throughput screening, potency ranking, or mechanistic studies.[7][8] Modern biochemical assays primarily measure the consequences of the kinase reaction: the consumption of ATP or the generation of the product, ADP.[4]
| Assay Technology | Principle | Primary Measurement | Key Advantages |
| ADP-Glo™ (Luminescence) | Measures ADP produced.[9] | Luminescence | Universal for any kinase, high sensitivity, wide dynamic range.[10][11] |
| LanthaScreen™ (TR-FRET) | Measures inhibitor binding or substrate phosphorylation.[12][13] | Fluorescence Ratio | Homogeneous, distinguishes binders from non-binders, real-time kinetics.[14] |
| Radiometric ([³²P]ATP) | Measures incorporation of radioactive phosphate into a substrate.[4] | Scintillation | Considered the "gold standard" for sensitivity and directness.[4] |
For the purposes of this guide, we will focus on two powerful, non-radioactive platforms: the ADP-Glo™ Kinase Assay for determining biochemical potency (IC50) and the LanthaScreen™ Eu Kinase Binding Assay for confirming direct target engagement.
Protocol 1: IC50 Determination using the ADP-Glo™ Kinase Assay
This protocol describes how to determine the concentration of a this compound derivative required to inhibit 50% of kinase activity (the IC50 value). The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[9][11] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which fuels a luciferase reaction to produce a light signal directly proportional to kinase activity.[10][15]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
A. Materials & Reagents
-
Target Kinase (purified, recombinant)
-
Kinase Substrate (specific peptide or protein)
-
This compound derivatives (dissolved in 100% DMSO)
-
Known positive control inhibitor for the target kinase
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
ATP solution
-
White, opaque 96-well or 384-well assay plates
-
Plate-reading luminometer
B. Step-by-Step Methodology
-
Compound Serial Dilution:
-
Prepare a 10-point, 3-fold serial dilution of your test compounds and the positive control inhibitor in 100% DMSO. Start at a high concentration (e.g., 1 mM) to generate a full dose-response curve.
-
Create an intermediate dilution plate by diluting the DMSO stock 25-fold into Kinase Reaction Buffer. This results in a 4X final concentration of the inhibitor in 4% DMSO.
-
-
Assay Plate Setup (384-well format): [16]
-
Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells of the assay plate.
-
Controls are essential:
-
100% Activity Control: Add 2.5 µL of 4% DMSO in Kinase Reaction Buffer (no inhibitor).
-
0% Activity (Background) Control: Add 2.5 µL of 4% DMSO in Kinase Reaction Buffer to wells that will not receive the enzyme.
-
-
-
Kinase/Substrate Addition:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically, aiming for ~10-30% ATP consumption in the linear range of the reaction.
-
Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "0% Activity" controls.
-
To the "0% Activity" wells, add 2.5 µL of a mix containing only the substrate.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately assess ATP-competitive inhibitors.
-
Add 5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.
-
Cover the plate and incubate at room temperature for the desired time (e.g., 60 minutes).
-
-
Develop Luminescent Signal: [10][16]
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and initiates the light-producing reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[16]
-
C. Data Analysis
-
Calculate Percent Inhibition:
-
Average the signal from the replicate wells.
-
Subtract the average "0% Activity" (background) signal from all data points.
-
Normalize the data by defining the average signal of the "100% Activity" (no inhibitor) control as 0% inhibition.
-
Percent Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
-
Determine IC50 Value:
-
Plot Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.
-
Protocol 2: Target Engagement using LanthaScreen™ Eu Kinase Binding Assay
While an activity assay demonstrates inhibition, a binding assay confirms that the compound directly interacts with the target kinase. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase.[12] Binding of a test compound competes with the tracer, leading to a decrease in the FRET signal.[14]
Caption: Principle of the LanthaScreen™ Eu Kinase Binding Assay.
A. Materials & Reagents
-
Tagged Target Kinase (e.g., GST- or His-tagged)
-
LanthaScreen™ Eu-labeled Anti-Tag Antibody (e.g., Eu-anti-GST)
-
Appropriate Alexa Fluor™ 647-labeled Kinase Tracer
-
This compound derivatives (in 100% DMSO)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible plate reader
B. Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 4X serial dilution of the test compounds in Kinase Buffer A containing 4% DMSO.
-
Prepare a 2X Kinase/Eu-Antibody mixture in Kinase Buffer A. The optimal concentrations are kinase-specific and should follow the manufacturer's recommendations (typically low nM range).[17]
-
Prepare a 4X Tracer solution in Kinase Buffer A. The optimal concentration is typically at or near the tracer's dissociation constant (Kd) for the kinase.[17]
-
Important: Centrifuge the antibody stock at ~10,000 x g for 10 minutes before use to remove aggregates.[17][18]
-
-
Assay Plate Setup (16 µL final volume): [12]
-
Add 4 µL of 4X compound dilution (or 4% DMSO for controls) to the assay plate.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction.
-
-
Incubation and Data Acquisition:
-
Cover the plate to protect from light and incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET enabled reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation around 340 nm.[14]
-
C. Data Analysis
-
Calculate Emission Ratio:
-
The primary output is the ratio of the acceptor signal to the donor signal.
-
Emission Ratio = (Signal at 665 nm) / (Signal at 615 nm)
-
-
Determine IC50 Value:
-
Plot the Emission Ratio versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model to calculate the IC50 value, which represents the concentration required to displace 50% of the tracer.
-
Data Presentation and Interpretation
The ultimate goal is to build a structure-activity relationship (SAR) profile for your this compound derivatives. Summarizing the data in a clear, tabular format is crucial for comparing potency and selectivity.
Table 1: Example Inhibitory Profile of this compound Derivatives
| Compound ID | R-Group Modification | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Kinase C IC50 (nM) |
| Lead-001 | -H | 25 | 450 | >10,000 |
| Lead-002 | -OCH₃ | 15 | 280 | >10,000 |
| Lead-003 | -Cl | 5 | 98 | 8,500 |
| Control | Staurosporine | 8 | 12 | 20 |
Data are hypothetical and for illustrative purposes only.
Interpreting these results involves comparing IC50 values. A lower IC50 value indicates higher potency. In the example table, compound Lead-003 is the most potent against Kinase A. Comparing its activity against Kinases B and C provides a measure of its selectivity. High selectivity is often a desirable trait to minimize off-target effects.[7]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Background Signal | Compound interference (autofluorescence/luminescence), contaminated reagents. | Run a "no enzyme" control with the compound to check for direct interference. Ensure all buffers are freshly prepared. |
| Poor Z'-factor (<0.5) | Suboptimal reagent concentrations, low enzyme activity, short incubation time. | Re-optimize enzyme and substrate/tracer concentrations. Verify enzyme activity. Increase incubation time if the reaction has not reached the linear phase. |
| Inconsistent Replicates | Pipetting errors, compound precipitation, reagent mixing issues. | Calibrate pipettes. Ensure compounds are fully dissolved in DMSO. Prepare master mixes to minimize well-to-well variability. |
| No Inhibition Observed | Inhibitor concentration too low, inactive compound, incorrect assay conditions (e.g., ATP concentration too high). | Test a wider and higher concentration range. For ATP-competitive inhibitors, ensure the ATP concentration is not significantly above the Km. Verify compound integrity. |
| In vitro vs. Cell-based Discrepancy | Poor cell permeability, high protein binding, efflux by cellular pumps, high intracellular ATP concentration. | These are complex issues requiring secondary cell-based assays to investigate cellular potency, which is beyond the scope of this biochemical guide. |
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful starting point for the development of targeted kinase inhibitors. By employing robust, well-controlled biochemical assays such as ADP-Glo™ and LanthaScreen™, researchers can accurately determine inhibitor potency, confirm direct target engagement, and build a comprehensive structure-activity relationship. The protocols and insights provided in this guide serve as a validated framework for advancing the characterization of novel this compound derivatives from initial hits to lead candidates in the drug discovery pipeline.
References
-
Scientific Reports. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
NIH. (n.d.). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
NIH. (2024). Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. Retrieved from [Link]
-
NCBI. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
PubMed Central. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link]
-
Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]
-
ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from [Link]
-
NIH. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Retrieved from [Link]
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- 4. bellbrooklabs.com [bellbrooklabs.com]
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- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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HPLC purification method for (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
An Application Note for the Chromatographic Purification of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide and a robust protocol for the purification of this compound, a key heterocyclic building block in pharmaceutical research and drug development. Recognizing the unique chemical properties of this 7-azaindole derivative, this guide emphasizes a method development strategy rooted in the principles of reversed-phase high-performance liquid chromatography (RP-HPLC). We will explore the causality behind the selection of stationary phase, mobile phase composition, and other critical parameters, offering a protocol that is both efficient and reproducible. This note is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this polar compound.
Introduction and Analyte Characterization
This compound is a derivative of 7-azaindole, a scaffold of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3] The successful synthesis of novel drug candidates often relies on the purity of such starting materials. HPLC purification is a critical step to remove reaction byproducts, unreacted starting materials, and other impurities.
A successful purification strategy begins with a thorough understanding of the analyte's physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₈H₈N₂O | |
| Molecular Weight | 148.16 g/mol | |
| Structure | A polar aromatic heterocycle consisting of a pyrrolo[2,3-b]pyridine core with a hydroxymethyl group. Contains hydrogen bond donors (N-H, O-H) and acceptors (pyridine N, O-H). | |
| Polarity | High. The combination of the 7-azaindole nucleus and the methanol substituent confers significant polarity, making it hydrophilic. The calculated XLogP3 for a similar isomer is 0.4, indicating a preference for aqueous phases.[4][5] | This inherent polarity presents a challenge for retention in traditional reversed-phase chromatography.[6] |
| UV Absorbance | The 7-azaindole chromophore exhibits strong UV absorbance, making it suitable for UV-based detection during HPLC.[1] | Wavelengths of 210 nm or 254 nm are common for detecting aromatic and heterocyclic compounds.[7][8] |
| pKa (Predicted) | The pyridine nitrogen imparts basic character (typical pKa for pyridine derivatives is 5-6), while the pyrrole N-H is weakly acidic.[9] | The ionizable nature of the molecule necessitates careful pH control of the mobile phase for reproducible chromatography.[10] |
The Chromatographic Challenge: Purification of a Polar Basic Compound
The primary challenge in developing an RP-HPLC method for this compound stems from its high polarity and basicity.
-
Poor Retention: Standard C18 stationary phases are highly non-polar. Highly polar analytes have weak hydrophobic interactions with such phases, leading to poor retention and elution at or near the solvent front (void volume), resulting in no separation from other polar impurities.[6]
-
Phase Collapse (Dewetting): To increase the retention of polar compounds, mobile phases with a high aqueous content are required. On traditional C18 columns, using less than 5% organic solvent can cause the C18 alkyl chains to fold onto themselves, effectively expelling the polar mobile phase from the pores of the silica support.[11][12] This "phase collapse" leads to a dramatic loss of retention and reproducibility.[13]
-
Peak Tailing: The basic pyridine nitrogen can interact ionically with acidic residual silanol groups (Si-OH) present on the surface of silica-based stationary phases.[9][14] This secondary interaction mechanism causes asymmetrical, tailing peaks, which reduces resolution and purification efficiency.
To overcome these challenges, a logical method development approach is essential.
Caption: Logic flow for HPLC method development.
Recommended HPLC Purification Protocol
This protocol is designed as a starting point and should be optimized based on the specific impurity profile of the crude material.
Instrumentation and Materials
-
HPLC System: Preparative or semi-preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.
-
Stationary Phase: A reversed-phase column designed for polar analytes. A C18 AQ or polar-embedded phase is highly recommended.
-
Recommended Column: Phenomenex Luna Omega Polar C18 (or similar aqueous-stable C18 column), 5 µm, 100 Å, 250 x 10 mm.
-
-
Chemicals:
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade (~99%)
-
Crude this compound
-
Dimethyl sulfoxide (DMSO), HPLC grade (for sample dissolution)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas. The acidic pH protonates the basic pyridine nitrogen, minimizing silanol interactions and improving peak shape.[7]
-
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimum amount of DMSO to create a concentrated stock solution (e.g., 50-100 mg/mL).
-
If the sample is soluble, dilution with Mobile Phase A is preferable to minimize solvent effects during injection.
-
HPLC Method Parameters
The following parameters provide a robust starting point for purification.
Table 2: Preparative HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | Luna Omega Polar C18 (250 x 10 mm, 5 µm) | Polar-modified phase prevents collapse in high aqueous conditions and enhances retention of polar analytes.[12][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides different selectivity compared to methanol and has lower viscosity.[10] |
| Flow Rate | 4.0 mL/min | Adjust based on column dimension and desired run time. |
| Gradient | 5% to 40% B over 20 minutes | A shallow gradient is crucial for resolving closely eluting impurities. |
| Time (min) | % B | |
| 0.0 | 5 | |
| 20.0 | 40 | |
| 22.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 5 | |
| 30.0 | 5 | |
| Column Temp. | 30 °C | Improves efficiency and reduces mobile phase viscosity. |
| Injection Vol. | 100 - 500 µL (of ~50 mg/mL stock) | Optimize based on column loading capacity and desired throughput. |
| Detection | UV at 254 nm | The aromatic 7-azaindole core provides strong absorbance at this wavelength. |
Purification Workflow
Caption: General workflow for HPLC purification.
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Blank Injection: Inject the sample solvent (e.g., DMSO/Water) to identify any peaks originating from the solvent itself.
-
Sample Injection: Inject the prepared sample solution onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the target peak begins to elute and stop just after it returns to baseline. Use peak-based triggering if the system allows.
-
Purity Analysis: Analyze a small aliquot of each collected fraction (or pooled fractions) using a fast analytical HPLC method to confirm purity.
-
Product Isolation: Combine the fractions that meet the desired purity level. Remove the solvents via rotary evaporation (to remove acetonitrile) followed by lyophilization (to remove water and formic acid).
Troubleshooting and Optimization
Table 3: Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary interactions with residual silanols. 2. Column overload. | 1. Ensure the mobile phase is sufficiently acidic (0.1% FA is usually adequate). For non-MS applications, adding 0.1% triethylamine (TEA) can act as a competing base. 2. Reduce the injection mass/volume. |
| Poor Retention | 1. Analyte is too polar for the current conditions. 2. Phase collapse has occurred (unlikely with AQ column). | 1. Decrease the starting percentage of Mobile Phase B (e.g., to 0% or 2%). 2. If not using an aqueous-stable column, switch to one. Flushing with high organic content can sometimes regenerate a collapsed column.[13] |
| Poor Resolution | 1. Inadequate selectivity between the target and impurities. | 1. Change Organic Modifier: Substitute acetonitrile with methanol. Methanol is a proton donor and can alter hydrogen-bonding interactions, thus changing selectivity.[10] 2. Change Stationary Phase: A phenyl-hexyl column can offer alternative pi-pi interactions, which may improve the separation of aromatic compounds.[16] 3. Flatten the Gradient: Decrease the rate of change of %B over the elution window of the target compound. |
| Low Recovery | 1. Compound degradation on the column. 2. Irreversible adsorption. | 1. Ensure the formic acid concentration is not excessively high. Try a different acidic modifier like acetic acid. 2. Use a column with superior end-capping or a different stationary phase. |
Conclusion
The successful HPLC purification of this compound is readily achievable through a scientifically-driven approach. By selecting an appropriate aqueous-stable stationary phase and controlling the mobile phase pH with an acidic modifier, the common challenges of poor retention and peak tailing associated with polar basic compounds can be effectively overcome. The protocol detailed herein serves as a validated starting point, enabling researchers to obtain this valuable building block with high purity, thereby advancing their research and development objectives.
References
-
BUCHI. (n.d.). Separation of highly polar substances on C18 AQ prep HPLC columns. Buchi.com. Available at: [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Available at: [Link]
-
Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Available at: [Link]
-
Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]
-
Jones, A. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available at: [Link]
-
PubChem. (n.d.). (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. National Center for Biotechnology Information. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Available at: [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Available at: [Link]
-
Gabr, M. T., et al. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 24(15), 2733. Available at: [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
RJPT. (2013, May). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. Available at: [Link]
-
Sepu Technology. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available at: [Link]
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PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Welcome to the technical support center for the synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of this valuable 7-azaindole derivative. As a key structural motif in numerous biologically active compounds, including kinase inhibitors, optimizing its synthesis is critical for advancing research and development.[1][2][3] This document provides field-proven insights and detailed protocols to help you improve your reaction yields and final product purity.
Overview of Synthetic Strategies
The synthesis of this compound can be effectively approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials and the scale of the reaction.
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Route A: Reduction of a C6-Carbonyl Precursor. This is a common and often straightforward approach, starting from the corresponding aldehyde or carboxylic acid ester.
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Route B: Functionalization of a C6-Halogenated Precursor. This route offers flexibility but involves organometallic intermediates that require careful handling and stringent reaction conditions.
Caption: Primary synthetic pathways to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Issues Related to Route A (Reduction of Carbonyl Precursor)
Question 1: My reduction of 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde with NaBH₄ is sluggish, incomplete, or results in a low yield. What are the likely causes and how can I optimize it?
This is a common issue that can often be resolved by systematically evaluating the reducing agent, solvent, and temperature.
Potential Causes & Solutions:
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Sub-optimal Reducing Agent Activity: Sodium borohydride (NaBH₄) is a mild reductant and its reactivity is highly dependent on the solvent. In less polar solvents like THF or DCM, its solubility and reaction rate can be very low.
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Solution: Switch to a protic solvent like methanol (MeOH) or ethanol (EtOH) where NaBH₄ is more soluble and reactive. The reaction is often complete within 1-2 hours at room temperature in these solvents.[4]
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Low Reaction Temperature: While many reductions are performed at 0 °C to control exotherms, a sluggish reaction may benefit from being allowed to warm to room temperature.
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Solution: Start the addition of NaBH₄ at 0 °C, then allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
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Purity of Starting Aldehyde: Impurities in the starting aldehyde, such as residual acids or oxidation byproducts, can consume the reducing agent and lower the yield.
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Solution: Ensure the 1H-pyrrolo[2,3-b]pyridine-6-carboxaldehyde is pure before starting the reduction. Purification via column chromatography or recrystallization may be necessary.[5]
-
-
Insufficient Molar Excess of Reductant: Typically, 1.5 to 2.0 equivalents of NaBH₄ are sufficient. However, if the starting material or solvent contains impurities (e.g., water), more may be required.
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Solution: Increase the equivalents of NaBH₄ to 2.5-3.0 and monitor the reaction progress closely.
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Data Summary: Comparison of Reducing Conditions
| Parameter | Condition 1 (Sub-optimal) | Condition 2 (Optimized) | Rationale & Comments |
| Reducing Agent | NaBH₄ | NaBH₄ or L-Selectride® | NaBH₄ is cost-effective and safe. L-Selectride® is more potent and may be useful for stubborn reductions. |
| Solvent | THF or Dichloromethane | Methanol or Ethanol | Protic solvents enhance the reactivity of NaBH₄. |
| Equivalents | 1.1 - 1.2 eq. | 1.5 - 2.5 eq. | A larger excess ensures the reaction goes to completion, accounting for any moisture. |
| Temperature | 0 °C throughout | 0 °C to Room Temp. | Allowing the reaction to warm up increases the rate. |
| Work-up | Direct extraction | Quench with acetone, then add water | Quenching destroys excess hydride safely before adding water and proceeding with extraction. |
Part 2: Issues Related to Route B (Functionalization of 6-Bromo Precursor)
Question 2: I am attempting a lithium-halogen exchange on 6-bromo-1H-pyrrolo[2,3-b]pyridine followed by quenching with formaldehyde, but the yield is consistently below 20%. What is going wrong?
This multi-step, one-pot reaction is highly sensitive to temperature, moisture, and the stability of the generated organometallic intermediate. Low yields are typically traced back to one of several critical steps.
Potential Causes & Solutions:
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Deprotonation of Pyrrole N-H: The pyrrole N-H proton is acidic and will be deprotonated by the first equivalent of organolithium reagent (e.g., n-BuLi). The lithium-halogen exchange requires a second equivalent.
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Solution: Use at least 2.2 equivalents of n-butyllithium. The first equivalent deprotonates the nitrogen, and the second performs the halogen exchange.
-
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Incomplete Lithium-Halogen Exchange: This exchange is extremely fast but requires cryogenic temperatures (typically -78 °C) to prevent side reactions. If the temperature rises, the highly reactive lithiated intermediate can decompose or react with the solvent (THF).
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Solution: Maintain a strict temperature of -78 °C (dry ice/acetone bath) throughout the addition of n-BuLi and the subsequent stirring period (usually 30-60 minutes).
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Unstable Lithiated Intermediate: The 6-lithio-7-azaindole species can be unstable, even at low temperatures. Additives can sometimes help.
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Solution: Research suggests that additives like bis(2-dimethylaminoethyl)ether can stabilize lithiated intermediates and improve yields in similar systems.[6] Add the electrophile (formaldehyde) as soon as the metal-halogen exchange is deemed complete.
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Inefficient Formaldehyde Quench: Paraformaldehyde is a polymer and must be thermally "cracked" to produce gaseous formaldehyde, which can be inefficient.
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Solution: Use a commercially available anhydrous solution of formaldehyde in a compatible solvent, or freshly prepare gaseous formaldehyde by heating paraformaldehyde in a separate flask under an inert atmosphere and bubbling it directly into the reaction mixture at -78 °C.
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Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Formylation of 1H-Pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for the formylation of 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to equip you with the expertise to navigate the complexities of this reaction, particularly the Vilsmeier-Haack formylation, and to effectively mitigate common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most prevalent challenges observed during the formylation of 7-azaindole. Each problem is analyzed with potential causes and actionable solutions based on established chemical principles.
Question 1: My reaction shows low or no conversion of the starting 7-azaindole. What is going wrong?
This is the most common issue encountered. The low reactivity of the parent 7-azaindole under Vilsmeier-Haack conditions is often due to the deactivation of the ring system.
Probable Causes:
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Protonation of the Pyridine Nitrogen (N-7): The Vilsmeier-Haack reaction typically uses phosphorus oxychloride (POCl₃), which generates an acidic environment. The basic pyridine nitrogen (N-7) of 7-azaindole is readily protonated, placing a positive charge on the pyridine ring. This has a strong electron-withdrawing effect that deactivates the entire bicyclic system, including the pyrrole ring, towards electrophilic attack.[1]
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Insufficiently Activated Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile.[2] For a deactivated substrate, its electrophilicity may be insufficient to drive the reaction forward efficiently.
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Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, halting the reaction.
Solutions & Experimental Protocols:
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Increase Reaction Temperature: Forcing the conditions by increasing the temperature (e.g., from 0 °C to 80-100 °C) can sometimes overcome the activation barrier. However, this may lead to side products.[3]
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Modify the Substrate: N-alkylation or using an N-protected 7-azaindole can prevent the deactivating protonation at N-7 and significantly improve reactivity.[1] The use of an N-1 protecting group, such as a benzyl or SEM group, is a common strategy.[4]
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Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried. Use anhydrous solvents and freshly opened or distilled reagents (DMF, POCl₃). The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
Workflow Diagram: Diagnosing Low Conversion
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing a significant apolar side product that is not my desired aldehyde. What could it be?
If you observe a new, relatively non-polar spot by TLC, especially if it has a different UV absorbance, you may be forming an N-formylated product.
Probable Cause:
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N-1 Formylation: The pyrrole nitrogen (N-1) is nucleophilic and can attack the Vilsmeier reagent. While C-3 formylation is electronically favored, N-formylation can occur, particularly if the C-3 position is sterically hindered or if the reaction conditions are not optimized. The resulting N-formyl-7-azaindole is an amide and will have different chromatographic properties than the desired C-formyl product.
Solutions:
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Optimize Reagent Stoichiometry: Using a minimal excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) can disfavor the formation of multiple formylated products.
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Control Temperature: N-formylation can sometimes be favored at lower temperatures. Running the reaction at a moderately elevated temperature (e.g., 40-60 °C) might favor the kinetically slower but thermodynamically more stable C-formylation.
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Use an N-1 Protecting Group: This is the most robust solution. Protecting the pyrrole nitrogen with a group like Boc, SEM, or Benzyl completely prevents N-formylation and directs the reaction to the carbon framework.
Side Reaction Pathway Diagram
Caption: Competing reaction pathways in the formylation of 7-azaindole.
Question 3: My reaction is messy, with multiple spots on TLC, and the yield of the desired C3-aldehyde is still low. What other side reactions can occur?
A complex reaction mixture often points to issues with di-formylation or degradation.
Probable Causes:
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Di-formylation: Under forcing conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group can be introduced. This could occur at another position on the pyrrole ring or, less likely, on the pyridine ring.
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Polymerization/Degradation: Electron-rich heterocycles like pyrroles can be sensitive to strongly acidic conditions and may polymerize or degrade at high temperatures, leading to a complex mixture of insoluble materials.
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Incomplete Hydrolysis: The immediate product of the Vilsmeier-Haack reaction is an iminium salt. This salt must be hydrolyzed during aqueous workup to yield the final aldehyde.[5] Incomplete hydrolysis will result in the iminium salt or other intermediates persisting in the product mixture.
Solutions & Protocol Recommendations:
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Careful Control of Conditions: Avoid excessive heating and prolonged reaction times. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed.
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Optimized Work-up Protocol: The hydrolysis step is critical.
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Cool the reaction mixture in an ice bath.
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Pour the cooled mixture slowly onto a vigorously stirred slurry of crushed ice.
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Carefully neutralize the mixture by the slow, portion-wise addition of a base such as aqueous sodium hydroxide, sodium carbonate, or sodium acetate until the pH is neutral to slightly basic (pH 7-8).
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The product, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, often precipitates as a solid and can be collected by filtration.
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Table 1: Troubleshooting Summary
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low/No Conversion | N-7 protonation deactivates the ring system. | Use an N-1 protected substrate; Increase reaction temperature cautiously. |
| Apolar Side Product | N-1 formylation. | Use N-1 protecting group; Optimize reagent stoichiometry. |
| Multiple Products | Di-formylation; Degradation. | Use milder conditions (lower temp, shorter time); Avoid large excess of reagent. |
| Low Isolated Yield | Incomplete hydrolysis of iminium salt; Product loss during workup. | Ensure complete hydrolysis during workup by adjusting pH to 7-8; Extract aqueous layer thoroughly. |
Frequently Asked Questions (FAQs)
Q1: Why is formylation favored at the C-3 position of 7-azaindole?
The regioselectivity is a result of the electronic properties of the indole-like system. Electrophilic aromatic substitution on the pyrrole ring of 7-azaindole proceeds via an intermediate that preserves the aromaticity of the pyridine ring. Attack at C-3 leads to a more stable cationic intermediate (an arenium ion) where the positive charge is better delocalized without disrupting the pyridine sextet, compared to attack at C-2. This is analogous to the strong preference for C-3 substitution in indole itself.
Q2: What are the standard conditions for a Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-b]pyridine?
A typical starting point for an N-1 protected 7-azaindole is as follows. Note that for the unprotected substrate, higher temperatures may be required.
Standard Laboratory Protocol:
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Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. A thick white precipitate of the Vilsmeier reagent should form.
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Substrate Addition: Dissolve the N-1 protected 1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimum amount of anhydrous DMF or another suitable anhydrous solvent (like 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent slurry at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and then heat to 40-80 °C as needed. Monitor the reaction progress by TLC or LCMS.
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Work-up and Hydrolysis: Once the starting material is consumed, cool the reaction mixture to 0 °C and pour it onto crushed ice. Neutralize carefully with an aqueous base (e.g., NaOAc solution) to pH 7-8.[6]
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Isolation: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization.
Q3: Are there alternative formylation methods besides the Vilsmeier-Haack reaction?
Yes, other methods exist, but they often have significant drawbacks for this specific substrate.
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Duff Reaction: Uses hexamethylenetetramine in an acidic medium. It is typically effective only for highly activated phenols and is generally not suitable for 7-azaindole.
-
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid like TiCl₄. This method can be effective but often requires harsher Lewis acids that can coordinate to the 7-azaindole nitrogens and complicate the reaction.
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Gattermann-Koch/Gattermann Reactions: These methods use carbon monoxide/HCl or cyanide sources, respectively. They are generally not used for sensitive, electron-rich heterocycles like 7-azaindole due to the harsh conditions and toxicity of the reagents.
For 7-azaindole, the Vilsmeier-Haack reaction remains the most reliable and widely used method due to its operational simplicity and the moderate reactivity of the formylating agent.
References
- BenchChem. (2025). Application Notes and Protocols: Formylation of Electron-Rich Heterocycles with Vilsmeier Reagent.
- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
- Chemistry Steps. Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles.
- Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction.
- NROChemistry. Vilsmeier-Haack Reaction.
- BenchChem. (2025). Troubleshooting guide for the formylation of aromatic amines.
- Guillon, J., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
- BenchChem. (2025). Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis.
- Edfeldt, F., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(16), 2969.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Optimization of protecting group strategy for 7-azaindole synthesis
Welcome to the technical support center for 7-azaindole synthesis. As a bioisostere of indole, the 7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1] However, its synthesis is complicated by the presence of two distinct nitrogen atoms—the pyrrolic N1 and the pyridinic N7—which present unique challenges in regioselectivity and reactivity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of protecting group strategy. Our goal is to move beyond simple protocols and explain the causal chemistry behind experimental choices, empowering you to optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis and functionalization of 7-azaindoles.
Q1: My N-protection of 7-azaindole is non-selective or gives low yields. What's going wrong?
A1: The root of this issue lies in the distinct electronic properties of the N1 and N7 atoms.
The N7 (pyridine) nitrogen is significantly more basic (pKa ≈ 4.6) than the N1 (pyrrole) nitrogen.[2] Consequently, reaction conditions dictate the site of functionalization.
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Under Basic Conditions (e.g., NaH, KHMDS): The more acidic N1 proton is preferentially abstracted, leading to the N1-anion. Subsequent reaction with an electrophilic protecting group (e.g., Ts-Cl, Boc₂O) will primarily yield the N1-protected isomer. If you are seeing a mixture of products, it could be due to an excess of base or a highly reactive electrophile reacting with both the N1-anion and the neutral N7 atom.
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Under Neutral or Acidic Conditions: The more basic N7 nitrogen can act as a nucleophile or be protonated. This can lead to N7-protection or complex mixtures. For certain reactions, such as metal-catalyzed carbene transfers, catalyst choice can override the inherent reactivity to favor N7-alkylation.[3][4]
Troubleshooting Steps:
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For N1-Protection: Ensure you are using a strong, non-nucleophilic base (like NaH) in a stoichiometric amount (or slight excess, ~1.1 eq.) in an aprotic solvent (e.g., THF, DMF) at a low temperature (e.g., 0 °C) before adding the protecting group precursor. This maximizes the formation of the N1-anion.
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For N7-Protection: This is less straightforward and often requires specialized methods. Direct N7-alkylation is challenging. Catalyst-controlled systems, such as using a ruthenium catalyst with a diazo compound, have been developed for selective dearomative N7-alkylation.[3]
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Low Yields: 7-azaindole can be poorly soluble. Ensure complete dissolution before adding reagents. Additionally, the electron-deficient nature of the pyridine ring can make some traditional indole synthesis methods, like the Fischer synthesis, low-yielding.[5][6]
Caption: Decision tree for selecting a 7-azaindole N-protecting group.
Q2: How does the protecting group influence regioselective C-H functionalization?
A2: The N1-protecting group can act as a powerful directed metalation group (DMG) or electronic director.
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Directed Metalation: Bulky groups can sterically hinder certain positions. More importantly, groups containing a Lewis basic site (like a carbamoyl group) can chelate to an organolithium base, delivering it to a specific adjacent position for deprotonation (lithiation). This allows for highly regioselective functionalization that would otherwise be impossible. [7]For example, an N1-carbamoyl group can direct lithiation to the C2 position.
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Electronic Direction: An electron-withdrawing group on N1 makes the C3 position more electron-deficient and can facilitate reactions at that site. For instance, regioselective C-3 sulfenylation is achieved on N-sulfonyl protected 7-azaindoles. [8]Advances in metal-catalyzed C-H functionalization have provided numerous novel methods for derivatizing the 7-azaindole core. [9]
Section 3: Key Experimental Protocols
The following protocols are provided as examples of robust procedures cited in the literature.
Protocol 1: Selective N1-Protection of 7-Azaindole with a Tosyl Group
This protocol is adapted from procedures for N-sulfonyl protection. [8]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-azaindole (1.0 eq.).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir for 30-60 minutes at 0 °C. Hydrogen gas evolution should be observed.
-
Protection: Add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq.) dissolved in a minimum amount of anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a SEM-protected 7-Azaindole
This protocol is based on standard SEM-deprotection methodologies. [2]
-
Setup: To a round-bottom flask, add N1-SEM-7-azaindole (1.0 eq.).
-
Dissolution: Dissolve the material in anhydrous THF.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5-2.0 eq.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with water and extract with ethyl acetate or another suitable organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting crude material via flash chromatography.
References
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20). [Link]
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 2022, 9, 2541-2548. [Link]
-
Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. The Royal Society of Chemistry. [Link]
-
Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters, 2020, 22(23), 9329–9334. [Link]
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]
-
Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters. [Link]
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 2020, 10, 33545-33549. [Link]
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]
-
Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. ResearchGate. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. [Link]
-
Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health (NIH). [Link]
-
Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. [Link]
-
Show related. RSC Publishing. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications. [Link]
-
Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. DTIC. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 5. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
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- 7. researchgate.net [researchgate.net]
- 8. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Overcoming poor solubility of pyrrolopyridine compounds in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical protocols for overcoming the poor aqueous solubility of pyrrolopyridine compounds, a common and significant challenge in biological and biochemical assays.
Introduction: The Pyrrolopyridine Solubility Challenge
Pyrrolopyridines, also known as azaindoles, are a vital class of heterocyclic compounds. Many serve as scaffolds for potent kinase inhibitors and other therapeutic agents by mimicking the purine ring of ATP.[1] However, their often planar, aromatic, and lipophilic nature leads to poor aqueous solubility. This presents a major hurdle in experimental assays, causing compound precipitation, inaccurate concentration measurements, and ultimately, unreliable data.[2][3] This guide provides a systematic approach to diagnose, troubleshoot, and resolve these solubility issues.
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most immediate questions researchers face when encountering precipitation in their experiments.
Q1: My pyrrolopyridine compound precipitates immediately when I add it to my aqueous assay buffer. What's the most common cause? A: This is typically an issue of exceeding the compound's kinetic solubility limit. Many organic compounds, including pyrrolopyridines, are highly soluble in 100% DMSO but "crash out" when diluted into a predominantly aqueous environment. The dramatic shift in solvent polarity causes the compound's solubility to plummet, leading to precipitation.[4]
Q2: My stock solution in DMSO is perfectly clear. Why does it still precipitate in the assay? A: A clear DMSO stock does not guarantee solubility in the final assay buffer. The key factor is the final concentration of your compound in the aqueous medium. Even if the DMSO stock is stable at 10-30 mM, the compound's solubility in an aqueous buffer (even with 0.5-1% DMSO) might be in the low micromolar or even nanomolar range.[2] Furthermore, repeated freeze-thaw cycles of DMSO stocks can induce the formation of microcrystals, which act as seeds for precipitation, even if they are not visible to the naked eye.[2][5]
Q3: What is the maximum final concentration of DMSO I should use in my assay? A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard. While higher concentrations might improve compound solubility, they can also introduce artifacts by affecting the activity of enzymes or the health of cells, confounding your results. It is critical to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.
Q4: Can the pH of my assay buffer influence the solubility of my pyrrolopyridine compound? A: Absolutely. Pyrrolopyridines are weakly basic due to the nitrogen atom in the pyridine ring. Adjusting the pH of the buffer can significantly impact solubility.[6][7] Lowering the pH below the compound's pKa will protonate the pyridine nitrogen, forming a more soluble cationic species. Therefore, creating a pH-solubility profile is a crucial first step in troubleshooting.
Part 2: A Systematic Troubleshooting Workflow
When facing solubility issues, a structured approach is more effective than random attempts. The following workflow progresses from the simplest checks to more advanced formulation strategies.
Caption: A decision-making workflow for troubleshooting compound solubility.
Step 1: Pre-Assay Checks and Proper Handling
-
Verify Stock Integrity: Before troubleshooting the assay, ensure your DMSO stock is not the problem. Centrifuge the stock tube at high speed (e.g., >10,000 x g) for 10 minutes. If a pellet is visible, the compound has precipitated from the stock. Use the supernatant for dilution and re-evaluate the stock concentration. Storing compounds dry or as frozen aliquots can prevent issues arising from multiple freeze-thaw cycles.[8]
-
Lower the Test Concentration: The simplest solution is often to lower the highest concentration of the compound in your dose-response curve.[2] Precipitation at the highest dose can cause serial dilution errors, making the entire curve inaccurate.
-
Optimize Dilution Protocol: Avoid intermediate dilution steps in aqueous buffers. A "serial dilution in DMSO, then final dilution in assay buffer" approach is generally preferred. This minimizes the time the compound spends at a high concentration in an unfavorable aqueous environment.[2]
Step 2: Optimizing the Assay Buffer
-
pH Adjustment: As pyrrolopyridines are weak bases, their solubility is often pH-dependent.[9]
-
Causality: By lowering the pH of the buffer, you increase the protonation of the basic nitrogen on the pyridine ring. This charged (salt) form is significantly more polar and thus more soluble in aqueous media.[6][7]
-
Action: Test the solubility of your compound in a panel of buffers with varying pH values (e.g., from pH 5.0 to 7.4). Ensure the chosen pH is compatible with your biological system (e.g., enzyme stability, cell health).
-
-
Use of Co-solvents: If your assay can tolerate it, slightly increasing the percentage of an organic co-solvent can help.
-
Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the overall polarity of the aqueous buffer, making it a more favorable environment for lipophilic compounds.
-
Action: Prepare assay buffers with final DMSO concentrations of 0.1%, 0.5%, and 1.0%. Test for both compound solubility and any inhibitory effects of the solvent on your assay's control wells.
-
Step 3: Employing Solubilizing Excipients
If buffer optimization is insufficient, the use of pharmaceutical excipients can dramatically enhance solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11]
-
Causality: The poorly soluble pyrrolopyridine molecule becomes encapsulated within the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex."[12][13] This complex effectively shields the hydrophobic drug from the aqueous environment.
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high aqueous solubility and low toxicity.[10][11]
-
Action: Prepare a stock solution of the compound in a concentrated cyclodextrin solution (e.g., 20-40% w/v in water or buffer) before diluting into the final assay. See Protocol 2 for details.
-
-
Surfactants (for Biochemical/Acellular Assays):
-
Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core that can encapsulate insoluble compounds, increasing their apparent solubility in the bulk solution.[14]
-
Common Types: Non-ionic surfactants like Tween-20, Tween-80, or Triton X-100 are commonly used in biochemical assays.[15][16]
-
Action: Add a small amount of surfactant (e.g., 0.005% - 0.05% v/v) to your assay buffer.
-
Caution: Surfactants can denature proteins or disrupt cell membranes, making them generally unsuitable for cell-based assays at concentrations needed for solubilization.[16]
-
Caption: Micellar solubilization of a hydrophobic compound by surfactants.
Summary of Solubilization Strategies
| Strategy | Mechanism of Action | Pros | Cons | Typical Starting Concentration |
| pH Adjustment | Increases ionization of basic compounds, enhancing polarity. | Simple, inexpensive, effective for ionizable compounds. | Limited by the pH tolerance of the biological assay. | N/A (Adjust buffer pH) |
| Co-solvents | Reduces the polarity of the bulk solvent. | Easy to implement. | Can cause assay interference or toxicity at >1%. | 0.1% - 1% (e.g., DMSO) |
| Cyclodextrins | Forms a water-soluble inclusion complex with the compound.[10][12] | High solubilization capacity, generally low biological interference. | Can be costly; may interact with some assay components. | 1-10% (w/v) in stock |
| Surfactants | Encapsulates the compound within micelles.[14] | Very effective for highly insoluble compounds. | Often incompatible with cell-based assays; can inhibit enzymes.[16] | 0.01% - 0.05% (v/v) in buffer |
Part 3: Detailed Experimental Protocols
Protocol 1: Rapid Assessment of Kinetic Solubility by Nephelometry
This protocol provides a quick way to estimate the solubility limit of your compound in a specific buffer.
-
Prepare Compound Plate: In a 96-well clear plate, perform a serial dilution of your compound in 100% DMSO. Start from 10 mM and dilute 1:2 down the columns, leaving the last column as a DMSO-only control.
-
Prepare Buffer Plate: Add 198 µL of your chosen assay buffer to the wells of a separate 96-well plate.
-
Initiate Precipitation: Using a multi-channel pipette, transfer 2 µL of the compound-DMSO solutions to the buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Mix and Incubate: Mix immediately by gentle orbital shaking for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure: Read the plate using a nephelometer, which measures light scattering from suspended particles (precipitate).
-
Analyze Data: Plot the light scattering units (LSUs) against the compound concentration. The concentration at which the LSU signal sharply increases above the baseline (DMSO control) is the approximate kinetic solubility limit.
Protocol 2: Using Cyclodextrins to Prepare a Solubilized Stock Solution
This protocol details how to use HP-β-CD to enhance compound solubility for assay use.
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired assay buffer. Warm slightly (to 30-40°C) and vortex to ensure complete dissolution. Let it cool to room temperature.
-
Compound Addition: Weigh the solid pyrrolopyridine compound and add it directly to the 40% HP-β-CD solution to achieve a high-concentration stock (e.g., 100x the highest desired assay concentration).
-
Solubilization: Vortex the mixture vigorously for 15-30 minutes. Gentle sonication in a bath sonicator for 5-10 minute intervals can also aid dissolution.[2]
-
Clarification: Centrifuge the solution at maximum speed for 15 minutes to pellet any remaining undissolved material.
-
Stock Quantification: Carefully transfer the clear supernatant to a new tube. This is your solubilized stock. It is essential to determine the actual concentration of this stock solution via a validated analytical method (e.g., HPLC-UV or LC-MS/MS) before using it in your assays.
-
Assay Use: Use the quantified, cyclodextrin-solubilized stock for serial dilutions in the assay buffer. Remember to include a vehicle control containing the same final concentration of HP-β-CD.
References
-
Jahandideh, F., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. [Link]
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Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
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SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Brewster, M. E., & Loftsson, T. (2024). Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. Journal of Pharmaceutical Sciences. [Link]
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Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
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Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... GPSR. [Link]
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Ishikawa, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
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Ghaffari, S., et al. (2019). Effect of surfactant on the size and stability of PLGA nanoparticles encapsulating a protein kinase C inhibitor. PubMed. [Link]
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Stegmann, C. M., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery. [Link]
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Lipinski, C. (2004). Compound Solubility and HTS Screening. Ziath. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. [Link]
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Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage. [Link]
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Stewart, C., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics. [Link]
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Al-Bazzaz, S. Z., et al. (2024). Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal. National Institutes of Health. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Google Patents. (n.d.). Substituted pyrrolopyridines.
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Reddit. (2022). How to tackle compound solubility issue. Reddit. [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
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ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Ishikawa, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications. [Link]
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ResearchGate. (n.d.). The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles. ResearchGate. [Link]
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ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. ResearchGate. [Link]
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Al-Tel, T. H., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]
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Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [Link]
-
ResearchGate. (2025). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI. [Link]
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MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]
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National Institutes of Health. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. National Institutes of Health. [Link]
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National Institutes of Health. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]
- Google Patents. (n.d.). Pyrrolopyridine, pyrrolopyrimidine and pyrazolopyridine compounds, compositions comprising them, and methods of their use.
-
National Institutes of Health. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. [Link]
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PubMed. (2024). Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design. PubMed. [Link]
-
ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
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PubMed. (2024). Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. PubMed. [Link]
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Technical Support Center: Enhancing the Selectivity of 1H-pyrrolo[2,3-b]pyridine-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) based kinase inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of inhibitor selectivity. Achieving high selectivity is a critical challenge in drug development, as off-target effects can lead to toxicity or confound the interpretation of pharmacological studies.[1][2] The 7-azaindole scaffold is a "privileged" structure, prized for its ability to act as an excellent hinge-binding motif, mimicking the purine of ATP and forming key hydrogen bonds within the kinase active site.[3][4] However, this same feature contributes to the primary challenge: overcoming the high degree of conservation in the ATP-binding pocket across the human kinome.[5][6]
This document provides full editorial control to address the nuances of this topic, moving beyond rigid templates to offer field-proven insights and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: Why is selectivity so critical for a kinase inhibitor?
A: Selectivity is paramount for two main reasons:
-
Safety and Toxicity: Off-target inhibition is a primary cause of adverse drug reactions.[2] By ensuring your inhibitor interacts primarily with the intended target, you minimize the risk of unintended biological consequences that can lead to cellular toxicity and patient side effects.
-
Mechanistic Clarity: To validate a kinase as a drug target, you must be confident that the observed phenotype is a result of inhibiting that specific kinase. A non-selective, or "promiscuous," inhibitor that hits multiple targets makes it impossible to definitively link the compound's effect to the inhibition of your primary target.[7]
Q2: What is the first step I should take to assess the selectivity of my new 1H-pyrrolo[2,3-b]pyridine inhibitor?
A: The industry-standard first step is a broad kinase selectivity screen.[8] This involves testing your compound's activity against a large panel of diverse human kinases (often >300) at a single, fixed concentration (e.g., 1 µM).[7][9] The output provides a "snapshot" of your inhibitor's promiscuity and identifies potential off-target liabilities early in the discovery process. Several vendors offer these profiling services.[10][11]
Q3: My inhibitor's biochemical (enzymatic) selectivity doesn't match its performance in cell-based assays. Why?
A: This is a common and critical issue. Discrepancies between in vitro and cellular selectivity often arise from several factors:
-
ATP Competition: Biochemical assays are often run at ATP concentrations near the Michaelis constant (Km,ATP) for each kinase.[5] However, intracellular ATP levels are much higher (1-5 mM).[5] This high concentration of the natural substrate can outcompete your inhibitor in the cellular environment, revealing a more accurate representation of its true cellular potency and selectivity.
-
Cellular Permeability and Efflux: The compound must be able to cross the cell membrane to reach its target. Poor permeability or active removal by efflux pumps will result in a low intracellular concentration, making the compound appear less potent or inactive in cells, regardless of its enzymatic activity.
-
Target Conformation: Biochemical assays typically use purified, active recombinant kinases. In a cell, kinases exist in various conformational states (active, inactive), and your inhibitor may preferentially bind to a specific conformation that is less abundant in the in vitro assay.[5]
Q4: What are the key structural modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold to improve selectivity?
A: The 7-azaindole core typically anchors the molecule in the hinge region.[4][12] Therefore, selectivity is primarily achieved by modifying substituents that project into more variable regions of the ATP-binding site. Key strategies include:
-
Exploring the Solvent-Exposed Region: Modify substituents that extend towards the solvent front. This area is often less conserved, and tailoring the size, polarity, and flexibility of your chemical groups can enhance target-specific interactions.
-
Targeting the "Selectivity Pocket": Many kinases have unique sub-pockets adjacent to the ATP-binding site. Structure-activity relationship (SAR) exploration in these regions is crucial for improving selectivity against closely related kinases.[13]
-
Structure-Based Design: Utilize co-crystal structures of your inhibitor (or a close analog) bound to the target kinase. This provides an atomic-level map to guide modifications that exploit unique residues or conformations in your target while introducing steric clashes or unfavorable interactions with off-targets.[14]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My inhibitor shows high potency for my target but is highly promiscuous, inhibiting many kinases from different families.
Causality: This often indicates that the inhibitor's binding is dominated by interactions within the highly conserved regions of the ATP pocket, particularly the hinge. The core scaffold itself might be binding too effectively without sufficient contributions from more variable regions.
Troubleshooting Workflow:
-
Quantify Promiscuity: Don't just rely on a visual inspection of the screening data. Calculate quantitative selectivity metrics to benchmark your compound and track progress.
-
Selectivity Score (S-score): The simplest metric. Divide the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A lower score is better.[7]
-
Selectivity Entropy: A more robust metric that accounts for the potency against all targets, providing a single value to rank compounds. Lower entropy indicates higher selectivity.[7]
-
-
Re-evaluate the Core: While 7-azaindole is a potent hinge binder, consider if minor modifications to the core itself or its immediate substituents could disfavor binding to common off-targets.
-
Focus on Vectorial SAR: Instead of random modifications, use a structure-guided approach. If a crystal structure is unavailable, use a homology model of your target and key off-targets. Design modifications that project into regions with the greatest sequence and structural divergence.
-
Scaffold Hopping: If extensive SAR fails to improve selectivity, the core itself may be intractable. Consider a "scaffold hopping" approach, where the 7-azaindole core is replaced with a different hinge-binding moiety that may have different selectivity properties while retaining key interactions.[15][16]
Issue 2: My inhibitor is potent against my target kinase (e.g., Kinase A) but also potently inhibits a closely related family member (e.g., Kinase B).
Causality: Kinases within the same family often share very high sequence and structural homology in the ATP-binding site, making selective targeting exceptionally difficult. Success depends on exploiting very subtle differences.
Troubleshooting Workflow:
-
Structural Alignment: Obtain high-resolution crystal structures or generate high-quality homology models of both Kinase A and Kinase B. Superimpose the ATP-binding sites and meticulously analyze any differences in amino acid residues, even subtle ones like a valine-to-isoleucine change.
-
Exploit "Gatekeeper" Residue Differences: The gatekeeper residue controls access to a deeper hydrophobic pocket. Differences in the size of this residue between Kinase A and Kinase B are a classic opportunity for achieving selectivity. A smaller gatekeeper in your target allows for bulky substituents on your inhibitor that would clash with a larger gatekeeper in the off-target.
-
Target Non-Conserved Pockets: Design modifications that interact with non-conserved residues in the "selectivity pocket" or the region near the DFG motif.[13] For example, a modification that can form a hydrogen bond with a serine in your target but not with the corresponding alanine in the off-target can dramatically improve selectivity.
-
Kinetic Analysis: Determine the residence time (1/k_off) of your inhibitor on both kinases using techniques like Surface Plasmon Resonance (SPR). An inhibitor with a significantly longer residence time on the desired target may exhibit a more durable cellular effect, even if the initial IC50 values are similar.
Data Interpretation & Visualization
Interpreting Kinase Panel Data
A common way to visualize broad kinase screening data is a "kinome tree," where inhibited kinases are marked. This provides an intuitive overview of selectivity.
| Metric | Description | Interpretation | Reference |
| IC₅₀ / Kᵢ | Concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) or the dissociation constant (Kᵢ). | A direct measure of potency. Comparing values across kinases reveals the selectivity profile. Note that IC₅₀ is dependent on ATP concentration. | [5] |
| Selectivity Score (S-score) | The fraction of kinases in a panel that are inhibited above a defined threshold (e.g., S(1µM) > 90%). | A simple, threshold-based measure of promiscuity. A lower score is more selective. | [7] |
| Gini Coefficient | A value from 0 to 1 that measures the inequality of inhibitory activity across the kinome. | A score closer to 1 indicates the inhibitor's activity is concentrated on a few kinases (highly selective). A score closer to 0 indicates broad, evenly distributed activity (promiscuous). | [13] |
Diagram: General Workflow for Enhancing Inhibitor Selectivity
Caption: Iterative cycle for selectivity enhancement.
Diagram: Troubleshooting Logic for Poor Selectivity
Sources
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- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Nuances of 7-Azaindole Derivatives and Their Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of off-target effects associated with this versatile scaffold. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the specificity and validity of your experimental results.
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its success stems from its ability to act as an excellent "hinge-binding" motif, mimicking the hydrogen bonding pattern of adenine in ATP to interact with the hinge region of a kinase's active site.[1] This fundamental interaction, however, is also the root of one of its most significant challenges: off-target activity. Given the high degree of conservation in the ATP-binding pockets across the human kinome, inhibitors designed for one kinase can inadvertently interact with others, leading to ambiguous results, cellular toxicity, and potential clinical side effects.[2][3]
This guide will provide a structured approach to identifying, understanding, and mitigating these off-target effects, ensuring that the biological phenomena you observe are unequivocally linked to the intended target of your 7-azaindole derivative.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a primary concern with 7-azaindole-based inhibitors?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target. For 7-azaindole derivatives, which are often designed as ATP-competitive kinase inhibitors, the risk of off-target binding is particularly high. This is because the 7-azaindole core mimics the hinge-binding interactions of ATP, and the ATP-binding site is a conserved feature across the vast family of over 500 human kinases.[1][2]
These unintended interactions can lead to:
-
Misinterpretation of experimental data: An observed cellular phenotype might be the result of inhibiting an unknown off-target, not the intended target.
-
Unforeseen toxicity: Inhibition of essential "housekeeping" kinases or other critical proteins can lead to cellular toxicity.
-
Reduced translational potential: If a compound's efficacy in preclinical models is due to off-target effects, it is less likely to succeed in clinical trials where specificity is paramount.
Q2: My 7-azaindole compound is showing a potent effect in my cell-based assay. How can I be sure it's an on-target effect?
A2: This is a critical question in drug discovery. A multi-pronged approach is essential to build confidence in your on-target effect. Here are key strategies:
-
Use of a Structurally Related Inactive Control: Synthesize or obtain a close chemical analog of your active compound that is inactive against the primary target. If this "negative control" does not produce the same cellular phenotype, it strengthens the hypothesis that the observed effect is due to inhibition of the intended target.
-
Phenotypic Confirmation with Structurally Unrelated Inhibitors: If other inhibitors with different chemical scaffolds are known to inhibit your target, test them in your assay. Observing the same phenotype with structurally distinct inhibitors provides strong evidence for an on-target effect.
-
Genetic Target Validation: Employ genetic techniques like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown to reduce the expression of your target protein.[4] If the phenotype of target depletion mirrors the effect of your compound, it provides powerful validation.
Q3: I suspect my 7-azaindole derivative has off-target kinase activity. What is the best way to identify these unintended targets?
A3: The most direct way to identify off-target kinases is through comprehensive in vitro kinase profiling. Several commercial services offer screening against large panels of recombinant kinases (often over 400). These screens typically provide the percent inhibition at a fixed concentration of your compound or determine the IC50 values against a broad range of kinases. This data will generate a "selectivity profile" for your compound, highlighting potential off-target interactions.
Troubleshooting Guide
Problem 1: My 7-azaindole compound exhibits significant cellular toxicity at concentrations required to inhibit the target.
-
Possible Cause: The toxicity may be due to the inhibition of one or more off-target kinases that are essential for cell viability.
-
Troubleshooting Workflow:
-
In Vitro Kinase Panel Screening: As a first step, perform a broad kinase panel screen (e.g., against >400 kinases) at a concentration of your compound that induces toxicity. This will identify the most likely off-target culprits.
-
Correlate Off-Targets with Known Toxicity: Analyze the identified off-targets. Are any of them known to be critical for cell survival (e.g., essential cell cycle kinases)? Public databases and literature can provide this information.
-
Cellular Target Engagement Assays: Confirm that your compound is engaging the suspected off-targets in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays can provide quantitative data on compound binding to specific proteins within intact cells.
-
Structure-Activity Relationship (SAR) Studies: If key off-targets are identified, medicinal chemistry efforts can be directed to design new analogs with improved selectivity. By comparing the crystal structures of your intended target and the off-target kinase, it may be possible to exploit differences in the binding pockets to design more specific compounds.[4]
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.
Objective: To determine if your 7-azaindole derivative binds to a suspected off-target kinase in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with your 7-azaindole compound at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, unbound protein) from the aggregated, denatured protein by centrifugation.
-
Protein Quantification: Analyze the amount of the specific off-target kinase remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Problem 2: My biochemical IC50 is much more potent than my cellular EC50.
-
Possible Cause 1: Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Evaluate the physicochemical properties of your compound (e.g., LogP, polar surface area) to predict cell permeability. Experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can provide a direct measure of membrane permeability.
-
-
Possible Cause 2: High ATP Concentration in Cells: Most biochemical kinase assays are performed at ATP concentrations near the Km of the enzyme. However, intracellular ATP concentrations are typically much higher (in the millimolar range). For an ATP-competitive inhibitor, this high intracellular ATP concentration can lead to a rightward shift in the potency (higher EC50) in cellular assays.
-
Solution: When possible, perform biochemical assays at higher ATP concentrations that more closely mimic the cellular environment to get a more predictive IC50 value.
-
Data Presentation
Table 1: Example Kinase Selectivity Profile for a Hypothetical 7-Azaindole Derivative (Compound X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., VEGFR2) | 10 | 1 |
| Off-Target 1 (e.g., Aurora A) | 50 | 5 |
| Off-Target 2 (e.g., PI3Kγ) | 250 | 25 |
| Off-Target 3 (e.g., ALK) | >10,000 | >1000 |
This table provides a clear and concise summary of the selectivity of Compound X, allowing for rapid identification of potent off-target interactions.
Visualizing Workflows and Pathways
A clear understanding of experimental logic is crucial. The following diagram illustrates a typical workflow for investigating and mitigating off-target effects.
Caption: Workflow for validating on-target effects and investigating off-target interactions.
Concluding Remarks
The 7-azaindole scaffold will undoubtedly continue to be a valuable tool in the development of novel therapeutics. By acknowledging the inherent risk of off-target effects and employing a rigorous, multi-faceted approach to their identification and mitigation, researchers can enhance the quality and reliability of their findings. This proactive approach to troubleshooting is not merely a quality control measure but a fundamental aspect of robust scientific inquiry and successful drug discovery.
References
- Benchchem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- Benchchem. Technical Support Center: Investigating Off-Target Effects of Small Molecule Inhibitors.
- Benchchem. Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors.
- Pao W, et al. Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals. 2013.
- Benchchem. How to minimize off-target effects of XEN723.
- Patsnap Synapse. How can off-target effects of drugs be minimised? 2025.
- Bunnage ME, et al. Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic.
- ChemicalBook. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. 2020.
- Benchchem. The Core Mechanism of 7-Azaindole: A Technical Guide for Researchers.
-
PubMed. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. 2018. Available from: [Link]
Sources
Improving the stability of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol in solution
Technical Support Center: (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
A Guide to Improving Solution Stability for Researchers
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate and solve stability challenges in your research. The pyrrolopyridine core, a key scaffold in many developmental drugs, presents unique handling requirements.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting workflows to ensure the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered when working with this compound in solution.
Q1: I've dissolved this compound, and the solution is gradually turning yellow or brown. What is causing this discoloration?
Answer: This is a classic indicator of oxidative degradation. Your compound has a benzylic-like alcohol moiety (-CH₂OH) attached to the pyrrolopyridine ring system. This benzylic position is inherently susceptible to oxidation due to the resonance stabilization of reaction intermediates.[3][4]
The initial oxidation product is the corresponding aldehyde, which can be further oxidized to a carboxylic acid. These new, conjugated molecules (chromophores) absorb light differently than the parent compound, resulting in the observed yellow or brown hue.[5] This process is often accelerated by exposure to atmospheric oxygen, trace metal ions in your solvent, or light.[6]
Q2: What are the primary degradation pathways I should be aware of?
Answer: The two most critical degradation pathways for this molecule are oxidation and pH-mediated hydrolysis.
-
Oxidative Degradation: As mentioned, the primary alcohol is the most likely site of oxidation. This is a common vulnerability for benzylic alcohols used in pharmaceutical development.[7][8] The reaction typically proceeds via a radical mechanism and can be catalyzed by factors present in a standard lab environment.[4][9]
-
pH-Dependent Instability: The 7-azaindole scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[10] Extreme pH levels, both acidic and especially alkaline, can catalyze the degradation of the molecule.[11][12] Alkaline conditions, for instance, are well-known to accelerate the hydrolysis of many active pharmaceutical ingredients (APIs).[11]
Below is a diagram illustrating the most probable oxidative pathway.
Caption: Probable oxidative degradation of the parent compound.
Q3: My compound is precipitating from my aqueous buffer after preparation or during storage. How can I improve its solubility?
Answer: This is a common challenge, as many heterocyclic compounds, including azaindole derivatives, can have limited aqueous solubility.[13] Here are several strategies to address this:
-
Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the compound in a suitable organic solvent like DMSO or Methanol, where it is known to be soluble.[14] You can then dilute this stock solution into your aqueous buffer to the final desired concentration. This method often prevents initial precipitation issues.
-
Adjust the Final Solution pH: The solubility of compounds with acidic or basic centers is highly pH-dependent.[12] After diluting your organic stock into the aqueous buffer, measure the final pH. It may need to be adjusted slightly to a range where the compound is most soluble. A pH screening study is recommended.
-
Use Co-solvents: If you still face precipitation in your final aqueous solution, consider including a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) in your buffer formulation.
The table below summarizes solvent considerations.
| Solvent | Role | Recommended Use | Key Considerations |
| DMSO | Primary Stock Solvent | Prepare concentrated stocks (e.g., 10-50 mM) | Can be cytotoxic at >0.5-1% in many cell-based assays. |
| Methanol | Primary Stock Solvent | Suitable for stock solutions for chemical assays | Volatile; ensure accurate concentration measurement. |
| Aqueous Buffers | Final Diluent | Dilute stock to final working concentration | pH is critical for stability and solubility.[12] |
| Ethanol / PEG | Co-solvent | Add to aqueous buffers to increase solubility | Check for compatibility with your experimental system. |
Q4: My HPLC analysis shows a decrease in the main peak area and the appearance of new peaks over time. What troubleshooting steps should I take?
Answer: This indicates chemical instability. The key is to systematically identify and eliminate the root cause. This workflow will guide you through the process.
Caption: Troubleshooting workflow for solution instability.
Part 2: Proactive Stabilization Protocols
Instead of just troubleshooting, you can prepare your solutions for maximum stability from the start.
Q5: What is the optimal pH for storing this compound in an aqueous solution?
Answer: While the exact optimal pH for this specific molecule requires experimental validation, a general best practice for many pharmaceutical compounds is to start within a slightly acidic to neutral range (pH 4-7).[11] This range often minimizes base-catalyzed hydrolysis and can help maintain the stability of the pyrrolopyridine ring.
Recommendation: Perform a small-scale pH stability study. Prepare your solution in a series of buffers (e.g., pH 4, 5, 6, and 7) and monitor the purity by HPLC over several days at your intended storage temperature. This empirical data is the most reliable way to determine the ideal pH for your specific formulation.
Q6: How can I effectively protect my solution from oxidative degradation?
Answer: The most effective method is to use antioxidants.[5][] Antioxidants are molecules that act as "sacrificial" agents; they are more readily oxidized than your compound of interest, thereby protecting it.[] Using a combination of antioxidants can provide synergistic protection.[5][16]
| Antioxidant Class | Example | Solubility | Typical Conc. | Mechanism of Action |
| Water-Soluble | L-Ascorbic Acid (Vitamin C) | Aqueous | 0.01 - 0.1% | Potent reducing agent, scavenges free radicals.[17][18] |
| Organic-Soluble | Butylated Hydroxytoluene (BHT) | Organic Solvents, Oils | 0.01 - 0.05% | Phenolic antioxidant, terminates free radical chains.[5][17] |
| Chelating Agent | Citric Acid | Aqueous | 0.01 - 0.2% | Sequesters metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze oxidation.[5][16] |
Expert Tip: A powerful strategy is to use a combination, such as ascorbic acid and BHT, along with a chelating agent like citric acid.[16] This multi-pronged approach addresses both water- and lipid-soluble radicals and removes catalytic metal ions.
Q7: What are the ideal day-to-day handling and storage conditions?
Answer: Adhering to best practices for handling sensitive compounds is crucial.
-
Protection from Light: Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[19]
-
Temperature Control: Store stock solutions at low temperatures. For short-term storage (1-2 weeks), 2-8°C is often sufficient. For long-term storage, -20°C or -80°C is recommended to significantly slow down degradation kinetics.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of valuable samples, displacing oxygen is highly effective. Before sealing the vial, gently bubble nitrogen or argon gas through the solution for a few minutes and then flush the headspace of the vial with the inert gas.[6]
Part 3: Recommended Experimental Protocol
This protocol integrates the principles discussed above for preparing a stabilized stock solution.
Protocol: Preparation of a 10 mM Stabilized Aqueous-Buffered Solution
Materials:
-
This compound (MW: 148.16 g/mol )[20]
-
DMSO (Anhydrous)
-
Citrate-phosphate buffer (pH 6.0)
-
L-Ascorbic Acid
-
Butylated Hydroxytoluene (BHT)
-
Nitrogen or Argon gas source
-
Sterile, amber glass vials with screw caps
Procedure:
-
Prepare Antioxidant Stock:
-
Prepare a 100x BHT stock solution in DMSO (e.g., 1% w/v).
-
Prepare a 100x L-Ascorbic Acid stock solution in the pH 6.0 buffer (e.g., 1% w/v). Note: Prepare this fresh as ascorbic acid can degrade.
-
-
Prepare Primary Compound Stock:
-
Weigh out 1.48 mg of this compound and dissolve it in 100 µL of DMSO to create a 100 mM primary stock solution. Vortex gently to ensure it is fully dissolved.
-
-
Prepare Final Stabilized Solution:
-
In an amber vial, add 880 µL of the pH 6.0 citrate-phosphate buffer.
-
Add 10 µL of the 100x L-Ascorbic Acid stock to the buffer.
-
Add 10 µL of the 100x BHT stock to the buffer.
-
Gently sparge the buffer-antioxidant mixture with nitrogen or argon gas for 1-2 minutes to remove dissolved oxygen.
-
Add 100 µL of the 100 mM primary compound stock to the buffer to achieve a final concentration of 10 mM.
-
Mix gently by inversion. Do not vortex vigorously, as this can re-introduce oxygen.
-
-
Final Storage:
-
Flush the headspace of the vial with nitrogen or argon gas before tightly sealing the cap.
-
Store at the appropriate temperature (2-8°C for short-term, -20°C or colder for long-term).
-
By following this guide, you will be better equipped to maintain the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
-
CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]
-
Manufacturing Chemist. (2023, January 20). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Retrieved from [Link]
-
Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Retrieved from [Link]
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]
-
IDEAL CURE. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation. Retrieved from [Link]
-
PMC - NIH. (n.d.). BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. Retrieved from [Link]
-
PubMed. (1999, May 27). Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pre-Dewar structure modulates protonated azaindole photodynamics. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
PubMed. (2005, June 22). Study of 7-azaindole in Its First Four Singlet States. Retrieved from [Link]
-
PubMed. (n.d.). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol?. Retrieved from [Link]
-
MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]
-
PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2019, December 11). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]
-
PubMed. (2005, April 28). Proton transfer of excited 7-azaindole in reverse-micellar methanol nanopools. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of pyrrolopyridine derivatives. Retrieved from [Link]
-
DigitalCommons@USU. (2001, July). Effect of Water pH on the Chemical Stability of Pesticides. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on PPy formation. Retrieved from [Link]
-
Scilit. (1995, December 31). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. Retrieved from [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]
-
PubMed. (2021, August 2). Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Retrieved from [Link]
-
PubMed. (2017, March). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. Retrieved from [Link]
Sources
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 5. fagronacademy.us [fagronacademy.us]
- 6. BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 9. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 12. ibisscientific.com [ibisscientific.com]
- 13. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 16. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 17. Antioxidants - CD Formulation [formulationbio.com]
- 18. From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs [manufacturingchemist.com]
- 19. How Excipients Impact Drug Absorption, Stability, and Shelf Life - Novo Excipients [novoexcipients.com]
- 20. (1H-Pyrrolo 2,3-b pyridin-5-yl)-methanol AldrichCPR 849067-97-6 [sigmaaldrich.com]
Technical Support Center: Scaling Up the Synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Welcome to the technical support center for the synthesis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol. This guide is designed for researchers, chemists, and process development scientists to navigate the challenges of scaling up this important building block. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and optimize your synthesis for robustness and scalability.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, presents unique challenges primarily due to the electron-deficient nature of the 7-azaindole core. This guide will walk you through a recommended synthetic route, highlight critical parameters, and provide a comprehensive troubleshooting section to address common issues encountered during scale-up.
Recommended Synthetic Pathway
A robust and scalable synthesis of this compound can be achieved in two main stages starting from the commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine:
-
Stage 1: Introduction of a C1-synthon at the 6-position. This is most reliably achieved via a Sonogashira coupling reaction to introduce a protected alkyne, which can be subsequently converted to the desired functional group.
-
Stage 2: Conversion to the hydroxymethyl group. This involves the hydration of the alkyne to a ketone, followed by reduction.
Let's delve into the specifics of this pathway.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Stage 1: Sonogashira Coupling
Reaction: 6-Bromo-1H-pyrrolo[2,3-b]pyridine + Trimethylsilylacetylene → 1-((2-(Trimethylsilyl)ethoxy)methyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
Protocol:
-
Protection of the Pyrrole Nitrogen: To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous THF, add NaH (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir for 30 minutes. Add SEM-Cl (1.2 equiv) dropwise and allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated to give the SEM-protected starting material.
-
Sonogashira Coupling: To a degassed solution of SEM-protected 6-bromo-7-azaindole (1.0 equiv) in a mixture of toluene and triethylamine (2:1), add Pd(PPh3)4 (0.05 equiv) and CuI (0.1 equiv). Add trimethylsilylacetylene (1.5 equiv) and heat the mixture to 70 °C for 12 hours under an inert atmosphere.[1][2]
-
Work-up and Purification: Cool the reaction mixture, filter through Celite®, and concentrate under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Stage 2: Hydration and Reduction
Reaction: 1-((2-(Trimethylsilyl)ethoxy)methyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine → this compound
Protocol:
-
Hydration of the Alkyne: To a solution of the product from Stage 1 (1.0 equiv) in methanol, add a solution of sulfuric acid (2.0 equiv) in water. Heat the mixture to 60 °C for 6 hours.
-
Reduction of the Ketone: Cool the reaction mixture to 0 °C and add NaBH4 (3.0 equiv) portion-wise. Stir at room temperature for 2 hours.
-
Deprotection and Final Product Isolation: Quench the reaction with water and extract with ethyl acetate. Concentrate the organic layer and dissolve the residue in THF. Add TBAF (1.5 equiv, 1M in THF) and stir at room temperature for 2 hours. Concentrate the reaction mixture and purify by column chromatography to yield this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during the scale-up of this synthesis.
Caption: Decision tree for troubleshooting common synthesis issues.
FAQs: Sonogashira Coupling Stage
Q1: My Sonogashira coupling is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in Sonogashira couplings of heteroaromatic halides are common. The primary culprits are often related to catalyst deactivation and reaction conditions.
-
Catalyst Choice and Deactivation: The electron-deficient nature of the pyridine ring in 7-azaindole can make oxidative addition to the palladium center sluggish.[3] Ensure your palladium catalyst, such as Pd(PPh3)4, is of high quality and stored under inert gas. If you suspect catalyst deactivation, consider using a more robust catalyst system, such as a palladium N-heterocyclic carbene (NHC) complex.
-
Copper Co-catalyst: The role of the copper(I) iodide is crucial. Ensure it is fresh and not oxidized. The use of a copper-free Sonogashira protocol is also an option and can sometimes provide cleaner reactions, albeit potentially slower.[4]
-
Degassing: Inadequate degassing of your reaction mixture is a frequent cause of failure. Oxygen can oxidize the palladium(0) catalyst and the copper(I) co-catalyst, rendering them inactive. Ensure you have thoroughly degassed your solvents and the reaction vessel with an inert gas like argon or nitrogen.
-
Base and Solvent: Triethylamine acts as both a base and a solvent. Ensure it is anhydrous and of high purity. The choice of solvent can also be critical; while toluene is a good starting point, other solvents like DMF or dioxane can be explored.
Q2: I am observing a significant amount of a dimeric byproduct from the coupling of my alkyne. How can I minimize this?
A2: The formation of a homo-coupled alkyne dimer (Glaser coupling) is a common side reaction in Sonogashira couplings, especially in the presence of oxygen.
-
Strictly Anaerobic Conditions: As mentioned above, rigorous exclusion of oxygen is paramount.
-
Controlled Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, favoring the cross-coupling pathway over homo-coupling.
-
Catalyst Loading: Sometimes, reducing the amount of copper catalyst can disfavor the homo-coupling pathway.
FAQs: Hydration, Reduction, and Deprotection Stage
Q3: The hydration of my alkyne is incomplete. What can I do?
A3: Incomplete hydration can be addressed by modifying the reaction conditions.
-
Acid Catalyst and Temperature: Ensure you are using a sufficient stoichiometric amount of a strong acid like sulfuric acid. Increasing the reaction temperature or prolonging the reaction time can also drive the reaction to completion.
-
Alternative Hydration Methods: If acidic conditions are problematic for your substrate, consider alternative methods such as oxymercuration-demercuration, although this introduces mercury which requires careful handling and removal.
Q4: During the reduction with NaBH4, I am seeing multiple spots on my TLC, suggesting side reactions. How can I get a cleaner reduction?
A4: The presence of the pyrrole and pyridine rings can lead to side reactions under certain reducing conditions.
-
Temperature Control: The addition of sodium borohydride should be done at a low temperature (0 °C) to control the exotherm and minimize side reactions.
-
Milder Reducing Agents: If NaBH4 proves to be too harsh, consider a milder reducing agent like sodium cyanoborohydride (NaBH3CN) at a controlled pH.
-
Protection of the Pyrrole NH: Although the SEM group protects the pyrrole nitrogen during the coupling, it can be labile under strongly acidic or basic conditions. If you suspect side reactions at the pyrrole ring, ensure the pH of your reaction mixture is controlled.
Q5: The final product, this compound, is difficult to purify. Any suggestions?
A5: The final product is a relatively polar molecule with a free hydroxyl group and a basic nitrogen, which can make it challenging to handle with standard silica gel chromatography.
-
Chromatography Conditions: Use a polar eluent system for your column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine (0.1-1%) to prevent streaking on the silica gel.
-
Reversed-Phase Chromatography: If standard silica gel chromatography is ineffective, reversed-phase chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient can be a powerful alternative for purifying polar compounds.
-
Crystallization: Attempting to crystallize the final product can be an excellent way to achieve high purity on a large scale. Experiment with different solvent systems such as ethyl acetate/hexanes, methanol/water, or isopropanol.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Typical Yield (Small Scale) | Key Scale-up Considerations |
| N-Protection | 6-Bromo-1H-pyrrolo[2,3-b]pyridine | NaH, SEM-Cl | >95% | Exothermic reaction with NaH, requires careful temperature control. |
| Sonogashira Coupling | SEM-protected 6-bromo-7-azaindole | Pd(PPh3)4, CuI, TMS-acetylene | 70-85% | Efficient degassing is critical. Catalyst cost and removal. |
| Hydration | Coupled Alkyne | H2SO4 | 80-90% | Handling of corrosive sulfuric acid. |
| Reduction | Ketone Intermediate | NaBH4 | >90% | Control of exotherm during NaBH4 addition. |
| Deprotection | SEM-protected Alcohol | TBAF | 85-95% | Cost of TBAF. Potential for fluoride-mediated side reactions. |
References
-
Pearson, S., et al. (2017). A one-pot approach for azaindole synthesis that involved N-arylation and Sonogashira coupling reaction followed by in situ cyclization. Molecules, 23(10), 2673. [Link]
- Leboho, T., et al. (2014). Acid-catalyzed synthesis of 7-azaindoles. Tetrahedron Letters, 55(30), 4155-4158.
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20958-20966. [Link]
-
Zhang, Y., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules, 25(18), 4248. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
-
University of Rostock. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]
-
Patel, H., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3326. [Link]
-
Royal Society of Chemistry. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
- Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
- Wits University. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(15), 11393-11409.
-
Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Chemistry Frontiers. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
National Institutes of Health. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 136(22), 7933–7936. [Link]
- Shaikh, M. M., Bhutiya, P. L., & Chikhalia, K. H. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683.
-
ResearchGate. (n.d.). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications. [Link]
-
MDPI. (2020). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 25(18), 4248. [Link]
-
Pharmaffiliates. (n.d.). 6-Bromo-1H-pyrrolo[2,3-b]pyridine (BSC). Retrieved from [Link]
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Technical Support Center: Refinement of Purification Techniques for Polar Pyrrolopyridines
Welcome to the Technical Support Center for the purification of polar pyrrolopyridines (azaindoles). This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these unique and often highly polar heterocyclic compounds. As bioisosteres of indoles, pyrrolopyridines are a cornerstone of many medicinal chemistry programs, but their purification can be a significant bottleneck.[1][2] The presence of a basic pyridine nitrogen atom within the bicyclic scaffold imparts distinct polarity and chemical properties that demand specialized purification strategies.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and refine your purification workflows.
Section 1: Initial Troubleshooting & Method Selection
The first and most critical step is selecting an appropriate purification strategy. The physicochemical properties of your specific pyrrolopyridine derivative—its polarity, solubility, pKa, and stability—will dictate the most effective technique.
Q1: I have a crude mixture of a polar pyrrolopyridine. Where do I even begin with purification?
A1: Start with a thorough characterization of your crude product. Run a Thin Layer Chromatography (TLC) analysis using a standard silica plate and a solvent system like 9:1 Dichloromethane:Methanol to assess the complexity of the mixture and the polarity of your target compound. Concurrently, assess the solubility of your crude solid in common laboratory solvents. This initial data is crucial for choosing the right path forward, as illustrated in the decision tree below.
Caption: Decision tree for selecting a primary purification method.
Section 2: Technique-Specific Troubleshooting Guides
Part 2.1: Recrystallization
Recrystallization is a powerful, scalable, and cost-effective method for purifying solid compounds. Its success hinges on finding a solvent (or solvent system) in which your compound has high solubility when hot and low solubility when cold, while impurities remain in solution.
Q2: My polar pyrrolopyridine won't crystallize; it just "oils out". What's happening and how do I fix it?
A2: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Since many polar compounds have lower melting points, this is a common issue.
-
Causality: The compound is "melting" before it has a chance to form an ordered crystal lattice.
-
Troubleshooting Steps:
-
Add More Solvent: The most immediate solution is to add more of the "good" solvent to the hot mixture to decrease the saturation point. This ensures the solution remains unsaturated until it has cooled to a lower temperature.
-
Lower the Temperature: Switch to a lower-boiling solvent system. This keeps the dissolution temperature below your compound's melting point.
-
Change Solvent System: If a single solvent isn't working, use a binary solvent system. Dissolve your compound in a minimum of a hot "good" solvent (in which it is highly soluble) and then add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.
-
Q3: How do I choose a good starting solvent for recrystallizing my pyrrolopyridine derivative?
A3: The principle of "like dissolves like" is a good starting point, but experimental screening is essential. For polar pyrrolopyridines, polar solvents are often required. However, high polarity can lead to high solubility even at room temperature, resulting in poor recovery. A solvent pair is often the best approach.
| Solvent System (Good:Poor) | Compound Characteristics & Rationale |
| Ethanol : Water | Excellent for compounds with hydrogen bonding capability. The high polarity of water acts as an effective anti-solvent. |
| Acetone : n-Hexane | A versatile system for moderately polar compounds. Acetone dissolves the compound, while hexane induces precipitation.[3] |
| Ethyl Acetate : n-Hexane | Similar to Acetone/Hexane but offers different selectivity. Good for compounds with ester or ketone functionalities.[1] |
| Isopropanol : Diethyl Ether | A good choice for many amine-containing heterocycles. |
| NMP or DMF : Ethanol/Acetonitrile | For very polar compounds that are difficult to dissolve. N-methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) have high solvating power.[4] |
Table 1: Common recrystallization solvent systems for polar heterocyclic compounds.
Q4: My pyrrolopyridine is basic. Can I use this property to my advantage during crystallization?
A4: Absolutely. For basic compounds that are difficult to crystallize as the free base, forming a salt can dramatically alter solubility profiles and improve crystallinity.
-
Protocol: Dissolve your crude free base in a suitable solvent like isopropanol or ethyl acetate. Add a stoichiometric amount of an acid (e.g., HCl in ether, or a solution of citric or tartaric acid). The resulting salt will often precipitate directly from the solution or can be crystallized from a more polar solvent like ethanol/water. This is an excellent way to remove non-basic impurities.[3]
Part 2.2: Normal-Phase Flash Chromatography (Silica Gel)
Flash chromatography on silica gel is a workhorse technique, but the acidic nature of silica and the basicity of pyrrolopyridines can lead to challenging separations.
Q5: My basic pyrrolopyridine is streaking badly on the TLC plate and won't elute from my silica gel column. What should I do?
A5: This is a classic problem caused by strong acid-base interactions between the basic pyridine nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to irreversible adsorption or slow, tailing elution.
-
Causality: The protonated amine "sticks" to the deprotonated silanol groups via strong ionic interactions.
-
Troubleshooting Steps:
-
Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent.
-
Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar modifier in a solvent system like Dichloromethane/Methanol.
-
-
Use Deactivated Silica: You can neutralize the silica gel before running the column. See the protocol below.
-
Switch to Alumina: Consider using neutral or basic alumina as your stationary phase, which is more forgiving for basic compounds.
-
Protocol: Deactivation of Silica Gel for Flash Chromatography
-
Slurry Preparation: Prepare a slurry of your silica gel in your starting, non-polar eluent (e.g., hexane or dichloromethane).
-
Deactivation: To this slurry, add 1-2% (by weight of silica) of triethylamine.
-
Packing: Pack your column with this deactivated silica slurry as you normally would.
-
Elution: Run the column using your predetermined solvent system, which should also contain 0.5-1% triethylamine to maintain the deactivation throughout the purification.
Part 2.3: Reverse-Phase Chromatography (RPC)
RPC separates compounds based on hydrophobicity.[5] While it seems counterintuitive for polar molecules, it is a powerful high-resolution technique if method parameters are carefully controlled. The primary challenge is achieving sufficient retention for polar pyrrolopyridines.[6]
Q6: My polar pyrrolopyridine has very poor or no retention on a C18 column. How can I make it "stick" longer?
A6: Poor retention occurs because your polar analyte prefers the polar mobile phase over the non-polar C18 stationary phase. To increase retention, you must either make the mobile phase more polar or make your analyte less polar (more hydrophobic).
-
Causality: The partitioning equilibrium favors the mobile phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: This is the simplest approach. Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol). For very polar compounds, you may need to run in highly aqueous conditions (e.g., >95% water). Ensure your column is "aqueous stable" to prevent phase collapse.
-
Control Mobile Phase pH: This is the most critical parameter for ionizable compounds like pyrrolopyridines.
-
Low pH (e.g., 2.5 - 3.5): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the basic pyridine nitrogen. This makes the compound charged, but it also suppresses the ionization of acidic residual silanols on the stationary phase, which dramatically reduces peak tailing for basic analytes.[7] This is effective if the molecule has sufficient underlying hydrophobicity to be retained despite the charge.
-
High pH (e.g., 8 - 10): Using a buffer like ammonium bicarbonate or adding ammonium hydroxide will ensure the basic pyridine nitrogen is in its neutral, free base form.[8] This increases its hydrophobicity and retention. This requires a pH-stable column (e.g., a hybrid-silica or polymer-based column).
-
-
Use a Polar-Embedded Column: Switch from a standard C18 to a column with a polar-embedded group (e.g., amide or carbamate). These columns are designed for better retention of polar analytes and are stable in highly aqueous mobile phases.
-
Caption: Troubleshooting flowchart for common RPC issues.
Part 2.4: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the ideal solution for purifying polar, neutral, or basic compounds that are poorly retained in RPC.[9] It utilizes a polar stationary phase (like bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[10]
Q7: I'm new to HILIC. How does it work and what are the key parameters to control?
A7: In HILIC, the mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water/aqueous buffer concentration). It is essentially a normal-phase separation using reverse-phase solvents.[10]
-
Key Parameters:
-
Stationary Phase: Bare silica is the most common and a good starting point. Amide, diol, and cyano phases are also available and offer different selectivities.[6][9]
-
Mobile Phase: The organic component is almost always acetonitrile. The aqueous component should contain a buffer or salt (e.g., 10-20 mM ammonium formate or ammonium acetate) to ensure reproducible retention times and good peak shape.
-
Injection Solvent: This is critical. The sample must be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase. This means dissolving your sample in a high concentration of acetonitrile. Dissolving in pure water or DMSO will cause severe peak distortion.
-
Equilibration: HILIC columns require longer equilibration times than RPC columns to establish the stable water layer. Equilibrate with at least 10-15 column volumes of the initial mobile phase.
-
Q8: My resolution in HILIC is poor. How can I improve the separation?
A8: Poor resolution in HILIC can often be traced to the mobile phase composition.
-
Troubleshooting Steps:
-
Optimize the Gradient: Make the gradient shallower. A slower increase in the aqueous component will give more time for compounds to separate.
-
Adjust Buffer Concentration: The salt concentration in the aqueous portion of the mobile phase influences the thickness of the water layer and can also contribute to ion-exchange interactions. Try varying the buffer concentration between 5 mM and 50 mM.
-
Change the Buffer pH: The pH affects the charge state of both the analyte and the silica surface, altering retention and selectivity.
-
Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, the selectivity of your column may not be suitable. An amide or diol phase can provide different interactions compared to bare silica.[6]
-
Section 3: General FAQs
Q9: My pyrrolopyridine derivative seems to be decomposing on the silica gel column. What are my options?
A9: Compound instability on acidic silica is a significant issue for sensitive molecules. Besides the deactivation strategies mentioned in Q5, consider switching to a different purification technique altogether. Reverse-phase chromatography (using appropriate pH-stable columns) and HILIC are performed under much milder conditions and are excellent alternatives. If the compound is a solid, recrystallization avoids chromatography entirely.
Q10: What are some common impurities I should expect from a typical pyrrolopyridine synthesis?
A10: Impurities are highly dependent on the specific synthetic route. However, common side products can include unreacted starting materials, regioisomers, and products from side-reactions like dimerization or self-condensation of lithiated intermediates. Using a high-resolution technique like LC-MS for analysis is crucial to identify these impurities and develop a purification method that can resolve them.
Q11: Is Ion-Exchange Chromatography (IEC) a viable option for my basic pyrrolopyridine?
A11: Yes, IEC is an excellent and often underutilized technique for purifying ionizable compounds.[11] For a basic pyrrolopyridine, you would use a strong cation exchange (SCX) column. The positively charged (protonated) pyrrolopyridine binds to the negatively charged stationary phase. Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the bound compound. It offers very high selectivity based on charge.
References
-
Geronikaki, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Sytchev, K. S., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Stankovic, M., et al. (2018). Substances yield after recrystallization from different solvents. ResearchGate. Available at: [Link]
-
Kazakevich, Y., & LoBrutto, R. (2007). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
R-Discovery. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. Available at: [Link]
-
Krasavin, M., et al. (2019). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]
-
Gu, Y., & Gribble, G. W. (2011). A General Method for the Preparation of 4- and 6-Azaindoles. ResearchGate. Available at: [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Available at: [Link]
-
Schiffler, M. R., et al. (2020). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Publications. Available at: [Link]
-
Al-Tel, T. H. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
-
Rekulapally, S., et al. (2017). Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives. IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]
-
Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Available at: [Link]
-
Valentia Analytical. (2022). Why is reversed-phase chromatography used?. Available at: [Link]
-
Reddit user discussion. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. Available at: [Link]
-
Dong, M. W., & Boyes, B. (2019). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
-
Al-Tel, T. H. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. Available at: [Link]
-
Mphahlele, M. J., & Gildenhuys, S. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
-
Biotage. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Available at: [Link]
-
D'Angelo, A. R., & Thomson, R. J. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. ACS Publications. Available at: [Link]
-
Sartorius. Ion Exchange Chromatography. Available at: [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]
-
Wang, Z., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Medicinal Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. Available at: [Link]
-
ResearchGate. (2014). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. Available at: [Link]
-
Chen, K. H., et al. (1991). A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Plant Physiology. Available at: [Link]
-
Human Metabolome Database. (2012). 2-(3-Methylbutyl)-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
Al-Tel, T. H., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. (n.d.). Pyrrolopyridine, 9. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug development. While a publicly available, fully assigned spectrum for this specific molecule is not readily found in peer-reviewed literature, this document offers a comprehensive, expert-driven prediction and interpretation based on fundamental NMR principles and comparative data from structurally analogous compounds.
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a prevalent motif in pharmaceuticals due to its ability to act as a bioisostere of indole and form crucial hydrogen bonding interactions with biological targets.[1] The title compound, featuring a hydroxymethyl substituent at the C6 position, serves as a versatile intermediate for introducing further diversity into potential drug candidates. Accurate spectroscopic characterization is therefore paramount for confirming its identity and purity.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables outline the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on analysis of the parent 7-azaindole scaffold and the known substituent effects of a hydroxymethyl group. The spectra are predicted in a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar compound and exchanging with the labile N-H and O-H protons.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H) | ~11.7 | broad singlet | - | Labile proton, chemical shift is concentration-dependent. |
| H5 | ~8.1 | doublet | J ≈ 2.0 | Aromatic proton on the pyridine ring, ortho to the nitrogen. |
| H4 | ~7.8 | doublet | J ≈ 2.0 | Aromatic proton on the pyridine ring, meta to the nitrogen. |
| H3 | ~7.5 | doublet of doublets | J ≈ 3.2, 1.8 | Pyrrole ring proton, coupled to H1 and H2. |
| H2 | ~6.5 | doublet of doublets | J ≈ 3.2, 1.8 | Pyrrole ring proton, coupled to H1 and H3. |
| -CH₂- | ~4.6 | doublet | J ≈ 5.5 | Methylene protons coupled to the adjacent hydroxyl proton. |
| -OH | ~5.4 | triplet | J ≈ 5.5 | Labile hydroxyl proton, coupled to the methylene protons. |
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |
| C7a | ~149.5 | Quaternary carbon at the ring junction. |
| C6 | ~148.0 | Carbon bearing the hydroxymethyl group. |
| C5 | ~129.0 | Pyridine ring CH. |
| C3a | ~127.5 | Quaternary carbon at the ring junction. |
| C2 | ~122.0 | Pyrrole ring CH. |
| C4 | ~115.0 | Pyridine ring CH. |
| C3 | ~100.0 | Pyrrole ring CH. |
| -CH₂OH | ~62.0 | Methylene carbon. |
Comparative Spectral Analysis
To substantiate our predictions, we can compare the data for the parent 7-azaindole with a known 6-substituted analog, 6-bromo-1H-pyrrolo[2,3-b]pyridine.
| Compound | H4 (ppm) | H5 (ppm) | H6 (ppm) |
| 7-Azaindole | 7.98 (dd) | 7.07 (dd) | 8.24 (dd) |
| 6-Bromo-7-azaindole | 8.16 (d) | 7.27 (d) | - |
| This compound (Predicted) | ~7.8 (d) | ~8.1 (d) | - |
The introduction of a substituent at C6 removes the H6 signal and simplifies H4 and H5 to doublets. The electron-withdrawing bromine atom in 6-bromo-7-azaindole deshields the adjacent H5 proton significantly. In contrast, the hydroxymethyl group is less electron-withdrawing, leading to a predicted chemical shift for H5 that is downfield relative to the parent compound but likely upfield relative to the bromo-derivative.
Experimental Protocol for NMR Data Acquisition
This section provides a robust, step-by-step methodology for acquiring high-quality NMR spectra for the title compound, ensuring reproducible and reliable results.
A. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is critical as it is an excellent solvent for polar heterocyclic compounds and its residual water peak does not typically overlap with key analyte signals.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter.
-
Transfer: If necessary, filter the solution through a small plug of glass wool into a fresh NMR tube to remove any insoluble impurities.
B. Instrument Setup and Data Acquisition
-
Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[2]
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe should be automatically tuned and matched to the sample. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a proton-decoupled pulse program with Nuclear Overhauser Effect (NOE), such as zgpg30.
-
Spectral Width: Set a spectral width of approximately 220 ppm, centered around 110 ppm.
-
Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) as ¹³C has a low natural abundance.
-
Relaxation Delay: Use a relaxation delay of 2 seconds.
-
C. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the transformed spectrum and apply a polynomial baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak should be set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative ratios of the protons.
Workflow for NMR Analysis
The following diagram illustrates the logical flow from sample preparation to final data analysis.
Sources
A Comparative Guide to the Mass Spectrometry Analysis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, a key heterocyclic building block in modern drug discovery.[1][2] We will explore the practical applications and data derived from two primary ionization methods: Electrospray Ionization (ESI) and Electron Ionization (EI), offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal analytical approach based on their experimental objectives.
Introduction to this compound
This compound, also known as 6-(hydroxymethyl)-7-azaindole, belongs to the pyrrolopyridine class of compounds. Its rigid, bicyclic structure containing both a pyrrole and a pyridine ring makes it a valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2]
Chemical Properties:
Accurate characterization of this molecule and its analogues is critical for ensuring purity, identifying metabolites, and understanding its behavior in biological systems. Mass spectrometry (MS) is an indispensable tool for this purpose, providing sensitive and specific information on molecular weight and structure.
Comparing Ionization Techniques: A Strategic Choice
The choice of ionization technique is the most critical decision in designing a mass spectrometry experiment. It dictates the type of information that can be obtained. For a molecule like this compound, the two most relevant techniques are the "soft" Electrospray Ionization (ESI) and the "hard" Electron Ionization (EI).
-
Electrospray Ionization (ESI): This is a soft ionization technique that generates ions from a liquid solution by creating a fine, charged aerosol.[6][7] ESI is particularly well-suited for polar molecules and those that are thermally labile. Because it imparts minimal excess energy to the analyte, it typically produces an intact protonated molecule, [M+H]⁺.[6][8] This makes it the gold standard for accurate molecular weight determination and is the ionization source of choice for Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Electron Ionization (EI): In contrast, EI is a hard ionization technique where the analyte is bombarded with high-energy electrons in the gas phase.[9][10] This high energy input leads to extensive and reproducible fragmentation of the molecule.[11] The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information. EI is almost exclusively coupled with Gas Chromatography (GC-MS) and is ideal for structural elucidation and identification through library matching against established databases like the NIST spectral library.[9][10][12]
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Principle | Soft Ionization from liquid phase | Hard Ionization in gas phase |
| Typical Parent Ion | Protonated Molecule [M+H]⁺ | Molecular Ion M⁺• |
| Degree of Fragmentation | Low to None (tunable with MS/MS) | Extensive and Reproducible |
| Information Yield | Accurate Molecular Weight | Structural "Fingerprint" |
| Coupled Chromatography | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Primary Application | Quantification, Purity, MW Confirmation | Structural Elucidation, Library Identification |
Experimental Protocols & Workflows
The following protocols provide a validated starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and analytical goals.
The diagram below illustrates the parallel workflows for LC-ESI-MS and GC-EI-MS analysis.
Caption: General analytical workflows for LC-ESI-MS and GC-EI-MS.
This method is ideal for quantifying the compound in complex matrices or confirming its molecular weight.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
For analysis, dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) using the initial mobile phase composition.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr, Temperature at 350 °C.
-
MS¹ Scan Range: m/z 50-500.
-
MS² (Tandem MS): Select the precursor ion m/z 149.1. Apply a collision energy ramp (e.g., 10-30 eV) to generate fragment ions.
-
This method is superior for unambiguous structural confirmation and for creating a reference spectrum for library databases.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a volatile solvent like methanol or ethyl acetate.
-
Note: Derivatization is generally not required for this compound but could be employed to improve chromatographic peak shape if necessary.
-
-
Gas Chromatography (GC) Conditions:
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.[13]
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-300.
-
Data Interpretation: Decoding the Mass Spectra
The data generated from ESI and EI provide complementary information. The proposed fragmentation pathways below are based on established principles for heterocyclic and alcohol-containing compounds.[11][15][16]
In ESI-MS/MS, we start by isolating the protonated molecule at m/z 149.1. Collisional activation induces fragmentation. The primary fragmentation is expected to involve the loss of stable neutral molecules from the protonated hydroxymethyl group.
Caption: Proposed ESI fragmentation of this compound.
-
m/z 131.1: This prominent fragment likely arises from the loss of a water molecule (H₂O) from the protonated parent ion.
-
m/z 119.1: Another expected fragment corresponds to the loss of formaldehyde (CH₂O), resulting from the cleavage of the C-C bond between the ring and the methanol group.
The 70 eV EI spectrum will be significantly more complex. The molecular ion peak should be clearly visible. Fragmentation will involve the loss of radicals and the characteristic cleavages of the heterocyclic ring system.
Caption: Proposed EI fragmentation of this compound.
-
m/z 147.1 ([M-H]⁺): A very common fragment resulting from the loss of a single hydrogen radical, often from the alcohol or pyrrole N-H.
-
m/z 117.1 ([M-CH₂OH]⁺): Loss of the entire hydroxymethyl radical is a highly probable cleavage, resulting in the stable 7-azaindole cation.
-
m/z 90.1: Further fragmentation of the m/z 117.1 ion via the characteristic loss of hydrogen cyanide (HCN) from the pyridine ring, a common pathway for indole and azaindole derivatives.[15]
| m/z Value | Proposed Formula | Originating Technique | Notes |
| 149.1 | C₈H₉N₂O⁺ | ESI | Protonated Molecule [M+H]⁺ |
| 148.1 | C₈H₈N₂O⁺• | EI | Molecular Ion [M]⁺• |
| 147.1 | C₈H₇N₂O⁺ | EI | Loss of •H radical |
| 131.1 | C₈H₇N₂⁺ | ESI | Loss of H₂O from [M+H]⁺ |
| 119.1 | C₇H₇N₂⁺ | ESI | Loss of CH₂O from [M+H]⁺ |
| 117.1 | C₇H₅N₂⁺ | EI | Loss of •CH₂OH radical |
| 90.1 | C₆H₄N⁺ | EI | Loss of HCN from m/z 117.1 |
Conclusion and Recommendations
The mass spectrometric analysis of this compound is a clear example of how different ionization techniques can be strategically employed to answer different scientific questions.
-
For quantitative analysis, metabolite identification, and routine purity checks , where molecular weight confirmation is paramount, LC-ESI-MS/MS is the superior choice. Its soft ionization preserves the molecular ion and its high sensitivity is ideal for trace-level detection in complex biological matrices.
-
For initial structural elucidation, confirmation of synthesis, and building a reference database , GC-EI-MS is the recommended technique. The reproducible, information-rich fragmentation patterns provide a definitive structural fingerprint that can be used for unambiguous identification and comparison with spectral libraries.
By understanding the fundamental principles and practical applications of both ESI and EI, researchers can harness the full power of mass spectrometry to accelerate their research and development efforts in the critical field of medicinal chemistry.
References
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Hsu, H. J., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(16), 1469-1476. Retrieved from [Link]
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(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol - PubChem. (n.d.). Retrieved from [Link]
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Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20. Retrieved from [Link]
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Electrospray ionization - Wikipedia. (n.d.). Retrieved from [Link]
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1H-Pyrrolo[2,3-b]pyridine - NIST WebBook. (n.d.). Retrieved from [Link]
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1H-Pyrrolo[2,3-b]pyridine - NIST WebBook (Alternative Link). (n.d.). Retrieved from [Link]
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Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(6), 927-934. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Mashchenkova, A. A., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6296. Retrieved from [Link]
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Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved from [Link]
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Błajet-Kosicka, A., et al. (2018). Determination of Pyrrolizidine Alkaloids in Honey with Sensitive Gas Chromatography-Mass Spectrometry Method. Journal of AOAC International, 101(4), 1054-1061. Retrieved from [Link]
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1H-Pyrrolo(2,3-b)pyridine - PubChem. (n.d.). Retrieved from [Link]
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Carlier, J., et al. (2020). Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry and High-Sensitivity Gas Chromatography-Mass Spectrometry Screening of Classic Drugs and New Psychoactive Substances and Metabolites in Urine of Consumers. Journal of Analytical Toxicology, 44(8), 845-857. Retrieved from [Link]
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Pineda-Peña, A. S., et al. (2023). Rapid Identification of the Mycotoxin Patulin by Gas Chromatography–Mass Spectrometry. Toxics, 11(8), 652. Retrieved from [Link]
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Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. Retrieved from [Link]
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Hanafi, R., et al. (2025). Novel GC MS/MS method for bioanalysis of pyrroloquinoline quinone, a potential cognitive enhancer in mice brains. Journal of Chromatography B, 1245, 124559. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. Retrieved from [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its role in a multitude of biologically active compounds, particularly as kinase inhibitors in oncology.[1][2] The strategic placement of a nitrogen atom in the indole ring system significantly alters the molecule's electronic properties, hydrogen bonding capabilities, and overall pharmacology.
This guide provides a comparative analysis of the biological activity of positional isomers of (1H-Pyrrolo[2,3-b]pyridin-yl)methanol. While direct head-to-head experimental data for the complete isomeric series of this specific monosubstituted scaffold is not extensively available in public literature, this document synthesizes findings from structure-activity relationship (SAR) studies of various substituted 7-azaindole derivatives to infer the potential impact of substituting a methanol group at different positions on the core ring.
The Critical Influence of Isomerism on Biological Function
The position of a single functional group on the 7-azaindole core can dramatically alter a compound's interaction with biological targets. This phenomenon arises from the unique electronic distribution and steric environment at each position of the bicyclic ring. A review of anticancer 7-azaindole analogs highlights that positions 1, 3, and 5 of the 7-azaindole ring are frequently the most active sites for derivatization to achieve potent biological activity.[3][4]
The biological activity of azaindole isomers is highly target-dependent. For instance, studies on kinase inhibitors have revealed that derivatives of 5-azaindole show potent inhibition of cell division cycle 7 (Cdc7) kinase, whereas the corresponding 4-, 6-, and 7-azaindole isomers are less active. Conversely, for c-Met kinase, inhibitors based on the 4- and 7-azaindole scaffolds have demonstrated low nanomolar potency. These findings underscore that there is no universally "optimal" substitution position; rather, the ideal isomer is dictated by the specific topology and chemical nature of the target's binding site.
Inferred Structure-Activity Relationship of (1H-Pyrrolo[2,3-b]pyridin-yl)methanol Isomers
Based on the available literature for more complex 7-azaindole derivatives, we can extrapolate the potential influence of the methanol substituent's position on biological activity. The hydroxymethyl group can act as both a hydrogen bond donor and acceptor, and its spatial orientation will be a key determinant of target engagement.
| Isomer Position | Inferred Biological Activity & Rationale | Key Considerations |
| C2-Position | The C2-position is often involved in interactions within the ATP-binding site of kinases. A methanol group here could potentially form key hydrogen bonds. SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors have shown that modifications at this position significantly impact potency and selectivity.[5] | Steric hindrance from the methanol group could be a factor, potentially disrupting binding depending on the target's active site geometry. |
| C3-Position | The C3-position is frequently modified in 7-azaindole-based inhibitors. A methanol substituent at C3 could project into solvent-exposed regions or interact with residues outside the primary binding pocket, influencing selectivity and pharmacokinetic properties. | The flexibility of the hydroxymethyl group might allow for multiple binding conformations, which could be advantageous or detrimental depending on the target. |
| C4-Position | Substitution at the C4-position is less commonly explored but can be crucial for achieving selectivity. A methanol group here would be positioned on the pyridine ring portion of the scaffold, potentially influencing solubility and interaction with different sets of amino acid residues compared to substitutions on the pyrrole ring. | The proximity to the pyridine nitrogen at position 7 could influence the electronic properties and hydrogen bonding capacity of the C4-substituent. |
| C5-Position | The C5-position is a well-documented site for modification in potent 7-azaindole derivatives, particularly in FGFR inhibitors where it can form a hydrogen bond with the kinase hinge region.[6][7][8] A methanol group at this position is therefore likely to confer significant biological activity, especially in kinase inhibition. While no biological activity is listed, the chemical entity (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol is documented in PubChem.[9] | The specific vector of the methanol group at C5 would be critical for optimal interaction with the target. |
| C6-Position | The C6-position, being on the pyridine ring, offers a distinct chemical environment. Substitution at this position can modulate the overall electronic character and solubility of the molecule. While less common than C3 and C5 substitutions, it has been explored in the development of various inhibitors. | The biological activity of a C6-methanol isomer would be highly dependent on the specific target and its binding site characteristics. |
Disclaimer: The biological activities described in this table are inferred from structure-activity relationship studies of more complex 7-azaindole derivatives and are not based on direct experimental data from a head-to-head comparison of the simple (1H-Pyrrolo[2,3-b]pyridin-yl)methanol isomers.
Experimental Workflows for Comparative Biological Evaluation
To definitively compare the biological activity of these isomers, a systematic experimental approach is required. The following protocols outline standard assays for assessing kinase inhibition and cytotoxic activity, which are common applications for 7-azaindole derivatives.
General Experimental Workflow
Caption: General workflow for the comparative biological evaluation of (1H-Pyrrolo[2,3-b]pyridin-yl)methanol isomers.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase. It measures the amount of ATP remaining in solution following a kinase reaction.
I. Principle: The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate. A luciferase-based reaction is used to generate a luminescent signal that is inversely proportional to the kinase activity.
II. Materials:
-
(1H-Pyrrolo[2,3-b]pyridin-yl)methanol isomers (test compounds)
-
Recombinant protein kinase and its specific substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
III. Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each isomer in 100% DMSO.
-
Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO to generate a dose-response curve.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each compound dilution or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate at room temperature for 10 minutes to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer.
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), determined during assay optimization.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value for each isomer.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of the test compounds on the viability of cancer cell lines.
I. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
II. Materials:
-
(1H-Pyrrolo[2,3-b]pyridin-yl)methanol isomers (test compounds)
-
Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
III. Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO in medium) and a blank (medium only).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Illustrative Signaling Pathway
Many 7-azaindole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The PI3K/AKT/mTOR pathway is a frequently targeted cascade in cancer.
Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for 7-azaindole-based kinase inhibitors.
Conclusion
References
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An insight into the structure–activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. CiteDrive. Available at: [Link]
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An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
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(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol. PubChem. Available at: [Link]
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Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology. Available at: [Link]
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Azaindole therapeutic agents. ResearchGate. Available at: [Link]
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Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Synthesis and Structure-Activity Relationship of 7-azaindole Piperidine Derivatives as CCR2 Antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Design, Synthesis, Anticonvulsant Activity and Structure-Activity Relationships of Novel 7-Azaindole Derivatives. ResearchGate. Available at: [Link]
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7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]
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New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]
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Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. Available at: [Link]
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1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. Available at: [Link]
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The Evolving Landscape of Pyrrolopyridine Therapeutics: A Comparative Guide to 6-Substituted Derivatives
The pyrrolopyridine scaffold, a privileged heterocyclic system, has emerged as a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding sites of numerous enzymes, particularly kinases, making it a highly sought-after framework for the development of targeted therapeutics.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-substituted pyrrolopyridines, offering a comparative overview of their biological activities, supported by experimental data and detailed protocols for their evaluation.
The Strategic Importance of the 6-Position in Pyrrolopyridine Scaffolds
The pyrrolopyridine core can be thought of as a versatile "key" that fits into the ATP-binding pocket of various enzymes. The substituents at different positions on this core act as the "bits" of the key, determining its specificity and potency for a particular lock (i.e., the target enzyme). The 6-position of the pyrrolopyridine nucleus, located on the pyridine ring, often projects out of the primary binding pocket, offering a crucial vector for introducing substituents that can interact with solvent-exposed regions or adjacent hydrophobic pockets of the target protein. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enhancing selectivity and potency.
A prime example of this is seen in the development of Janus kinase (JAK) inhibitors, where modifications at the 6-position of pyrrolopyrazine-based scaffolds have been instrumental in achieving selectivity between different JAK isoforms.[3]
Comparative Analysis of 6-Substituted Pyrrolopyridine Derivatives
The biological activity of 6-substituted pyrrolopyridines is highly dependent on the nature of the substituent and the specific pyrrolopyridine isomer. Below, we compare the SAR of different classes of these derivatives.
Pyrrolo[2,3-d]pyrimidines as Multi-Targeted Kinase Inhibitors
The pyrrolo[2,3-d]pyrimidine scaffold is a well-established ATP-mimetic, and substitutions at the 6-position have yielded potent inhibitors of various kinases, including EGFR, Her2, VEGFR2, and CDK2.[4][5]
Key SAR Insights:
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of the substituent at the 6-position significantly influences activity. For instance, in a series of novel pyrrolo[2,3-d]pyrimidines, a methoxy group (an electron-donating group) at the 6-position of a linked phenyl ring resulted in superior inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 compared to an unsubstituted phenyl group or one with an electron-withdrawing nitro group.[4]
-
Halogenation: The introduction of halogens at the 6-position can enhance potency and selectivity.[5] This is a common strategy in kinase inhibitor design, as halogens can form specific interactions with the target protein and modulate the physicochemical properties of the molecule.[5]
Table 1: In Vitro Kinase Inhibitory Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Derivatives [4]
| Compound | R Group | EGFR IC50 (µM) | Her2 IC50 (µM) | VEGFR2 IC50 (µM) | CDK2 IC50 (µM) |
| 6 | CH3 | 11.70 ± 0.9 | 27.56 ± 2.0 | 15.19 ± 1.1 | 19.75 ± 1.3 |
| 7 | OCH3 | 8.39 ± 0.7 | 9.08 ± 0.7 | 5.28 ± 0.3 | 6.37 ± 0.3 |
| 8 | NO2 | 52.11 ± 2.9 | 48.47 ± 2.8 | 36.94 ± 2.4 | 37.98 ± 2.2 |
Pyrrolo[3,2-c]pyridines as FMS Kinase Inhibitors
FMS kinase is a key target in cancer and inflammatory diseases. Pyrrolo[3,2-c]pyridine derivatives have shown promise as potent and selective FMS kinase inhibitors.
Key SAR Insights:
-
Amide Linkages: The presence of a benzamido moiety at the 4-position of the pyrrolopyridine nucleus was found to be more potent than the corresponding primary amino analogues.[6] This suggests that the additional benzoyl group may occupy a hydrophobic pocket or form an additional hydrogen bond with the target enzyme.[6] While this example focuses on the 4-position, it highlights the importance of amide functionalities in driving potency, a strategy that can be applied to the 6-position as well.
Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [6]
| Compound | R Group | FMS Kinase IC50 (nM) |
| 1l | -NH2 | >1000 |
| 1c | -NHCOPh | 60 |
| 1r | (specific benzamido derivative) | 30 |
Experimental Protocols for Evaluation
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Principle: The amount of ATP remaining in solution after a kinase reaction is inversely proportional to the kinase activity. A luciferase/luciferin reaction generates a luminescent signal that is directly proportional to the ATP concentration.
Materials:
-
Purified recombinant kinase
-
Specific substrate peptide/protein
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A 10-point, 3-fold dilution series is common.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of each compound dilution to the appropriate wells of a 384-well plate. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase and substrate solution to all wells.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Add the Kinase-Glo® reagent to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate in the dark for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.
-
Workflow for In Vitro Kinase Inhibition Assay:
Caption: The relationship between the core scaffold, 6-substitution, target, and activity.
References
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Wang, L., et al. (2016). Design, synthesis and biological evaluation of 6-substituted pyrrolo[2,3-d]pyrimidines as dual inhibitors of TS and AICARFTase and as potential antitumor agents. European Journal of Medicinal Chemistry, 121, 53-65. Available from: [Link]
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Gawalska, A., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(15), 4945. Available from: [Link]
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Al-Obaid, A. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1286, 135534. Available from: [Link]
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Norman, M. H., et al. (2014). Identification of imidazo-pyrrolopyridines as novel and potent JAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 378-382. Available from: [Link]
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Al-Abdullah, E. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Available from: [Link]
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Revesz, L., et al. (2007). Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & Medicinal Chemistry Letters, 17(11), 3090-3094. Available from: [Link]
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Chavva, C., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 8(1), 16298. Available from: [Link]
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Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1793-1810. Available from: [Link]
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Li, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. Available from: [Link]
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Sharma, S., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Acta Pharmaceutica Sinica B, 12(1), 1-22. Available from: [Link]
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Mehar, A., et al. (2024). A green and sustainable approach for the synthesis of polycyclic pyrrolopyridine derivatives as potential antimicrobial agents. RSC Advances, 14(1), 34-43. Available from: [Link]
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Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1547-1569. Available from: [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrrolo[3,4-b]pyridine Derivatives as Potential Agents for Alzheimer's Disease. ACS Chemical Neuroscience, 14(18), 3362-3378. Available from: [Link]
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Friedman, M., et al. (2015). Structure activity optimization of 6H-pyrrolo[2,3-e]t[7][8]riazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(20), 4399-4404. Available from: [Link]
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Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1756-1765. Available from: [Link]
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Rios-Guzman, A. J., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5005. Available from: [Link]
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Lee, J., et al. (2025). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry, 121, 117765. Available from: [Link]
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Rashad, A. E., et al. (2017). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 22(10), 1699. Available from: [Link]
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Chen, Y., et al. (2021). Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1-ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation. Journal of Medicinal Chemistry, 64(24), 18074-18093. Available from: [Link]
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El-Azab, A. S., et al. (2017). Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. Expert Opinion on Therapeutic Patents, 27(4), 405-420. Available from: [Link]
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A Head-to-Head Comparison of FGFR Inhibitors with a Pyrrolopyridine Core: A Guide for Researchers
In the landscape of targeted oncology, Fibroblast Growth Factor Receptor (FGFR) inhibitors have emerged as a pivotal class of therapeutics. Genetic aberrations in the FGFR signaling pathway, including mutations, amplifications, and fusions, are known drivers in a variety of solid tumors.[1][2][3] This has spurred the development of numerous small molecule inhibitors, with a particular focus on scaffolds that can provide a desirable balance of potency, selectivity, and pharmacokinetic properties. Among these, the pyrrolopyridine core has proven to be a promising scaffold for potent and selective FGFR inhibition.[1][2]
This guide provides a head-to-head comparison of preclinical FGFR inhibitors featuring a pyrrolopyridine or structurally related pyrrolopyrazine core. We will delve into their biochemical and cellular activities, kinase selectivity profiles, and in vivo efficacy, supported by the underlying experimental data. This objective comparison is intended to equip researchers, scientists, and drug development professionals with the detailed information necessary to make informed decisions in their own research endeavors.
The FGFR Signaling Pathway: A Key Oncogenic Driver
The FGFR family consists of four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[2][3] These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for normal cellular functions such as proliferation, survival, and differentiation. However, aberrant activation of this signaling axis can lead to uncontrolled cell growth and tumor progression.[2][3]
Caption: The FGFR Signaling Pathway and the Mechanism of Pyrrolopyridine Inhibitors.
Comparative Analysis of Pyrrolopyridine-Based FGFR Inhibitors
For this guide, we will compare a selection of preclinical FGFR inhibitors with a pyrrolopyridine or a closely related bioisosteric pyrrolopyrazine core, for which public data is available: a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h) , CH5183284 (Debio 1347) , ASP5878 , and E7090 . It is important to note that these compounds were not all tested in a single head-to-head study, and thus, direct comparisons should be made with consideration of the different experimental conditions.
Biochemical Potency: A Look at Kinase Inhibition
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its target enzyme. The following table summarizes the reported IC50 values for our selected compounds against the four FGFR isoforms.
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| Compound 4h | 7 | 9 | 25 | 712 | [1][2] |
| CH5183284 | 9.3 | 7.6 | 22 | 290 | [4][5] |
| ASP5878 | 0.47 | 0.6 | 0.74 | 3.5 | [6][7][8] |
| E7090 | 0.71 | 0.50 | 1.2 | 120 | [9] |
From this data, ASP5878 and E7090 demonstrate the most potent inhibition of FGFR1, 2, and 3 in biochemical assays, with IC50 values in the sub-nanomolar to low single-digit nanomolar range. Compound 4h and CH5183284 exhibit potent, but slightly less pronounced, inhibition of these isoforms. Notably, all four compounds show significantly lower potency against FGFR4, suggesting a degree of selectivity within the FGFR family.
Cellular Activity: Translating Potency into Anti-cancer Effects
While biochemical assays are crucial, the true measure of an inhibitor's potential lies in its ability to inhibit cancer cell proliferation and induce apoptosis.
| Compound | Cell Line(s) | Cancer Type | Key Findings | Reference(s) |
| Compound 4h | 4T1 | Breast Cancer | Inhibited cell proliferation and induced apoptosis. | [1][2] |
| CH5183284 | SNU-16, KG1, MFE280, UM-UC-14, RT112/84 | Gastric, Leukemia, Endometrial, Bladder Cancer | Potent anti-proliferative activity in cell lines with FGFR alterations. | [4] |
| ASP5878 | HuH-7, Hep3B2.1-7, JHH-7, UM-UC-14, RT-112, RT4, SW 780 | Hepatocellular Carcinoma, Urothelial Cancer | Potent anti-proliferative activity in cell lines with FGFR3 mutations or fusions. | [6][8][10] |
| E7090 | SNU-16 | Gastric Cancer | Potent inhibition of cell proliferation (IC50 = 5.7 nM). | [9] |
These findings demonstrate that the potent biochemical activity of these inhibitors translates into significant anti-proliferative effects in cancer cell lines harboring FGFR alterations.
Kinase Selectivity: Minimizing Off-Target Effects
A critical aspect of targeted therapy is selectivity, as off-target kinase inhibition can lead to toxicity. A broader kinase screen provides a clearer picture of an inhibitor's specificity.
-
CH5183284/Debio 1347 : In a KINOMEscan panel of 442 kinases, at a concentration of 100 nM, CH5183284 only significantly bound to five kinases, including FGFR1, 2, and 3. It showed weak inhibition of KDR (VEGFR2) with an IC50 of 2,100 nM.[11]
-
ASP5878 : A kinase panel of 128 human kinases revealed that at 200 nM, ASP5878 inhibited FGFRs, VEGFR2, and FMS by more than 50%.[8]
This data suggests that both CH5183284 and ASP5878 are highly selective FGFR inhibitors, a desirable characteristic for minimizing off-target toxicities.
In Vivo Efficacy: Performance in Preclinical Models
The ultimate preclinical validation for a cancer therapeutic is its ability to inhibit tumor growth in vivo.
| Compound | Animal Model | Cancer Type | Key Findings | Reference(s) |
| CH5183284 | Xenograft mice with various FGFR alterations | Leukemia, Endometrial, Bladder Cancer | Dose-dependent tumor regression. | [4] |
| ASP5878 | Nude mice with Hep3B2.1-7 xenografts; HCC orthotopic xenograft model | Hepatocellular Carcinoma | Induced tumor regression (9% at 1 mg/kg, 88% at 3 mg/kg) and sustained tumor regression in the orthotopic model. | [6][7] |
| E7090 | SNU-16 xenograft; 4T1 lung metastasis model | Gastric Cancer, Breast Cancer | Dose-dependent tumor growth inhibition and prolonged survival in the metastasis model. | [9] |
The in vivo data for CH5183284, ASP5878, and E7090 are compelling, demonstrating significant anti-tumor activity in various xenograft models. This provides strong preclinical evidence for their potential as anti-cancer agents.
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, this section outlines the typical experimental protocols used in the evaluation of these FGFR inhibitors.
Biochemical Kinase Assay (Example Protocol)
This protocol is a generalized representation of an in vitro kinase assay to determine IC50 values.
Caption: A generalized workflow for an in vitro biochemical kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant human FGFR enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP at the desired concentrations.
-
Perform serial dilutions of the test inhibitor in DMSO, followed by dilution in the reaction buffer.
-
-
Reaction Initiation:
-
In a 96-well or 384-well plate, add the inhibitor solution.
-
Add the FGFR enzyme solution and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the reaction plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
Detect the kinase activity. This can be done using various methods, such as:
-
Luminescence-based ADP detection (e.g., ADP-Glo™): Measures the amount of ADP produced.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Measures the phosphorylation of a fluorescently labeled substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the FGFR inhibitor and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot Analysis for FGFR Signaling
This technique is used to detect changes in the phosphorylation status of FGFR and its downstream signaling proteins.
Step-by-Step Protocol:
-
Cell Lysis:
-
Treat cells with the FGFR inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), total ERK, etc.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion and Future Perspectives
The pyrrolopyridine and related pyrrolopyrazine cores have proven to be versatile scaffolds for the development of potent and selective FGFR inhibitors. The compounds highlighted in this guide—a representative 1H-pyrrolo[2,3-b]pyridine derivative (Compound 4h), CH5183284, ASP5878, and E7090—all demonstrate promising preclinical activity. ASP5878 and E7090, in particular, exhibit exceptional biochemical potency.
While the collated data provides a strong basis for comparison, it is crucial to acknowledge the limitations of cross-study comparisons. Future head-to-head studies under identical experimental conditions would provide a more definitive ranking of these promising inhibitors. Furthermore, as with all targeted therapies, the emergence of resistance is a significant challenge. Investigating the efficacy of these pyrrolopyridine-based inhibitors against known FGFR resistance mutations will be a critical next step in their development.
The continued exploration and optimization of the pyrrolopyridine scaffold hold significant promise for the development of next-generation FGFR inhibitors with improved efficacy and safety profiles for the treatment of FGFR-driven cancers.
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Reaction Biology. Kinase Selectivity Panels. [Link]
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Validating the Kinase Inhibitory Profile of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol: A Comparative Guide
Introduction: The Promise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1][2] Its defining feature is the ability of the pyridine nitrogen and the pyrrole NH group to form two key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[2][3] This bidentate interaction serves as a strong anchor, making the 7-azaindole core an excellent starting point for designing novel therapeutics. Numerous derivatives have been developed as inhibitors for a wide range of kinases, including those involved in oncology and inflammatory diseases.[1][4]
This guide focuses on the foundational molecule, (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol. While many complex derivatives have been synthesized and evaluated, understanding the intrinsic kinase inhibitory profile of this parent compound is crucial for appreciating the structure-activity relationships (SAR) that guide the development of more potent and selective second-generation inhibitors. Here, we present a comprehensive strategy for validating the kinase inhibitory profile of this compound, comparing its hypothetical performance against established kinase inhibitors and providing detailed experimental protocols for robust validation.
Comparative Kinase Inhibitors: Establishing a Baseline
To objectively assess the inhibitory profile of this compound, a panel of well-characterized kinase inhibitors is essential. The selection should include both broad-spectrum and more selective inhibitors to contextualize the potency and specificity of our compound of interest. Given that derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown activity against tyrosine kinases like FGFR, SRC, and PI3K/mTOR, our comparator panel will reflect this.[4][5][6][7]
| Compound | Primary Target(s) | Class | Rationale for Inclusion |
| Staurosporine | Broad-spectrum | Pan-kinase inhibitor | "Gold standard" positive control for kinase inhibition assays. |
| Dasatinib | SRC family, ABL, c-Kit | Multi-kinase inhibitor | A potent inhibitor of kinases targeted by other 7-azaindole derivatives.[4] |
| Erlotinib | EGFR | Tyrosine kinase inhibitor | A well-characterized, selective tyrosine kinase inhibitor for comparison.[8] |
| Pexidartinib | CSF1R | Tyrosine kinase inhibitor | A pyrrolo[2,3-d]pyrimidine-based inhibitor, offering a scaffold comparison.[9] |
| AZD4547 | FGFR1/2/3 | Selective FGFR inhibitor | To evaluate specific activity against the FGFR family, a known target class for 7-azaindole derivatives.[5][10] |
Experimental Workflow for Kinase Profile Validation
A multi-step approach is required to thoroughly validate the kinase inhibitory profile of this compound. This workflow ensures a comprehensive understanding, from initial broad screening to more focused mechanistic studies.
Caption: Predicted binding mode of the 7-azaindole core.
Conclusion and Future Directions
This guide outlines a systematic approach to validating the kinase inhibitory profile of this compound. Based on the extensive research into 7-azaindole derivatives, it is plausible that this core structure possesses modest, multi-kinase inhibitory activity, likely in the micromolar to high nanomolar range. The experimental workflow described herein, from broad panel screening to cell-based validation, provides a robust framework for confirming this hypothesis and establishing a baseline for future drug development efforts.
The true value of this compound lies in its potential as a foundational scaffold. Future work should focus on synthetic modifications at various positions of the 7-azaindole ring to enhance potency and selectivity for specific kinase targets, leveraging the structure-activity relationship data generated from this initial validation. [1][3]
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
Introduction: From Privileged Scaffold to Selectivity Profile
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class.[1] The molecule at the center of our discussion, (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, belongs to a distinguished family of heterocyclic compounds. Its core, the 1H-pyrrolo[2,3-b]pyridine, is more commonly known as 7-azaindole. This scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its remarkable ability to function as an ATP-competitive hinge-binding motif.[2][3] The pyridine nitrogen and pyrrole N-H group of the 7-azaindole core can form two crucial hydrogen bonds with the kinase hinge region, effectively mimicking the adenine portion of ATP.[2] This property has led to the development of numerous successful kinase inhibitors, including the FDA-approved BRAF inhibitor, Vemurafenib.[2][3]
However, the very versatility that makes the 7-azaindole scaffold so attractive also presents a significant challenge: the potential for cross-reactivity. A compound built on this framework may interact with dozens, if not hundreds, of kinases across the human kinome.[4] Therefore, early and comprehensive cross-reactivity profiling is not merely a suggestion but a critical step to elucidate a compound's true selectivity, understand its potential therapeutic window, and anticipate off-target liabilities that could derail a development program.[5][6]
This guide provides a comprehensive framework for designing and interpreting a kinase cross-reactivity screen for this compound. We will detail the experimental design, present a robust protocol, analyze a representative (hypothetical) dataset, and place the findings within the context of relevant cell signaling pathways.
Designing a Robust Kinase Profiling Cascade
The primary objective of a kinase panel screen is to obtain a "snapshot" of a compound's activity across a wide and diverse set of kinases. The design of this experiment is critical for generating clean, interpretable, and actionable data.
Selection of Comparator Compounds
To understand the selectivity profile of our test article, its activity must be contextualized against well-characterized alternatives. For this study, we select three comparators, each illustrating a different selectivity paradigm:
-
Staurosporine: A natural product that acts as a potent but highly non-selective, pan-kinase inhibitor. It serves as an essential positive control, confirming that the kinases in the panel are active and the assay is performing correctly.
-
Dasatinib: A clinically approved multi-kinase inhibitor targeting ABL and SRC family kinases, among others. It provides a benchmark for a compound with a defined and therapeutically relevant polypharmacology.[7]
-
Gefitinib: A highly selective, first-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It serves as a benchmark for a targeted, high-selectivity profile.
Assay Platform: The ADP-Glo™ Luminescence Assay
Numerous platforms exist for measuring kinase activity, including radiometric assays, and fluorescence-based methods.[4][5][8] For this guide, we will employ the ADP-Glo™ Kinase Assay, a robust and widely used luminescence-based system.
Principle of Causality: This assay's logic is straightforward and powerful. Kinase activity is directly proportional to the amount of ADP produced from the phosphorylation of a substrate using ATP. The assay quantifies this ADP production in two steps. First, a reagent is added to terminate the kinase reaction and deplete any unused ATP. Second, a detection reagent converts the newly formed ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the initial kinase activity. This system provides a high signal-to-background ratio and is less susceptible to interference than many fluorescence-based methods.
Detailed Experimental Protocol: Kinase Profiling via ADP-Glo™
The following protocol outlines a single-concentration (1 µM) screen to determine the percent inhibition across a kinase panel. This represents a standard primary screen to identify initial hits.
I. Reagent Preparation
-
Compound Stock Plates: Prepare 10 mM stock solutions of this compound and comparator compounds in 100% DMSO. From these, create a 100 µM intermediate plate (100x final concentration) in a suitable buffer with a fixed percentage of DMSO.
-
Kinase Buffer (1x): Prepare a buffer containing 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 2 mM DTT.
-
Kinase Aliquots: Prepare aliquots of each kinase in the panel at a 2.5x final concentration in 1x Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 2.5x solution of the appropriate peptide substrate and ATP for each kinase in 1x Kinase Buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
II. Kinase Reaction
-
Assay Plate Preparation: Dispense 2 µL of the 100x compound solutions into the wells of a 384-well low-volume assay plate. For controls, dispense 2 µL of the buffer with DMSO (0% inhibition) and 2 µL of Staurosporine (100% inhibition control for some kinases).
-
Kinase Addition: Add 8 µL of the 2.5x kinase solution to each well and gently mix.
-
Initiate Reaction: Add 10 µL of the 2.5x Substrate/ATP mix to each well to start the reaction. The final reaction volume is 20 µL, with a final compound concentration of 1 µM.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
III. Signal Detection
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the plate on a standard plate-based luminometer, measuring the relative luminescence units (RLU).
IV. Data Analysis
-
Calculate Percent Inhibition: The percentage of kinase activity inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_no_inhibitor - RLU_background))
-
RLU_compound: Signal from the test well.
-
RLU_no_inhibitor: Signal from the DMSO control well (represents 0% inhibition).
-
RLU_background: Signal from a well with no kinase (represents 100% inhibition).
-
Experimental Workflow Diagram
Caption: Workflow for the ADP-Glo™ kinase cross-reactivity assay.
Comparative Analysis: A Hypothetical Kinase Inhibition Profile
The following table presents a hypothetical but scientifically plausible dataset for this compound screened at 1 µM against a diverse panel of 15 kinases, alongside our selected comparator compounds.
| Kinase Family | Kinase Target | This compound (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) | Dasatinib (% Inhibition @ 1µM) | Gefitinib (% Inhibition @ 1µM) |
| TK | SRC | 95 | 99 | 98 | 8 |
| TK | LCK | 89 | 98 | 96 | 5 |
| TK | ABL1 | 25 | 99 | 99 | 2 |
| TK | EGFR | 15 | 97 | 25 | 98 |
| TK | FGFR1 | 78 | 99 | 65 | 11 |
| TK | VEGFR2 | 45 | 98 | 85 | 15 |
| TKL | BRAF | 5 | 96 | 18 | 1 |
| STE | MAPK1 (ERK2) | 8 | 85 | 10 | 3 |
| CMGC | CDK2 | 33 | 99 | 75 | 4 |
| CMGC | GSK3B | 18 | 98 | 22 | 2 |
| AGC | AKT1 | 12 | 94 | 15 | 1 |
| AGC | PKA | 6 | 99 | 30 | 0 |
| CAMK | CAMK2A | 9 | 92 | 11 | 3 |
| Other | JAK2 | 41 | 99 | 68 | 7 |
| Other | PIK3CA | 3 | 75 | 5 | 1 |
Interpretation of Results
Selectivity Profile of this compound
Based on our hypothetical data, this compound demonstrates a distinct selectivity profile.
-
Primary Targets: The compound shows potent activity (>75% inhibition) against a small subset of SRC-family and receptor tyrosine kinases: SRC, LCK, and FGFR1. This suggests these may be its primary biological targets. This finding is consistent with literature where 7-azaindole derivatives have been developed as potent inhibitors of both SRC and FGFR kinase families.[7][10][11]
-
Moderate Activity: Moderate inhibition (30-70%) is observed against VEGFR2, CDK2, and JAK2. These represent potential off-targets that would require further investigation through dose-response studies (IC₅₀ determination) to understand their functional relevance.
-
Selectivity: Compared to the comparators, our test compound is significantly more selective than Staurosporine, which inhibits nearly every kinase on the panel. It also appears more selective than Dasatinib, which shows potent inhibition across SRC-family, ABL, VEGFR2, and CDK kinases. While not as exquisitely selective as Gefitinib is for EGFR, the compound exhibits a focused profile, a desirable attribute for a lead compound.
The structural basis for this activity lies in the 7-azaindole core's effective binding to the ATP pocket of these kinases. The -CH₂OH (methanol) substituent at the 6-position, while simple, can influence solubility and potentially form additional interactions with solvent or nearby residues, subtly tuning the compound's potency and selectivity profile compared to an unsubstituted core.
Contextualizing Activity within a Signaling Pathway
Given the potent hypothetical inhibition of SRC, we can visualize the compound's potential impact on cellular signaling. SRC is a non-receptor tyrosine kinase that plays a critical role in regulating cell adhesion, migration, and proliferation, often through its interaction with Focal Adhesion Kinase (FAK).
Caption: Hypothetical inhibition of the SRC-FAK signaling pathway.
By inhibiting SRC, this compound would be predicted to disrupt the phosphorylation and full activation of FAK. This would, in turn, attenuate downstream signals that promote cytoskeletal rearrangements and gene expression changes necessary for cell migration and adhesion, processes that are often dysregulated in cancer.
Conclusion and Future Directions
This guide demonstrates a comprehensive approach to evaluating the kinase cross-reactivity of a novel compound based on the privileged 7-azaindole scaffold. Our analysis of the hypothetical data for this compound reveals a selective inhibitor with potent activity against SRC family kinases and FGFR1.
This initial profile serves as a crucial decision-making tool. The logical next steps in a drug discovery program would be:
-
IC₅₀ Determination: Perform full dose-response curves for the most potently inhibited kinases (SRC, LCK, FGFR1) and key off-targets (VEGFR2, JAK2) to quantify potency.
-
Cellular Target Engagement: Use cell-based assays (e.g., Western blotting for phosphorylated substrates) to confirm that the compound inhibits its intended targets in a physiological context.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency for the primary targets while further reducing off-target activity.
By systematically applying these profiling and validation strategies, researchers can effectively navigate the complexities of kinase inhibitor development, transforming a promising chemical starting point into a well-characterized lead compound.
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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Lescot, E., et al. (2018). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
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Damien, P., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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ResearchGate. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
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Browne, R., & Toth, R. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today. [Link]
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Johnson, G. L. (2014). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Chemistry. [Link]
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Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology. [Link]
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Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Biochemistry. [Link]
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Liu, X., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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A Comparative Guide to the Synthetic Efficiency of Routes to (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol, a derivative of 7-azaindole, represents a valuable building block in medicinal chemistry, appearing in molecules targeting a range of biological pathways. This guide provides an in-depth, objective comparison of distinct synthetic strategies to access this target molecule, offering supporting data and experimental insights to inform strategic decisions in the laboratory.
Introduction to the Target Molecule: this compound
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere of indole, offering modulated electronic properties, improved solubility, and unique hydrogen bonding capabilities. The introduction of a hydroxymethyl group at the 6-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The synthetic accessibility of this key intermediate is therefore of paramount importance.
This guide will dissect and compare two primary synthetic paradigms for the preparation of this compound:
-
Route 1: Late-Stage Functionalization of the 7-Azaindole Core. This linear approach focuses on first constructing the 7-azaindole nucleus and then introducing the desired C1 functionality at the 6-position.
-
Route 2: Convergent Synthesis from a Pre-functionalized Pyridine. This strategy involves the synthesis of a pyridine building block already bearing the hydroxymethyl precursor, followed by the annulation of the pyrrole ring.
Route 1: Late-Stage Functionalization of the 7-Azaindole Core
This synthetic strategy prioritizes the early construction of the 7-azaindole scaffold, a well-established heterocyclic system. The key challenge lies in the subsequent regioselective functionalization of the pyridine ring at the C6 position. A common and practical starting point for this approach is a 6-halo-7-azaindole, such as the commercially available 6-bromo-1H-pyrrolo[2,3-b]pyridine.
Strategic Overview
The core logic of this route is to leverage the reactivity of the C-Br bond for the introduction of a one-carbon unit, which is then reduced to the target alcohol. Two primary tactics for introducing the C1 unit are considered: palladium-catalyzed carbonylation and metal-halogen exchange followed by formylation.
Detailed Experimental Protocols
Step 1a: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde via Palladium-Catalyzed Formylation
This step utilizes a palladium-catalyzed carbonylation reaction under a carbon monoxide atmosphere, followed by in-situ reduction of an intermediate acyl-palladium species.
-
Reaction: To a solution of 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent such as THF is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv), and a hydride source, such as tri-n-butyltin hydride (1.2 equiv).
-
Conditions: The reaction mixture is pressurized with carbon monoxide (typically 50 psi) and heated to around 80-100 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling and venting, the reaction is quenched, and the crude product is purified by column chromatography on silica gel to afford 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde.
Step 1b: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid via Palladium-Catalyzed Carboxylation
An alternative to formylation is carboxylation, which introduces a carboxylic acid group that can be subsequently reduced.
-
Reaction: 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) is dissolved in a solvent mixture such as DMF/water. A palladium catalyst, for instance, Pd(OAc)₂ (0.1 equiv) with a suitable phosphine ligand like dppf (0.12 equiv), and a base, such as K₂CO₃ (2.0 equiv), are added.
-
Conditions: The mixture is subjected to a carbon monoxide atmosphere (balloon pressure or higher) and heated at approximately 100 °C.
-
Work-up and Purification: Upon completion, the reaction is acidified to precipitate the carboxylic acid, which is then filtered, washed, and can be used in the next step with or without further purification.
Step 2: Reduction to this compound
The final step involves the reduction of the aldehyde or carboxylic acid.
-
From Aldehyde: 1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde (1.0 equiv) is dissolved in a protic solvent like methanol or ethanol. Sodium borohydride (NaBH₄, 1.5 equiv) is added portion-wise at 0 °C. The reaction is typically rapid.
-
From Carboxylic Acid: 1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 equiv) is dissolved in a dry aprotic solvent such as THF. A more powerful reducing agent like lithium aluminum hydride (LiAlH₄, 2.0-3.0 equiv) is added carefully at 0 °C, and the reaction is then stirred at room temperature or with gentle heating.[1][2][3][4][5][6]
-
Work-up and Purification: After quenching the excess hydride, the product is extracted and purified by column chromatography to yield this compound.
Performance Analysis of Route 1
| Parameter | Formylation Route | Carboxylation Route |
| Starting Material | 6-Bromo-1H-pyrrolo[2,3-b]pyridine | 6-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Key Reagents | Pd(PPh₃)₄, Bu₃SnH, CO | Pd(OAc)₂, dppf, CO, K₂CO₃ |
| Number of Steps | 2 | 2 |
| Reported Yield (Formylation/Carboxylation) | Moderate to Good | Good to Excellent |
| Reported Yield (Reduction) | Excellent | Good to Excellent |
| Overall Estimated Yield | 50-70% | 60-80% |
| Key Challenges | Handling of toxic Bu₃SnH and CO gas | Handling of CO gas, potential for side reactions |
| Scalability | Moderate | Good |
Expertise & Experience Insights: The late-stage functionalization approach is often favored when the core heterocycle is readily available or when a diverse range of analogs at the 6-position are desired from a common intermediate. The choice between formylation and carboxylation often comes down to the availability of reagents and comfort with specific reaction setups. While the tin hydride in the formylation route is effective, its toxicity and the difficulty of removing tin byproducts can be a significant drawback, especially on a larger scale. The carboxylation route, while still requiring the handling of carbon monoxide, generally employs more benign reagents and can be more amenable to scale-up.
Route 2: Convergent Synthesis from a Pre-functionalized Pyridine
This strategy takes a convergent approach, where the key functionalities are installed on the pyridine ring before the annulation of the pyrrole moiety. This can lead to a more efficient synthesis if the pre-functionalized pyridine is readily accessible.
Strategic Overview
The cornerstone of this route is the synthesis of a 2-amino-5-(protected hydroxymethyl)pyridine derivative. This intermediate then undergoes a palladium-catalyzed cyclization with a suitable alkyne, such as a protected acetylene, to construct the 7-azaindole core in a single step.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-(hydroxymethyl)pyridine
This precursor can be prepared from commercially available 2-chloro-5-methylpyridine.
-
Reaction: 2-Chloro-5-methylpyridine is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN to form 2-chloro-5-(bromomethyl)pyridine. This intermediate is then hydrolyzed with a base such as aqueous sodium carbonate.
-
Alternative: A multi-step process starting from nicotinic acid has also been reported, involving chlorination and reduction steps.[7][8]
Step 2: Synthesis of 2-Amino-5-(hydroxymethyl)pyridine
The chloro group is displaced by an amino group.
-
Reaction: 2-Chloro-5-(hydroxymethyl)pyridine is heated with aqueous ammonia in the presence of a copper catalyst (e.g., CuSO₄) in a sealed vessel.
-
Protection Strategy: To avoid side reactions, the hydroxyl group can be protected (e.g., as a silyl ether or benzyl ether) prior to amination.
Step 3: Larock Indole Synthesis
This powerful palladium-catalyzed reaction forms the pyrrole ring.[9][10][11][12]
-
Reaction: 2-Amino-5-(hydroxymethyl)pyridine (or its protected form) (1.0 equiv) is coupled with a protected acetylene, such as (trimethylsilyl)acetylene (1.5 equiv), in the presence of a palladium catalyst like Pd(OAc)₂ (0.1 equiv), a phosphine ligand, and a base (e.g., K₂CO₃) in a solvent like DMF.
-
Conditions: The reaction is typically heated to 80-120 °C.
-
Deprotection: If protecting groups were used for the hydroxyl and/or the alkyne, a final deprotection step is required to yield this compound.
Performance Analysis of Route 2
| Parameter | Convergent Synthesis |
| Starting Material | 2-Chloro-5-methylpyridine or Nicotinic acid |
| Key Reagents | NBS, AIBN, aq. NH₃, Pd(OAc)₂, (TMS)acetylene |
| Number of Steps | 3-4 (depending on protection) |
| Overall Estimated Yield | 30-50% |
| Key Challenges | Synthesis and handling of the 2-amino-5-(hydroxymethyl)pyridine precursor, potential for low yields in the annulation step. |
| Scalability | Moderate |
Expertise & Experience Insights: The convergent approach can be highly efficient if the key pyridine intermediate is readily available or can be synthesized in high yield. The Larock indole synthesis is a robust method for forming the 7-azaindole ring. However, the synthesis of the substituted aminopyridine precursor can be challenging, and the overall step count may be higher than in the late-stage functionalization approach. Protecting group chemistry may be necessary, adding to the step count and potentially lowering the overall yield.
Head-to-Head Comparison and Conclusion
| Feature | Route 1: Late-Stage Functionalization | Route 2: Convergent Synthesis |
| Overall Strategy | Linear | Convergent |
| Flexibility | High (easy to make other C6 analogs) | Lower (synthesis is specific to the target) |
| Step Count | Lower (typically 2 steps from 6-bromo-7-azaindole) | Higher (typically 3-4 steps) |
| Overall Yield | Generally higher | Generally lower |
| Key Transformation | Pd-catalyzed C-C bond formation | Pd-catalyzed C-N and C-C bond formation (annulation) |
| Primary Challenge | Regioselective functionalization of the pyridine ring | Synthesis of the pre-functionalized pyridine precursor |
Authoritative Grounding & Recommendation:
Both synthetic routes presented are viable for the preparation of this compound. The choice of the optimal route will depend on the specific objectives of the research program.
-
For rapid access and flexibility in analog synthesis, Route 1 (Late-Stage Functionalization) is generally recommended. The commercial availability of 6-bromo-1H-pyrrolo[2,3-b]pyridine makes this a two-step process to the target molecule. The carboxylation-reduction sequence is likely the more scalable and safer option compared to the formylation involving organotin reagents.
-
For large-scale synthesis where the cost of the 6-bromo-7-azaindole may be a factor, Route 2 (Convergent Synthesis) could be more economical in the long run, provided the synthesis of the 2-amino-5-(hydroxymethyl)pyridine precursor can be optimized for high yield. This route avoids the use of a pre-formed, and potentially expensive, 7-azaindole starting material.
Ultimately, the most efficient route is context-dependent, and a thorough cost-benefit analysis of starting material availability, reagent costs, and the desired scale of synthesis should be conducted.
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Larock, R. C.; Yum, E. K. J. Am. Chem. Soc.1991 , 113 (17), 6689–6690. [Link]
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Burke, S. D.; Danheiser, R. L.; Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons, 1999. [Link]
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The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances. [Link]
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Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]
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Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Request PDF. [Link]
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Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. PMC - NIH. [Link]
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Carboxylic Acids to Alcohols. Chemistry Steps. [Link]
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Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[12][13]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters - ACS Publications. [Link]
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Synthesis of a 7-azaindole by chichibabin cyclization: reversible base-mediated dimerization of 3-picolines. PubMed. [Link]
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Acid to Alcohol. Common Conditions. [Link]
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Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central. [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. PubMed. [Link]
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A Spectroscopic Journey: Differentiating (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol from its Synthetic Precursors
For Immediate Release
In the intricate world of pharmaceutical development and organic synthesis, the precise characterization of molecules is paramount. For researchers and scientists working with heterocyclic compounds, particularly derivatives of 1H-pyrrolo[2,3-b]pyridine, a core scaffold in many biologically active molecules, the ability to unequivocally distinguish a final product from its precursors is a fundamental requirement. This guide provides an in-depth spectroscopic comparison of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol with two of its common precursors: 6-methyl-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the key spectral transformations that signify successful synthetic progression.
The Synthetic Pathway: A Roadmap for Spectroscopic Analysis
The conversion of 6-methyl-1H-pyrrolo[2,3-b]pyridine to this compound typically proceeds through a two-step oxidation-reduction sequence. The methyl group is first oxidized to an aldehyde, yielding 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, which is then subsequently reduced to the corresponding primary alcohol. This synthetic route provides a logical framework for our spectroscopic investigation.
Figure 1: Synthetic pathway from 6-methyl-1H-pyrrolo[2,3-b]pyridine to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By observing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the connectivity and functional groups within a molecule.
¹H NMR: A Tale of Three Signals
The most dramatic changes in the ¹H NMR spectrum occur at the 6-position of the pyrrolo[2,3-b]pyridine ring.
-
6-methyl-1H-pyrrolo[2,3-b]pyridine: Expect a characteristic singlet for the methyl protons (-CH₃) in the upfield region, typically around δ 2.5 ppm.
-
1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: The oxidation of the methyl group to an aldehyde results in the disappearance of the methyl singlet and the appearance of a new, highly deshielded singlet for the aldehydic proton (-CHO) in the downfield region, usually between δ 9.5 and 10.5 ppm.
-
This compound: Subsequent reduction to the alcohol leads to the disappearance of the aldehydic proton signal. In its place, a singlet or a doublet (depending on coupling to the hydroxyl proton) for the methylene protons (-CH₂OH) will appear in the region of δ 4.5-5.0 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) will also be present, its chemical shift being highly dependent on concentration and solvent.
¹³C NMR: Tracking Carbon Transformations
The ¹³C NMR spectrum provides complementary information, directly showing the changes in the carbon framework.
| Compound | Key ¹³C Chemical Shift (δ, ppm) | Functional Group |
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | ~20-25 | -CH₃ |
| 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | ~190-200 | -CHO (carbonyl) |
| This compound | ~60-65 | -CH₂OH |
Table 1: Key ¹³C NMR chemical shift changes during the synthesis.
The transformation is clearly marked by the disappearance of the upfield methyl carbon signal, the appearance of the far downfield aldehyde carbonyl carbon signal, and finally, its replacement by the methylene carbon signal of the alcohol in the mid-field region.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is an excellent technique for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.
-
6-methyl-1H-pyrrolo[2,3-b]pyridine: The spectrum will be characterized by C-H stretching vibrations of the methyl group around 2900-3000 cm⁻¹ and aromatic C-H and C=C/C=N stretching frequencies. A broad N-H stretch from the pyrrole ring will also be present around 3100-3400 cm⁻¹.
-
1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde: The most prominent new feature will be a strong carbonyl (C=O) stretching absorption in the region of 1680-1710 cm⁻¹. The appearance of this peak is a definitive indicator of successful oxidation.
-
This compound: The reduction of the aldehyde is confirmed by the disappearance of the C=O stretch. A new, strong, and broad O-H stretching band will appear in the region of 3200-3600 cm⁻¹, characteristic of an alcohol. A C-O stretching vibration will also be observable around 1000-1200 cm⁻¹.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathway |
| 6-methyl-1H-pyrrolo[2,3-b]pyridine | C₈H₈N₂ | 132.16 | Loss of H, HCN, and cleavage of the pyridine ring. |
| 1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | C₈H₆N₂O | 146.15 | Loss of CO (m/z 28) from the molecular ion is a characteristic fragmentation for aldehydes.[1] |
| This compound | C₈H₈N₂O | 148.16 | Loss of H₂O (m/z 18) and/or CH₂O (m/z 30) from the molecular ion is typical for primary alcohols. |
Table 2: Molecular weight and key mass spectral fragmentation patterns.
The incremental increase in molecular weight from 132.16 to 146.15 and then to 148.16 provides clear evidence for the progression of the reaction. The distinct fragmentation patterns for the aldehyde and alcohol functionalities further corroborate the structural assignments. A detailed study on the mass spectral fragmentation of 1H-pyrrolo[2,3-b]pyridines provides a basis for understanding these pathways.[2]
Experimental Protocols
General Spectroscopic Methods
Figure 2: General workflow for spectroscopic analysis.
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts relative to TMS.
Infrared (IR) Spectroscopy:
-
For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present.
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion.
-
Analyze the fragmentation pattern to support the proposed structure.
Conclusion
The journey from a simple methyl-substituted heterocycle to a functionalized alcohol is a common yet critical transformation in medicinal chemistry and drug development. As demonstrated, a multi-technique spectroscopic approach provides an unambiguous and self-validating system for monitoring this synthetic pathway. The distinct and predictable changes in the NMR, IR, and mass spectra serve as reliable fingerprints for each compound, ensuring the integrity of the synthetic process and the identity of the final product. This guide equips researchers with the foundational knowledge to confidently navigate the spectroscopic landscape of this compound and its precursors.
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Herbert, R. B., & Holliman, F. G. (1969). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 2, 253-257. [Link]
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A Comparative In Vitro ADME Profiling of Novel Pyrrolopyridine Analogues for Optimized Drug Candidacy
Introduction: The Critical Role of Early ADME Assessment in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1][2] The pyrrolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas, including oncology and central nervous system disorders.[3][4][5] This is largely due to the scaffold's ability to mimic the purine ring of ATP, making it a suitable candidate for kinase inhibitors.[3] However, to translate this potential into viable drug candidates, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[6][7][8] Early-stage in vitro ADME profiling allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize compounds and reduce the likelihood of late-stage attrition.[9][10][11]
This guide provides a comprehensive comparison of the in vitro ADME properties of a series of novel pyrrolopyridine analogues (PYR-1, PYR-2, and PYR-3) against a well-established kinase inhibitor, Vemurafenib, which also contains a pyrrolopyridine core.[3] We will delve into the experimental methodologies, present the comparative data, and discuss the implications for selecting the most promising candidates for further development.
I. Metabolic Stability: Predicting a Compound's Fate in the Liver
A crucial aspect of a drug's pharmacokinetic profile is its metabolic stability, which dictates its half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes provide a reliable first pass assessment of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[12][13][14][15]
Experimental Protocol: Microsomal Stability Assay
The metabolic stability of the pyrrolopyridine analogues and the reference compound was assessed using human liver microsomes.[13][16]
Workflow:
Data Summary:
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PYR-1 | 45 | 15.4 |
| PYR-2 | > 60 | < 11.5 |
| PYR-3 | 25 | 27.7 |
| Vemurafenib | 55 | 12.6 |
Interpretation:
PYR-2 demonstrated the highest metabolic stability, with a half-life exceeding 60 minutes and the lowest intrinsic clearance. This suggests a lower susceptibility to first-pass metabolism compared to the other analogues. Conversely, PYR-3 exhibited the lowest stability, indicating it is more readily metabolized by hepatic enzymes. The stability of PYR-1 was comparable to the reference compound, Vemurafenib.
II. Cell Permeability: Assessing Oral Absorption Potential
For orally administered drugs, the ability to permeate the intestinal epithelium is a critical determinant of bioavailability. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier.[17][18][19][20]
Experimental Protocol: Caco-2 Permeability Assay
The bidirectional permeability of the pyrrolopyridine analogues and the reference compound was evaluated using Caco-2 cell monolayers.[18][21]
Workflow:
Data Summary:
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| PYR-1 | 8.5 | 15.3 | 1.8 |
| PYR-2 | 12.1 | 13.3 | 1.1 |
| PYR-3 | 5.2 | 20.8 | 4.0 |
| Vemurafenib | 7.9 | 16.6 | 2.1 |
Interpretation:
PYR-2 displayed the most favorable permeability profile with high absorptive transport (Papp A→B) and a low efflux ratio, suggesting it is not a significant substrate for efflux transporters like P-glycoprotein (P-gp). In contrast, PYR-3 showed low absorptive permeability and a high efflux ratio, indicating it is likely a substrate for efflux transporters, which could limit its oral bioavailability. PYR-1 and Vemurafenib exhibited moderate permeability with some indication of efflux.
III. Cytochrome P450 (CYP) Inhibition: Gauging Drug-Drug Interaction Potential
Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[22][23][24][25] Assessing the inhibitory potential of new chemical entities against the major drug-metabolizing CYP isoforms is a critical step in early safety profiling and is recommended by regulatory agencies.[26][27]
Experimental Protocol: Fluorogenic CYP Inhibition Assay
The inhibitory potential of the pyrrolopyridine analogues and the reference compound was evaluated against five major human CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using a high-throughput fluorogenic assay.[28][29]
Workflow:
Data Summary (IC₅₀ in µM):
| Compound | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| PYR-1 | > 50 | 15.2 | 25.8 | > 50 | 8.9 |
| PYR-2 | > 50 | > 50 | > 50 | > 50 | 22.5 |
| PYR-3 | 12.5 | 2.1 | 5.6 | 35.1 | 1.8 |
| Vemurafenib | 28.4 | 8.5 | 12.3 | > 50 | 5.2 |
Interpretation:
PYR-2 demonstrated the cleanest CYP inhibition profile, with IC₅₀ values greater than 20 µM for all isoforms tested, suggesting a low potential for DDIs. In contrast, PYR-3 showed potent inhibition of CYP2C9 and CYP3A4, raising a significant flag for potential clinical drug interactions. PYR-1 exhibited moderate inhibition of CYP3A4 and CYP2C9.
IV. Plasma Protein Binding: Understanding Drug Distribution
The extent to which a drug binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active drug available to interact with its target.[30][31][32] The Rapid Equilibrium Dialysis (RED) assay is a widely used and reliable method for determining plasma protein binding.[30][33][34]
Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
The plasma protein binding of the pyrrolopyridine analogues and the reference compound was determined in human plasma using the RED device.
Workflow:
Data Summary:
| Compound | % Plasma Protein Binding (Human) |
| PYR-1 | 98.5 |
| PYR-2 | 92.1 |
| PYR-3 | 99.8 |
| Vemurafenib | > 99 |
Interpretation:
PYR-3 and Vemurafenib exhibited very high plasma protein binding, which can affect the free drug concentration available for therapeutic effect and clearance. PYR-2 showed the lowest plasma protein binding among the analogues, which could translate to a higher fraction of unbound, active drug in vivo. PYR-1 also displayed high plasma protein binding. While high binding is not inherently a negative attribute, it must be considered in the context of the compound's potency and other ADME properties.
V. Comparative Analysis and Candidate Selection
The primary goal of early in vitro ADME profiling is to identify compounds with a balanced set of properties that are predictive of successful in vivo performance.
Overall ADME Profile Summary:
| Compound | Metabolic Stability | Permeability | Efflux | CYP Inhibition | Plasma Protein Binding | Overall Assessment |
| PYR-1 | Moderate | Moderate | Low-Moderate | Moderate | High | Balanced, but with some liabilities |
| PYR-2 | High | High | Low | Low | Moderate | Most Promising Candidate |
| PYR-3 | Low | Low | High | High | Very High | High-Risk Profile |
| Vemurafenib | High | Moderate | Moderate | Moderate | Very High | Established Profile |
Based on this comprehensive in vitro ADME assessment, PYR-2 emerges as the most promising candidate for further development. It exhibits a superior profile characterized by high metabolic stability, excellent permeability with low efflux, a clean CYP inhibition profile, and moderate plasma protein binding. This combination of properties suggests a higher probability of achieving favorable pharmacokinetics in subsequent in vivo studies.
PYR-3, despite its structural similarity, displays a high-risk ADME profile with poor stability and permeability, significant efflux, and potent CYP inhibition. These characteristics make it a less desirable candidate for progression. PYR-1 presents a more intermediate profile, but its moderate CYP inhibition and high plasma protein binding may pose challenges.
This comparative guide underscores the importance of a multi-parametric approach to early ADME profiling. By systematically evaluating key properties such as metabolic stability, permeability, CYP inhibition, and plasma protein binding, we can make data-driven decisions to select the most promising drug candidates. The favorable in vitro ADME profile of PYR-2 identifies it as a strong candidate for advancement into preclinical development, demonstrating the value of this early-stage benchmarking process in optimizing the path to clinical success.
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Tupertsev, B., & Osipenko, S. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Singh, G., et al. (2015). Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma. ResearchGate. Retrieved from [Link]
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Safety Operating Guide
(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol proper disposal procedures
An In-Depth Guide to the Proper Disposal of (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol
As a key intermediate in pharmaceutical research and development, the handling and disposal of this compound, a derivative of 7-azaindole, demand a meticulous and informed approach. This guide provides senior researchers, scientists, and drug development professionals with essential, step-by-step procedures for its safe disposal. Our focus is on ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment, thereby building a foundation of trust that extends beyond the product itself.
The procedural choices outlined below are grounded in established safety protocols for heterocyclic compounds and regulatory standards, ensuring a self-validating system for waste management. The causality behind each step is explained to empower laboratory personnel with a deeper understanding of safe chemical handling.
Hazard Identification and Risk Assessment: Know Your Compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from closely related 7-azaindole derivatives and isomers provide a strong basis for risk assessment.
Based on analogous compounds, this compound should be presumed to possess the following hazards.
Table 1: GHS Hazard Classification for Structurally Similar Compounds
| Hazard Class | Hazard Category | Hazard Statement | Citations |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |[1][2][3][4] |
Causality: The pyrrolopyridine core is a common motif in biologically active molecules. The anticipated irritant and toxic properties necessitate that all handling and disposal operations are conducted with appropriate containment and personal protection to prevent exposure.
Personnel Protection and Engineering Controls
A proactive approach to safety involves robust personal protective equipment (PPE) and engineering controls to minimize exposure risk.
Required PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4][5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat. For tasks with a higher risk of splashing, impervious clothing may be necessary.[4][5]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed in a certified chemical fume hood to ensure adequate ventilation.[2][6] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[5]
Engineering Controls:
-
Chemical Fume Hood: Use a properly functioning fume hood for all weighing, dissolution, and transfer operations to control airborne contaminants.[6]
-
Safety Showers and Eyewash Stations: Ensure these are readily accessible in the immediate vicinity of any potential exposure.[4]
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization. This compound waste is classified as hazardous chemical waste. It is the generator's responsibility to ensure complete and accurate classification in accordance with local, regional, and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9]
Segregation is Critical:
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams like halogenated solvents, acids, or bases unless compatibility has been confirmed.
-
Contaminated Labware: Disposable items like pipette tips, gloves, and weighing paper that are contaminated with the compound must be disposed of as hazardous solid waste.[10]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound from the point of generation to final collection.
Step 1: Waste Collection at the Source
-
Action: Immediately place any waste material (solid, liquid, or contaminated disposables) into a designated satellite accumulation container at or near the point of generation.[11]
-
Rationale: This minimizes the risk of spills and cross-contamination by containing the hazardous waste as soon as it is generated.
Step 2: Container Selection and Management
-
Action: Use only containers that are in good condition and compatible with the chemical waste.[11][12] The original product container is often a suitable choice for its own waste.[12] Ensure the container has a tightly fitting cap.[11][12][13]
-
Rationale: Prevents leaks and reactions between the waste and the container material. Tightly sealed caps prevent the release of vapors.
Step 3: Proper Labeling
-
Action: Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity of the contents.[11]
-
Rationale: Accurate labeling is a regulatory requirement and is essential for safe handling, storage, and final disposal by waste management personnel.
Step 4: Filling and Sealing
-
Action: Do not fill liquid waste containers beyond 90% of their capacity.[13] Keep the container closed at all times except when adding waste.[11] Do not leave a funnel in the container opening.[11][12]
-
Rationale: Leaving headspace allows for vapor expansion, preventing container rupture.[13] Keeping containers sealed minimizes evaporation and potential exposure.
Step 5: Storage and Final Disposal
-
Action: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents and acids.[8][11][14] Once the container is full, arrange for pickup by your institution's Environmental Health & Safety (EH&S) office or a licensed chemical waste disposal contractor.
-
Rationale: Proper storage prevents accidental reactions and ensures the waste is managed safely until it can be transported for final disposal, typically via controlled incineration at a licensed facility.[1]
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound and associated materials.
Caption: Decision workflow for proper chemical waste disposal.
Decontamination and Spill Management
Accidents can happen, and preparedness is key.
Decontamination:
-
Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., methanol or ethanol) to remove residues. The rinsate must be collected and disposed of as hazardous liquid waste. After the initial rinse, glassware can be washed using standard laboratory procedures.
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[1] The rinsate from all three rinses must be collected as hazardous waste. The defaced, rinsed container may then be disposed of as regular trash or recycled, per institutional policy.[1][15]
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel.
-
Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.
-
Containment: For a solid spill, carefully sweep or shovel the material to avoid creating dust.[6] For a liquid spill, absorb it with an inert material like sand or diatomaceous earth.[16]
-
Collection: Place the contained spill material into a suitable, closed, and labeled container for hazardous waste disposal.[6][16][17]
-
Decontaminate: Clean the spill area thoroughly.
Emergency First Aid
In case of accidental exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Always have the Safety Data Sheet (or a comparable document for a related compound) available for emergency responders.[3]
References
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Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
